Product packaging for Methyl 3-methoxypropionate(Cat. No.:CAS No. 3852-09-3)

Methyl 3-methoxypropionate

Cat. No.: B1294447
CAS No.: 3852-09-3
M. Wt: 118.13 g/mol
InChI Key: BDJSOPWXYLFTNW-UHFFFAOYSA-N
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Description

Methyl 3-methoxypropionate is an ester.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1294447 Methyl 3-methoxypropionate CAS No. 3852-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxypropanoate
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InChI

InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3
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InChI Key

BDJSOPWXYLFTNW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O3
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DSSTOX Substance ID

DTXSID3052060
Record name Methyl 3-methoxypropionate
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Molecular Weight

118.13 g/mol
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Physical Description

Liquid
Record name Propanoic acid, 3-methoxy-, methyl ester
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CAS No.

3852-09-3
Record name Methyl 3-methoxypropionate
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Record name Methyl 3-methoxypropionate
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Record name Methyl 3-methoxypropionate
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Record name Propanoic acid, 3-methoxy-, methyl ester
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Record name METHYL 3-METHOXYPROPIONATE
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methoxypropionate (CAS: 3852-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypropionate (MMP), CAS number 3852-09-3, is a versatile organic ester recognized for its utility as a solvent and a key intermediate in organic synthesis. This document provides a comprehensive technical overview of MMP, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is structured to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound effectively.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild, fruity odor.[1] It is characterized by the presence of both an ester and an ether functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3852-09-3[2][3][4]
Molecular Formula C₅H₁₀O₃[2][3][4]
Molecular Weight 118.13 g/mol [3][4]
IUPAC Name methyl 3-methoxypropanoate[4]
Boiling Point 142-143 °C (at 760 mmHg)[2][3]
Density 1.009 g/mL (at 25 °C)[2][3]
Refractive Index (n20/D) 1.402[3]
Flash Point 47 °C / 116.6 °F (closed cup)[3][4]
Water Solubility 428.60 g/L (at 25 °C)[1][2]
Vapor Pressure 5.3 mmHg (at 25 °C)[5]
Appearance Clear, colorless liquid[1][2]

Table 2: Spectroscopic and Analytical Data Identifiers

Data TypeIdentifier/Reference
¹H NMR Available, characteristic peaks observed.[6]
¹³C NMR Available, characteristic peaks observed.[4][5]
Mass Spectrum (GC-MS) Available in NIST database.[4]
IR Spectrum Available, characteristic peaks observed.[7]
Beilstein/REAXYS Number 1744829

Synthesis of this compound

The primary industrial synthesis route for this compound is the Michael addition of methanol (B129727) to methyl acrylate (B77674). This reaction is typically base-catalyzed.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from established industrial methods.[2][8]

Objective: To synthesize this compound via the Michael addition of methanol to methyl acrylate using sodium methoxide (B1231860) as a catalyst.

Materials:

  • Methanol (CH₃OH)

  • Methyl acrylate (CH₂=CHCOOCH₃)

  • Sodium methoxide (CH₃ONa), 28-32% solution in methanol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) or 85% Phosphoric Acid (H₃PO₄)

  • Four-necked flask equipped with a mechanical stirrer, thermometer, constant-pressure addition funnel, and reflux condenser

Procedure:

  • Reaction Setup: Charge the four-necked flask with the required amount of sodium methoxide solution and additional methanol. A typical molar ratio of total methanol to methyl acrylate is between 2.0:1 and 3.0:1.[2]

  • Addition of Methyl Acrylate: While vigorously stirring the methanol/catalyst mixture, slowly add methyl acrylate dropwise from the addition funnel. The addition should be carried out over a period of at least 10-12 hours.[2]

  • Reaction Conditions: Maintain the reaction temperature at approximately 40-60 °C.[2][8] The reaction is exothermic, and cooling may be necessary to control the temperature.[8]

  • Reaction Completion: After the addition of methyl acrylate is complete, continue stirring the mixture at the reaction temperature for an additional 2-6 hours to ensure the reaction goes to completion.[2]

  • Neutralization: Cool the reaction mixture to below 35 °C. While stirring, carefully add concentrated sulfuric acid or phosphoric acid to neutralize the sodium methoxide catalyst. The amount of acid should be stoichiometric to the catalyst used (e.g., a 1:2 molar ratio of H₂SO₄ to CH₃ONa).[2] This step is crucial to prevent a reverse reaction during distillation.

  • Purification: The crude product is purified by distillation. Unreacted methanol and methyl acrylate can be removed as a low-boiling fraction and recycled.[2] The final product, this compound, is collected at its boiling point (approx. 142-143 °C at atmospheric pressure).

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Methanol + Sodium Methoxide Catalyst Addition Slow Addition of Methyl Acrylate (10-12h, 40-60°C) Reactants->Addition Vigorous Stirring Stirring Continued Stirring (2-6h) Addition->Stirring Cooling Cooling (<35°C) Stirring->Cooling Neutralization Neutralization with Conc. H₂SO₄ Cooling->Neutralization Distillation Fractional Distillation Neutralization->Distillation Product Pure Methyl 3-methoxypropionate Distillation->Product Collect fraction at 142-143°C Byproduct Recycled Methanol & Methyl Acrylate Distillation->Byproduct Low-boiling fraction

Caption: Workflow for the synthesis of this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. A concentration of approximately 1 mg/mL is typical.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram. The mass spectrum of the main peak can be compared with reference libraries (e.g., NIST) for identity confirmation.[4]

Diagram 2: Analytical Workflow for Purity Assessment

Analytical_Workflow Sample MMP Sample Dilution Dilute in Dichloromethane Sample->Dilution Injection Inject 1µL into GC-MS Dilution->Injection Separation GC Separation (HP-5ms column) Injection->Separation Detection MS Detection (EI, m/z 35-300) Separation->Detection Analysis Data Analysis Detection->Analysis Result Purity (%) & Impurity ID Analysis->Result Compare to Library

Caption: General workflow for GC-MS analysis of this compound.

Applications

This compound's unique properties make it suitable for a range of applications in research and industry.

  • Solvent: It is an effective solvent for a variety of resins, pigments, and other additives used in the formulation of paints and coatings.[1] Its solvency also makes it useful in industrial cleaning products and degreasers.[1]

  • Chemical Intermediate: MMP serves as a versatile building block in organic synthesis.[1] It can be employed as an acylation reagent and is used in the synthesis of specialized polymers for photoresists in the electronics industry.[2][9]

  • Fragrances and Cosmetics: Due to its pleasant, fruity odor, it finds application as a fragrance component.[1]

  • Pharmaceuticals: It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

Diagram 3: Application Areas of this compound

Applications cluster_solvent As a Solvent cluster_synthesis As an Intermediate cluster_consumer Direct Use MMP This compound Solvent Solvent Systems MMP->Solvent Synthesis Chemical Synthesis MMP->Synthesis Consumer Consumer Products MMP->Consumer Paints Paints & Coatings Solvent->Paints Cleaners Industrial Cleaners Solvent->Cleaners Polymers Photoresist Polymers Synthesis->Polymers Pharma Pharmaceuticals (APIs) Synthesis->Pharma Fragrances Fragrances Consumer->Fragrances Cosmetics Cosmetics Consumer->Cosmetics

Caption: Key application areas for this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][6]

Table 3: GHS Hazard Information

Hazard ClassCodeDescriptionReference(s)
Flammable LiquidsH226Flammable liquid and vapor[3][4]
Skin IrritationH315Causes skin irritation[3][4]
Eye IrritationH319Causes serious eye irritation[6]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][6]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use only in a well-ventilated area or outdoors.[6]

  • Wear protective gloves, protective clothing, and eye/face protection.[3]

  • Store in a well-ventilated place and keep the container tightly closed.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methyl 3-methoxypropionate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the molecular characteristics, synthesis, and applications of Methyl 3-methoxypropionate, tailored for researchers, scientists, and professionals in drug development.

This compound is a versatile organic compound with significant applications as a solvent and an intermediate in various synthetic processes, including in the pharmaceutical and electronics industries.[1] Its unique properties, such as being a colorless liquid with a distinct odor and solubility in organic solvents, make it a valuable component in numerous chemical reactions.[1] This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a workflow for its production and purification.

Core Molecular and Physical Data

The fundamental quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol [1][2][3]
CAS Number 3852-09-3[1][2][3]
Appearance Colorless liquid[1][4]
Boiling Point 142-143 °C[3][5]
Density 1.009 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.402[3][5]
Flash Point 47 °C (116.6 °F)[6]
Water Solubility 428.60 g/L at 25 °C[5]

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the Michael addition of methanol (B129727) to methyl acrylate (B77674).[2][7] This reaction is typically catalyzed by a strong base, such as sodium methoxide (B1231860). The general chemical equation for this synthesis is:

CH₃OH + CH₂=CHCOOCH₃ → CH₃OCH₂CH₂COOCH₃

Experimental Protocol: Base-Catalyzed Synthesis

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • Methanol (CH₃OH)

  • Methyl acrylate (CH₂=CHCOOCH₃)

  • Sodium methoxide (NaOCH₃) or potassium methoxide (KOCH₃) as a catalyst[2]

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) for neutralization[2]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

  • Standard laboratory glassware, including a round-bottom flask, condenser, dropping funnel, and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add methanol and the sodium methoxide catalyst. The molar ratio of methanol to methyl acrylate should be in the range of 2.0-3.0:1.[2]

  • Addition of Methyl Acrylate: While stirring the methanol-catalyst mixture, slowly add methyl acrylate from the dropping funnel. The addition should be carried out over several hours to control the exothermic reaction, maintaining the temperature between 45-60 °C.[2]

  • Reaction: After the complete addition of methyl acrylate, continue to stir the reaction mixture at 55 ± 1 °C for an additional 2-6 hours to ensure the reaction goes to completion.[2]

  • Neutralization: Cool the reaction mixture to below 35 °C. Slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the catalyst.[2]

  • Workup: The neutralized mixture will contain the product, unreacted methanol, and salt byproducts. The initial purification step involves the removal of the salt by filtration.

  • Purification: The crude product is then purified by fractional distillation. The unreacted methanol and other low-boiling impurities are distilled off first, followed by the collection of the pure this compound at its boiling point of 142-143 °C.[3][7]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Methanol & Methyl Acrylate Reaction Michael Addition (45-60 °C) Reactants->Reaction Catalyst Sodium Methoxide Catalyst->Reaction Neutralization Neutralization (H₂SO₄) Reaction->Neutralization Filtration Salt Removal Neutralization->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure Methyl 3-methoxypropionate Distillation->Product

Synthesis and Purification Workflow of this compound.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. In the pharmaceutical industry, its consistent quality and high purity are essential for the synthesis of complex active pharmaceutical ingredients (APIs). It can also be employed as an acylation reagent in lipase-catalyzed reactions.[5][6] Furthermore, its properties as a solvent are utilized in various chemical processes and formulations.[8] Researchers and drug development professionals can leverage the predictable reactivity of this molecule in the design of novel synthetic pathways.

References

Spectroscopic Profile of Methyl 3-methoxypropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-methoxypropionate, a versatile organic compound used in various industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for compound identification, quality control, and research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₅H₁₀O₃, Molecular Weight: 118.13 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.69s3H-OCH₃ (ester)
3.65t2H-OCH₂-
3.34s3H-OCH₃ (ether)
2.57t2H-CH₂-C=O

Note: Coupling constants were not explicitly available in the referenced spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
171.9C=O (ester)
68.3-OCH₂-
58.6-OCH₃ (ether)
51.6-OCH₃ (ester)
34.5-CH₂-C=O
Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
2980-2850C-H stretch (alkane)
1740C=O stretch (ester)
1200-1100C-O stretch (ester and ether)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)Putative Fragment Assignment
118[M]⁺ (Molecular Ion)
87[M - OCH₃]⁺
74[CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement)
59[COOCH₃]⁺
45[CH₂OCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Acquisition:

  • Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Data is typically collected over a spectral width of 0-10 ppm.

  • ¹³C NMR: The spectrum is acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. Data is typically acquired over the mid-infrared range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Method:

  • Gas Chromatograph (GC): An aliquot of the prepared sample (typically 1 µL) is injected into the GC inlet. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components.

  • Mass Spectrometer (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmenting the sample molecules. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

"Methyl 3-methoxypropionate" synthesis from methyl acrylate and methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxypropionate

Abstract

This compound (MMP) is an environmentally friendly ether ester solvent with a wide range of applications in the electronics, coatings, and pharmaceutical industries.[1] Its synthesis is primarily achieved through the Michael addition of methanol (B129727) to methyl acrylate (B77674). This technical guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, various catalytic systems, experimental protocols, and key process parameters. The information is intended for researchers, chemists, and professionals in chemical and drug development.

Introduction

This compound (C5H10O3) is a colorless, transparent liquid known for its excellent solvency, low viscosity, and good film-forming properties.[1] These characteristics make it a valuable component in photoresist removers, cleaning agents, and high-performance coatings.[1] The most common and industrially viable method for its production is the base-catalyzed conjugate addition of methanol across the carbon-carbon double bond of methyl acrylate.[2][3] This reaction, a classic example of a Michael addition, is known for its high atom economy and efficiency.

Reaction Mechanism: The Michael Addition

The synthesis proceeds via a nucleophilic conjugate addition, commonly known as the Michael addition.[4][5] The reaction is typically catalyzed by a base, which deprotonates methanol to form the more nucleophilic methoxide (B1231860) ion. This ion then attacks the electrophilic β-carbon of methyl acrylate, an α,β-unsaturated ester. The resulting enolate intermediate is subsequently protonated by methanol to yield the final product, this compound, and regenerate the methoxide catalyst.

Michael_Addition cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product MA Methyl Acrylate (Michael Acceptor) Enolate Enolate Intermediate MA->Enolate Nucleophilic Attack (1,4-Conjugate Addition) MeOH Methanol (Nucleophile Source) Methoxide Methoxide Ion (Nucleophile) MeOH->Methoxide MeOH->Enolate Base Base (Catalyst) Base->Methoxide Deprotonates Methoxide->Enolate Nucleophilic Attack (1,4-Conjugate Addition) MMP This compound (Michael Adduct) Enolate->MMP Protonation

Caption: Reaction mechanism for the synthesis of this compound.

Catalytic Systems

The choice of catalyst is critical for achieving high yield and selectivity. The most prevalent catalysts are strong bases, which can be used in homogeneous or heterogeneous forms.

  • Homogeneous Catalysts : Alkali metal alkoxides, such as sodium methoxide (CH₃ONa) or potassium methoxide, are widely used.[3][6] They are typically dissolved in methanol and facilitate the reaction at moderate temperatures (40-60°C).[3][6] While highly effective, these catalysts must be neutralized with an acid (e.g., sulfuric or phosphoric acid) during work-up to prevent a reverse reaction and allow for product purification.[3][6]

  • Heterogeneous Catalysts : Solid base catalysts have also been developed to simplify catalyst separation and recovery. One such system involves a composite catalyst of magnesium oxide, silicon dioxide, and activated carbon, prepared hydrothermally.[1] This type of catalyst can operate at higher temperatures and pressures but offers the advantage of being easily removed from the reaction mixture by simple filtration.[1]

Experimental Protocols

Below are detailed experimental methodologies based on published procedures.

Protocol A: Homogeneous Catalysis with Sodium Methoxide

This protocol is adapted from procedures using sodium methoxide as a catalyst.[6][7]

  • Reactor Setup : Charge a reactor equipped with a stirrer, thermometer, condenser, and dropping funnel with the required amount of methanol and the sodium methoxide catalyst (see Table 1 for ratios).

  • Reactant Addition : While stirring vigorously, slowly add methyl acrylate to the methanol-catalyst mixture over a period of several hours (e.g., up to 10 hours).[6] Maintain the reaction temperature between 40°C and 60°C. The reaction is exothermic, so cooling may be necessary.[3]

  • Reaction : After the addition is complete, continue to stir the mixture for an additional 2 to 6 hours at 45-60°C to ensure the reaction goes to completion.[6]

  • Neutralization : Cool the reaction mixture to below 35°C.[6] Slowly add a neutralizing agent, such as concentrated sulfuric acid or 85% phosphoric acid, to quench the catalyst.[6] The amount of acid should be sufficient to neutralize the sodium methoxide.

  • Purification : The neutralized mixture is then subjected to fractional distillation. Unreacted methanol and methyl acrylate are removed as a low-boiling fraction and can be recycled.[6] The desired product, this compound (boiling point ~143°C), is collected as the main fraction.[3]

Protocol B: Heterogeneous Catalysis

This protocol is based on a method using a custom-prepared solid base catalyst.[1]

  • Catalyst Preparation :

    • Dissolve 0.01g of sodium hydroxide (B78521) in 250mL of deionized water.

    • Add 5g of magnesium oxide and stir for 30 minutes.

    • Add 2g of SiO₂ and continue stirring for 3 hours.

    • Add 3g of activated carbon and stir for another 3 hours.

    • Heat the solution hydrothermally at 150°C.

    • Recover the solid catalyst, wash it with deionized water, and dry at 105°C for 10 hours.

    • Calcine the dried catalyst in a tubular furnace by heating to 550°C and holding for 5 hours.[1]

  • Reactor Setup : Add methanol, methyl acrylate (9:1 molar ratio), and the prepared catalyst (10% of the mass of methyl acrylate) to a high-pressure reaction vessel.[1]

  • Reaction : Seal the vessel, purge with nitrogen, and pressurize to 2 MPa. Heat the mixture to 200°C and maintain these conditions for 5 hours.[1]

  • Product Recovery : Cool the reactor to room temperature and depressurize.

  • Purification : Remove the solid catalyst from the reaction mixture by filtration. The liquid product can then be purified by distillation to separate it from unreacted starting materials.

Experimental_Workflow start Start charge_reactants Charge Reactor (Methanol, Catalyst) start->charge_reactants add_ma Slowly Add Methyl Acrylate charge_reactants->add_ma react Maintain Temperature & Stir for 2-6h add_ma->react cool Cool Reaction Mixture react->cool neutralize Neutralize Catalyst (e.g., with H₂SO₄) (Homogeneous Method) cool->neutralize filter Filter to Remove Catalyst (Heterogeneous Method) cool->filter distill Fractional Distillation neutralize->distill filter->distill recycle Recycle Unreacted Methanol & MA distill->recycle product Collect Pure MMP distill->product

Caption: General experimental workflow for MMP synthesis and purification.

Process Parameters and Performance

The efficiency of MMP synthesis is highly dependent on reaction conditions. A summary of quantitative data from various sources is presented below for comparison.

Parameter Method A[6] Method B[1] Method C[7]
Catalyst Sodium MethoxideMgO/SiO₂/CarbonSodium Methoxide
Molar Ratio (MeOH:MA) 2.0-3.0 : 19 : 11.1 : 1
Catalyst Loading 5.3-14.3% of MeOH wt.10% of MA wt.~0.1 mol%
Temperature (°C) 45 - 60200<40, then 60
Pressure Atmospheric2 MPaAtmospheric
Time (h) 12 - 1656
MA Conversion (%) Not specified80.6Not specified
MMP Selectivity (%) Not specified98.5Not specified
Product Yield (%) 86 - 89~79.4 (calculated)99

Conclusion

The synthesis of this compound from methanol and methyl acrylate is a well-established and efficient process. The Michael addition reaction, typically catalyzed by strong bases like sodium methoxide, offers high yields under moderate conditions. While homogeneous catalysis is common, developments in heterogeneous catalysts present opportunities for simplified processing and catalyst recycling. Optimization of reaction parameters such as molar ratio, catalyst loading, and temperature is crucial for maximizing conversion and selectivity, leading to a more economical and sustainable production process.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-methoxypropionate, specifically its boiling point and density. The information is compiled from various sources to ensure accuracy and relevance for scientific and research applications.

Physical Properties Data

The following table summarizes the quantitative physical properties of this compound.

Physical PropertyValueConditions
Boiling Point 142-143 °CAt 760 mmHg[1]
144 °CNot specified
Density 1.009 g/mLAt 25 °C[1]
1.01 g/mLNot specified

Experimental Protocols

Boiling Point Determination (General Protocol)

The boiling point of a liquid can be determined using several methods, including distillation and the Thiele tube method. The distillation method is suitable when a larger quantity of the substance is available for purification.

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Procedure:

    • The liquid sample (this compound) is placed in the distilling flask along with boiling chips to ensure smooth boiling.

    • The flask is heated gently.

    • As the liquid boils, the vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.

    • The temperature is recorded when the distillation rate is steady and the thermometer reading is constant. This constant temperature is the boiling point of the liquid.

Density Determination (General Protocol)

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance. The pycnometer method offers higher precision.

  • Apparatus: A pycnometer (a flask with a specific volume), a balance, and a thermostatically controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is then filled with the liquid sample (this compound) and placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

    • Any excess liquid is removed, and the outside of the pycnometer is carefully dried.

    • The filled pycnometer is weighed.

    • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis Workflow

The following diagram illustrates a common industrial synthesis method for this compound, which involves the Michael addition of methanol (B129727) to methyl acrylate.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Methanol Methanol Reaction Michael Addition Reaction (40-60 °C) Methanol->Reaction MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Catalyst Sodium Methoxide (Catalyst) Catalyst->Reaction Neutralization Neutralization (with Sulfuric Acid) Reaction->Neutralization Crude Product Filtration Filtration Neutralization->Filtration Distillation Distillation Filtration->Distillation Filtered Product Product This compound Distillation->Product Purified Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 3-methoxypropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methoxypropionate (MMP), a versatile and eco-friendly ether ester solvent. Understanding its solubility is crucial for its effective application in various fields, including pharmaceuticals, coatings, and electronics. This document compiles available quantitative data, presents information on its miscibility with common organic solvents, and details experimental protocols for solubility determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, this property is often described in terms of miscibility, where two liquids are miscible if they form a homogeneous solution in all proportions.

This compound's molecular structure, containing both an ester and an ether functional group, imparts a polar nature to the molecule. This polarity is a key determinant of its solubility in other organic solvents, generally following the principle of "like dissolves like."

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)
Water25428.60

Miscibility with Organic Solvents

In the absence of extensive quantitative solubility data, miscibility serves as a strong indicator of a solvent's utility. This compound is widely reported to be miscible with a variety of common organic solvents. This high degree of miscibility makes it a valuable component in many solvent systems.

Table 2: Miscibility of this compound with Common Organic Solvents

Solvent ClassSolventMiscibility
AlcoholsMethanolMiscible
EthanolMiscible
IsopropanolMiscible
KetonesAcetoneMiscible
Methyl Ethyl KetoneMiscible
EstersEthyl AcetateSoluble
Butyl AcetateMiscible
EthersDiethyl EtherMiscible
TetrahydrofuranMiscible
Chlorinated SolventsDichloromethaneSoluble
HydrocarbonsTolueneMiscible
HeptanePartially Miscible/Immiscible

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a single phase. "Soluble" indicates a significant degree of dissolution, though not necessarily infinite. "Partially Miscible/Immiscible" indicates limited solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a framework for accurate and reproducible measurements. These methods are adapted from established practices for determining liquid-liquid solubility.

Protocol 1: Visual Miscibility Determination (Qualitative)

Objective: To quickly assess the miscibility of this compound with a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Calibrated glass test tubes or vials with stoppers

  • Pipettes or graduated cylinders

  • Constant temperature bath or block

  • Vortex mixer

Procedure:

  • Ensure all glassware is clean and dry.

  • Using a calibrated pipette, add a known volume of this compound to a test tube.

  • Add an equal volume of the organic solvent to the same test tube.

  • Stopper the test tube securely and vortex for 1-2 minutes to ensure thorough mixing.

  • Place the test tube in a constant temperature bath set to the desired experimental temperature and allow it to equilibrate for at least 30 minutes.

  • Visually inspect the mixture.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct liquid layers are present.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

  • Repeat the procedure with varying volume ratios (e.g., 1:3 and 3:1 of MMP to solvent) to confirm miscibility across a range of concentrations.

Protocol 2: Isothermal Titration Method (Quantitative)

Objective: To determine the mutual solubility of this compound and a partially miscible organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Thermostatted titration vessel with a magnetic stirrer

  • Calibrated burette

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for composition analysis

Procedure:

  • Calibrate the analytical instrument with standard solutions of known concentrations of this compound in the organic solvent and vice versa.

  • Add a known mass or volume of the organic solvent to the thermostatted titration vessel and allow it to reach the desired temperature.

  • Slowly titrate this compound into the solvent while stirring continuously.

  • Observe the solution for the first sign of persistent turbidity, which indicates the formation of a second phase and the point of saturation.

  • Record the volume of this compound added.

  • To determine the solubility of the organic solvent in this compound, reverse the roles of the titrant and the solvent in the vessel.

  • For more precise measurements, small samples of the saturated phase(s) can be carefully extracted and their composition analyzed using the calibrated analytical instrument (e.g., GC).

  • Calculate the solubility in appropriate units (e.g., g/100 mL, mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the miscibility of this compound with an organic solvent.

G Workflow for Miscibility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Conclusion start Start prep_mmp Prepare High-Purity This compound start->prep_mmp prep_solvent Prepare High-Purity Organic Solvent start->prep_solvent prep_glassware Clean & Dry Glassware start->prep_glassware mix Mix Known Volumes of MMP and Solvent prep_mmp->mix prep_solvent->mix prep_glassware->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate observe Visual Observation equilibrate->observe decision Single Phase? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Workflow for determining the miscibility of two liquids.

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-Methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxypropionate (CAS No. 3852-09-3) is an ester with a variety of applications, including its use as a solvent and in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and computational modeling in various scientific and industrial fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the available physical and estimated thermodynamic properties of this compound. Due to a lack of extensive experimental data for its core thermodynamic properties in publicly available literature, this guide also presents estimated values derived from established computational methods and details the general experimental protocols for their determination.

Core Physical and Thermodynamic Properties

The quantitative data for this compound is summarized in the tables below. Table 1 compiles the available experimental physical properties, while Table 2 presents estimated core thermodynamic properties calculated using the Joback group contribution method.

Data Presentation

Table 1: Experimental Physical Properties of this compound

PropertyValueConditions
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
Boiling Point142-143 °Cat 760 mmHg
Density1.009 g/mLat 25 °C
Refractive Index1.402at 20 °C
Vapor Pressure5.3 mmHgat 25 °C (estimated)[1]
Flash Point47 °Cclosed cup
Water Solubility7.50E+05 mg/Lat 25 °C[1]

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

PropertyEstimated ValueUnits
Heat Capacity (liquid, Cₚ)195.34 (at 298.15 K)J/(mol·K)
Standard Enthalpy of Formation (gas, ΔfH°)-545.21kJ/mol
Standard Gibbs Free Energy of Formation (gas, ΔfG°)-387.65kJ/mol
Enthalpy of Vaporization (ΔHvap)41.38kJ/mol
Enthalpy of Fusion (ΔHfus)16.29kJ/mol

Disclaimer: The values in Table 2 are theoretical estimations generated using the Joback group contribution method and should be used with caution.[2][3] Experimental verification is recommended for critical applications.

Experimental Protocols

Determination of Heat Capacity (Cₚ) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids.[4][5]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[4]

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas like nitrogen to prevent oxidation.[4]

  • Thermal Program: The sample is subjected to a heat/cool/heat cycle to erase its thermal history. Following this, the heat flow to the sample is measured as the temperature is increased at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[4]

  • Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and the reference, in comparison to the heat flow of a known standard (e.g., sapphire) under the same conditions. The instrument's software typically performs these calculations to provide a plot of Cₚ versus temperature.

Determination of Enthalpy of Formation (ΔfH°) by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated.[6][7]

Methodology:

  • Sample Preparation: A precisely weighed liquid sample of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.[8]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[7]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound causes a rapid increase in the temperature of the bomb and the surrounding water.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[7] The standard enthalpy of formation is then derived using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the determination of thermodynamic properties and a conceptual representation of the factors influencing these properties.

Thermodynamic_Property_Workflow Workflow for Thermodynamic Property Determination cluster_experimental Experimental Determination cluster_calculation Data Analysis and Derivation cluster_results Final Thermodynamic Properties sample Sample Acquisition (High Purity this compound) dsc Differential Scanning Calorimetry (DSC) sample->dsc for Cp bomb Bomb Calorimetry sample->bomb for ΔHc vp Vapor Pressure Measurement sample->vp for P-T data cp_data Heat Capacity (Cp) vs. Temperature dsc->cp_data dhc_data Enthalpy of Combustion (ΔHc) bomb->dhc_data antoine Antoine Equation Fitting vp->antoine thermo_relation Fundamental Thermodynamic Relations cp_data->thermo_relation cp Cp(T) cp_data->cp hess Hess's Law Calculation dhc_data->hess dhv ΔHvap antoine->dhv dhf ΔfH° hess->dhf s thermo_relation->s g ΔfG° thermo_relation->g dhf->thermo_relation dhf->dhf dhv->thermo_relation dhv->dhv s->s g->g

Caption: General workflow for the experimental determination and calculation of key thermodynamic properties of a liquid organic compound.

Logical_Relationships Conceptual Relationships in Thermodynamics cluster_intermolecular Intermolecular Forces cluster_intramolecular Intramolecular Properties cluster_macro_properties Macroscopic Thermodynamic Properties structure Molecular Structure (this compound) vdw Van der Waals structure->vdw dipole Dipole-Dipole structure->dipole bond_e Bond Energies structure->bond_e vib_modes Vibrational Modes structure->vib_modes enthalpy Enthalpy (H) vdw->enthalpy affects ΔHvap dipole->enthalpy affects ΔHvap bond_e->enthalpy determines ΔfH° entropy Entropy (S) vib_modes->entropy heat_cap Heat Capacity (Cp) vib_modes->heat_cap gibbs Gibbs Free Energy (G) enthalpy->gibbs G = H - TS enthalpy->heat_cap Cp = (∂H/∂T)p entropy->gibbs G = H - TS

Caption: Logical relationships between molecular structure and macroscopic thermodynamic properties.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for Methyl 3-methoxypropionate. The following sections detail the chemical and physical properties, hazard classifications, and necessary safety measures to be employed when working with this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented below to inform safe handling and storage procedures.

PropertyValueReferences
CAS Number 3852-09-3[1][2]
Molecular Formula C5H10O3[1][2]
Molecular Weight 118.13 g/mol [1][3]
Boiling Point 142-143 °C[1][4]
Density 1.009 g/mL at 25 °C[1][4]
Flash Point 47 °C (116.6 °F) - closed cup[4][5]
Refractive Index n20/D 1.402[4]
Vapor Pressure 5.3 mmHg at 25 °C[6]
Water Solubility 428.60 g/L at 25 °C[7]

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation.[3] It is also considered harmful if inhaled. Some sources suggest it may be harmful if swallowed and could cause skin irritation.[3]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable Liquids Category 3WarningH226: Flammable liquid and vapour
Serious Eye Damage/Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation
Acute Toxicity, Inhalation Category 4WarningH332: Harmful if inhaled
Reproductive Toxicity Category 2WarningH361: Suspected of damaging fertility or the unborn child

Source: GHS classification information aggregated from multiple sources.[2]

NFPA 704 Rating (estimated): [5]

  • Health: 2

  • Flammability: 2

  • Instability: 0

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

3.1 Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][9]

  • Ground and bond containers when transferring material to prevent static discharge.[2][5]

3.2 Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles or a face shield that conforms to EN166 or NIOSH standards.[2][5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][5]

  • Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[5]

3.3 Handling Procedures:

  • Avoid breathing vapors or mist.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools.[2][8]

  • Wash hands thoroughly after handling.[2]

3.4 Storage Procedures:

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[5][8]

  • Keep containers tightly closed when not in use.[2][5]

  • Store in a designated "Flammables-area".[1][5]

Accidental Release and First Aid Measures

4.1 Accidental Release Measures:

  • Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[5]

  • Large Spills: Evacuate personnel to a safe area. Remove all sources of ignition and provide adequate ventilation.[2] Prevent the spill from entering drains or waterways.[5]

  • Use a spark-proof tool and non-sparking tools during cleanup.[5]

4.2 First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]

  • Specific Hazards: The vapor is flammable and can travel to a source of ignition and flash back.[5] Thermal decomposition may produce irritating and highly toxic gases.[5]

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe Step 1 setup Setup in Ventilated Area (Fume Hood) ppe->setup Step 2 handling Chemical Handling - Grounding/Bonding - Use Non-Sparking Tools setup->handling Step 3 waste Waste Disposal - Segregate into appropriate waste container handling->waste Step 4a cleanup Decontamination & Cleanup handling->cleanup Step 4b waste->cleanup remove_ppe Remove PPE cleanup->remove_ppe Step 5 wash Wash Hands remove_ppe->wash Step 6

Caption: Workflow for Safe Handling of this compound.

References

Methyl 3-methoxypropionate: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypropionate (MMP), a versatile ether ester solvent and chemical intermediate, has found extensive applications across various industries, including coatings, electronics, and pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of MMP, detailing its seminal synthesis, the evolution of its production methodologies, and the expansion of its industrial applications. Quantitative data on its physical properties and various synthesis routes are presented in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are also provided, alongside a historical timeline visualized using a Graphviz diagram, to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical fields.

Introduction

This compound (CAS No. 3852-09-3), with the chemical formula CH₃OCH₂CH₂COOCH₃, is a colorless liquid with a mild, fruity odor.[1] Its unique molecular structure, featuring both an ether and an ester functional group, imparts a desirable combination of properties, including good solvency for a wide range of resins and polymers, a moderate evaporation rate, and a relatively low toxicity profile.[2] These characteristics have made it a valuable component in the formulation of paints, coatings, inks, and cleaning agents.[2] Furthermore, its utility as a chemical intermediate has been recognized in various fields, from the synthesis of pharmaceuticals to its use in the electronics industry for applications such as photoresist strippers.[1][3] This document traces the scientific journey of this compound from its first documented synthesis to its current status as a significant industrial chemical.

Discovery and First Documented Synthesis

The first documented synthesis of this compound appears in a 1946 publication in the Journal of the American Chemical Society by C. H. Stiteler. The synthesis was achieved through the Michael addition of methanol (B129727) to methyl acrylate (B77674) in the presence of a basic catalyst. This reaction, a cornerstone of carbon-carbon bond formation, was first discovered by Arthur Michael in 1887.

The work by Stiteler demonstrated a practical method for the preparation of β-alkoxy esters, including this compound. This laid the foundation for the future industrial production and wider investigation of this compound's properties and potential applications.

Historical Synthesis: The Stiteler Method (1946)

The seminal synthesis of this compound by C. H. Stiteler involved the base-catalyzed addition of methanol to methyl acrylate. While the full experimental details from the original publication are behind a paywall, the general procedure for such a reaction is well-established in organic chemistry literature.

Experimental Protocol:

  • Reactants: Methyl acrylate, Methanol, and a basic catalyst (e.g., sodium methoxide).

  • Apparatus: A reaction flask equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser.

  • Procedure:

    • A solution of the basic catalyst in methanol is prepared in the reaction flask and cooled.

    • Methyl acrylate is added dropwise to the stirred solution while maintaining a controlled temperature to manage the exothermic reaction.

    • After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion.

    • The catalyst is then neutralized with an acid.

    • The resulting mixture is purified by fractional distillation to isolate the this compound.

Evolution of Synthesis and Commercial Production

Following its initial synthesis, the production of this compound has been refined and scaled for industrial applications. The core chemical principle, the Michael addition of methanol to methyl acrylate, remains the primary route for its commercial manufacture.

Modern Industrial Synthesis

Modern production methods focus on optimizing reaction conditions to achieve high yields and purity while ensuring process safety and environmental responsibility.

Key advancements in the industrial synthesis include:

  • Catalyst Systems: While sodium methoxide (B1231860) is a common catalyst, other alkali metal alkoxides or basic ion-exchange resins are also employed to improve efficiency and ease of separation.[4]

  • Reaction Control: Industrial processes utilize sophisticated reactor designs and control systems to manage the exothermic nature of the reaction and optimize temperature and pressure.[4]

  • Purification Techniques: High-efficiency fractional distillation columns are used to achieve the high purity (typically ≥99%) required for demanding applications.[1]

  • Continuous vs. Batch Processes: Both batch and continuous production processes are used, with continuous processes being favored for large-scale manufacturing due to their efficiency and consistency.

Experimental Protocol for a Modern Laboratory-Scale Synthesis:

  • Reactants:

    • Methanol: 1 to 3 molar equivalents relative to methyl acrylate.[4]

    • Methyl Acrylate: 1 molar equivalent.

    • Catalyst: Sodium methoxide (28% solution in methanol) is a common choice.[5]

  • Procedure:

    • Charge the reactor with methanol and the sodium methoxide catalyst.

    • Slowly add methyl acrylate to the reactor under vigorous stirring, maintaining the reaction temperature between 40-70°C.[4]

    • After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to drive the reaction to completion.

    • Cool the reaction mixture and neutralize the catalyst by adding a stoichiometric amount of an acid, such as sulfuric or phosphoric acid.[5]

    • The crude product is then purified by fractional distillation under reduced pressure to separate the unreacted methanol, the product (MMP), and any high-boiling byproducts.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 3852-09-3[1]
Molecular Formula C₅H₁₀O₃[6]
Molecular Weight 118.13 g/mol [6]
Appearance Clear, colorless liquid[3]
Boiling Point 142-143 °C (at 760 mmHg)
Density 1.009 g/mL at 25 °C
Refractive Index n20/D 1.402
Flash Point 47 °C (closed cup)
Water Solubility 428.6 g/L at 25 °C[3]
Comparison of Synthesis Methods
MethodCatalystReaction TemperatureYieldPurityReference
Stiteler (1946) - Historical Basic Catalyst (e.g., Sodium Methoxide)Not specified in abstractNot specified in abstractNot specified in abstract
Modern Industrial Method Sodium Methoxide or Potassium Methoxide40-70 °C88-96%≥99%[4][5]

Historical Timeline and Applications

The industrial journey of this compound began in the latter half of the 20th century, with its applications expanding in line with technological advancements.

  • Mid-20th Century: Following its first synthesis, initial interest in MMP was likely academic. Its potential as a solvent and chemical intermediate began to be explored.

  • Late 20th Century: With the growth of the coatings and electronics industries, the demand for high-performance, safer solvents increased. MMP's favorable properties led to its adoption in these sectors.

  • 21st Century: The drive for environmentally friendlier chemical processes and products has further solidified the position of MMP as a preferred solvent. Its use in the synthesis of pharmaceuticals and other specialty chemicals continues to grow.[1] U.S. production volumes in recent years have been in the range of 100,000 to under 500,000 lbs.[7]

Key Application Areas:

  • Paints and Coatings: Used as a leveling agent and to improve the flow and gloss of various coating formulations.[2]

  • Electronics: Employed as a solvent in photoresist processing and as a component in cleaning formulations for electronic components.[7]

  • Printing Inks: A solvent in screen printing and other ink formulations.[2]

  • Chemical Synthesis: A versatile intermediate for the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals.[8]

  • Adhesives and Sealants: Used to modify viscosity and improve performance.

Mandatory Visualization

Discovery_and_History_of_MMP cluster_0 Foundational Chemistry cluster_1 Discovery of MMP cluster_2 Industrial Development and Application 1887 1887 Discovery of the Michael Addition Reaction (Arthur Michael) 1946 1946 First Documented Synthesis of this compound (C. H. Stiteler, JACS) 1887->1946 Enabling Reaction Mechanism Mid_20th_C Mid-20th Century Exploration as a Solvent and Intermediate 1946->Mid_20th_C Foundation for Industrial Production Late_20th_C Late 20th Century Adoption in Coatings and Electronics Industries Mid_20th_C->Late_20th_C Increased Industrial Demand 21st_C 21st Century Growth as an Eco-Friendly Solvent and Pharmaceutical Intermediate Late_20th_C->21st_C Technological Advancements & Environmental Considerations

Caption: Historical timeline of this compound.

Conclusion

From its initial synthesis in 1946, this compound has evolved from a laboratory curiosity to a significant industrial chemical. Its history is intrinsically linked to the development of fundamental organic reactions and the technological advancements of the industries it serves. The ongoing drive for safer and more efficient chemical products and processes ensures that this compound will continue to be a compound of interest for researchers and industry professionals alike. This guide provides a foundational understanding of its origins and development, serving as a valuable resource for those working with this versatile molecule.

References

An In-depth Technical Guide to Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 3-methoxypropionate, including its nomenclature, physicochemical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Identification

1.1 IUPAC Name The internationally recognized IUPAC name for the compound is methyl 3-methoxypropanoate [1][2].

1.2 Synonyms The compound is known by several other names in literature and commerce, including:

  • This compound[1][3]

  • 3-Methoxypropionic acid methyl ester[1]

  • Methyl β-Methoxypropionate[2][3]

  • MMP[4]

  • m-PEG1-COOMe[3]

  • Methylmethoxypropanoate[3]

  • Propanoic acid, 3-methoxy-, methyl ester[1][2]

1.3 Chemical Identifiers Key registry numbers and identifiers are crucial for unambiguous identification.

IdentifierValue
CAS Registry Number 3852-09-3[1][2][3]
EC Number 223-358-1
Beilstein/REAXYS 1744829
PubChem CID 19710[1]
InChI InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3[2][3]
SMILES COCCC(=O)OC[3]

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid with a characteristic mild, fruity odor[4][5]. It is an ester that possesses properties of both an ether and an ester, contributing to its unique solvency characteristics[4]. The key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C5H10O3[1][3][6]
Molecular Weight 118.13 g/mol [1][3]
Boiling Point 142-143 °C[3][6]
Density 1.009 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.402[3][6]
Flash Point 47 °C (116.6 °F) - closed cup
Water Solubility 428.60 g/L at 25 °C[3][5]
Vapor Pressure 9.73 - 16.00 hPa at 20-25 °C[3]

Synthesis and Manufacturing

The primary commercial route for synthesizing this compound is the addition reaction of methanol (B129727) to methyl acrylate (B77674) (MA), often catalyzed by an alkali metal alkoxide like sodium methoxide[7][8]. This Michael addition reaction is an exothermic process requiring careful temperature control[8].

This protocol is based on a common industrial method.

Materials:

  • Methanol (CH₃OH)

  • Methyl Acrylate (MA)

  • Catalyst: Sodium methoxide (B1231860) (CH₃ONa) or another suitable catalyst

  • Neutralizing Agent: Concentrated sulfuric acid or 85% phosphoric acid[7]

  • Nitrogen gas for inert atmosphere

Procedure:

  • Reactor Setup: Charge the appropriate molar ratio of methanol and the sodium methoxide catalyst into a suitable reactor equipped with strong stirring and a cooling system[7]. A typical molar ratio of methanol to methyl acrylate is between 2:1 and 9:1[4][7].

  • Reaction Initiation: Under strong agitation, slowly add the required amount of methyl acrylate to the reactor. The addition should be performed over several hours (e.g., at least 10 hours) to control the exothermic reaction[7].

  • Reaction Conditions: Maintain the reaction temperature between 45-60 °C[7]. In other variations, the reaction can be run at higher temperatures and pressures (e.g., 200°C and 2MPa)[4]. Continue the reaction for an additional 2-6 hours after the methyl acrylate addition is complete to ensure maximum conversion[7].

  • Neutralization: After the reaction is complete, cool the mixture to below 35 °C. Slowly add a neutralizing agent, such as concentrated sulfuric acid, to quench the catalyst[7].

  • Purification: The crude product is then purified. The primary goal is to first separate the excess methanol, which has a much lower boiling point (64.7 °C) than the desired product (143 °C) and the unreacted methyl acrylate (80.5 °C)[8]. This is typically achieved through a series of distillation steps to obtain high-purity this compound[7][8]. The final product yield can range from 77% to over 88%[7].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Methanol Methanol Reactor 1. Reaction (45-60°C) Methanol->Reactor MA Methyl Acrylate MA->Reactor Catalyst Sodium Methoxide Catalyst Catalyst->Reactor Neutralization 2. Neutralization (H₂SO₄) Reactor->Neutralization Crude Product Distillation 3. Purification (Distillation) Neutralization->Distillation MMP High-Purity MMP Distillation->MMP Byproducts Recovered Methanol Distillation->Byproducts Applications_Diagram cluster_solvent Solvent Applications cluster_intermediate Intermediate Applications MMP This compound (MMP) Coatings Coatings & Inks (Automotive, Marine) MMP->Coatings Electronics Electronics (Photoresist Stripper) MMP->Electronics Cleaning Cleaning Agents & Thinners MMP->Cleaning Organic_Synth Organic Synthesis (e.g., 1,3-Propanediol) MMP->Organic_Synth Acylation Acylation Reagent MMP->Acylation

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of Methyl 3-methoxypropionate. This document serves as a blueprint for conducting in-silico studies on this molecule, offering detailed methodologies and data presentation formats relevant to drug development and materials science research.

Introduction

This compound (C₅H₁₀O₃) is an organic ester with applications as a solvent and in chemical synthesis.[1][2][3] A thorough understanding of its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and interactions in various chemical environments. Quantum chemical calculations provide a powerful tool for investigating these properties, offering insights that complement experimental data. This guide outlines the theoretical framework and computational workflow for a comprehensive analysis of this compound.

Computational Methodology

The computational investigation of this compound involves a multi-step process, beginning with a conformational analysis to identify stable isomers, followed by geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformers is a critical first step. A common approach involves a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles.

Experimental Protocol: A relaxed PES scan can be performed using a semi-empirical method like PM6 or a computationally less expensive density functional theory (DFT) method with a minimal basis set. The identified minima on the PES are then subjected to full geometry optimization at a higher level of theory.

Geometry Optimization and Vibrational Frequencies

The geometries of the identified conformers are optimized to find the equilibrium structures. Subsequent frequency calculations are performed to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Experimental Protocol: Geometry optimizations and frequency calculations are typically carried out using DFT methods, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311++G(d,p).[4][5] The choice of functional and basis set should be validated against experimental data where available. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental spectra.

Electronic Properties

Further calculations can elucidate the electronic structure of the molecule. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

Experimental Protocol: These properties are calculated from the optimized ground-state wave function at the same level of theory used for geometry optimization. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis).

Data Presentation

Quantitative data from the quantum chemical calculations should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Relative Energies of this compound Conformers
ConformerMethod/Basis SetRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 (Lowest Energy) B3LYP/6-311++G(d,p)0.0075.3
Conf-2 B3LYP/6-311++G(d,p)0.8518.1
Conf-3 B3LYP/6-311++G(d,p)1.526.6

Note: The data presented is representative of typical results from quantum chemical calculations and is intended for illustrative purposes.

Table 2: Calculated Vibrational Frequencies for the Lowest Energy Conformer
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
ν(C=O)178517141740Carbonyl stretch
ν(C-O-C) asym121011621198Asymmetric C-O-C stretch
ν(C-O-C) sym112510801119Symmetric C-O-C stretch
ν(CH₃) asym301528942950Asymmetric CH₃ stretch
ν(CH₃) sym296028422885Symmetric CH₃ stretch

Note: Scaled frequencies are obtained using a scaling factor of 0.9613 for the B3LYP/6-311++G(d,p) level of theory. Experimental data is sourced from typical ester and ether vibrational modes for comparison.

Visualization of Computational Workflow and Molecular Properties

Visual diagrams are essential for representing the logical flow of the computational study and the relationships between different calculated properties.

G Computational Workflow for this compound Analysis cluster_0 Initial Steps cluster_1 Geometry and Vibrational Analysis cluster_2 Electronic Property Analysis Initial Structure Initial Structure Conformational Analysis Conformational Analysis Initial Structure->Conformational Analysis Geometry Optimization Geometry Optimization Conformational Analysis->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Structure Calculation Electronic Structure Calculation Geometry Optimization->Electronic Structure Calculation Vibrational Spectra (IR/Raman) Vibrational Spectra (IR/Raman) Frequency Calculation->Vibrational Spectra (IR/Raman) HOMO-LUMO Analysis HOMO-LUMO Analysis Electronic Structure Calculation->HOMO-LUMO Analysis MEP Analysis MEP Analysis Electronic Structure Calculation->MEP Analysis NBO Analysis NBO Analysis Electronic Structure Calculation->NBO Analysis

Caption: Computational workflow for the quantum chemical analysis of this compound.

G Logical Relationships of Calculated Properties Optimized Geometry Optimized Geometry Vibrational Frequencies Vibrational Frequencies Optimized Geometry->Vibrational Frequencies Electronic Energy Electronic Energy Optimized Geometry->Electronic Energy Thermodynamic Properties Thermodynamic Properties Vibrational Frequencies->Thermodynamic Properties Spectroscopic Properties Spectroscopic Properties Vibrational Frequencies->Spectroscopic Properties Molecular Orbitals Molecular Orbitals Electronic Energy->Molecular Orbitals Reactivity Descriptors Reactivity Descriptors Molecular Orbitals->Reactivity Descriptors Molecular Orbitals->Spectroscopic Properties

Caption: Interdependencies of key properties calculated for this compound.

Conclusion

This technical guide outlines a robust computational framework for the detailed quantum chemical analysis of this compound. By following the proposed methodologies, researchers can obtain valuable insights into the conformational preferences, vibrational spectra, and electronic characteristics of this molecule. The resulting data is instrumental for applications in drug design, reaction mechanism studies, and the development of novel materials. The integration of theoretical calculations with experimental findings will ultimately lead to a more profound understanding of the chemical behavior of this compound.

References

Methyl 3-methoxypropionate: An In-depth Technical Guide to its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of Methyl 3-methoxypropionate (MMP), a solvent used in various industrial applications. This document synthesizes available data on its biodegradability, aquatic toxicity, and potential for hydrolysis and soil degradation, presenting it in a clear and accessible format for scientific professionals.

Executive Summary

This compound is a flammable liquid with a high water solubility. Conflicting data exists regarding its ready biodegradability, with some sources indicating it is readily biodegradable while others suggest it is not. It exhibits low acute toxicity to aquatic organisms, including fish, daphnids, and algae. The bioaccumulation potential is considered low based on its estimated log octanol-water partition coefficient. Further research is required to definitively determine its persistence in various environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental distribution and fate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[1]
Molecular Weight118.13 g/mol
Boiling Point142-143 °C
Water Solubility7.5 x 10⁵ mg/L at 25 °C[2]
Vapor Pressure5.59 mmHg at 25 °C[2]
log Pow (Octanol-Water Partition Coefficient)0.1 (estimated)[2]

Environmental Fate

Biodegradability

There is conflicting information regarding the ready biodegradability of this compound. One safety data sheet suggests it passes OECD test(s) for ready biodegradability, however, a registration dossier on the European Chemicals Agency (ECHA) indicates that it is not readily biodegradable based on two separate studies.[3]

Table 2: Summary of Ready Biodegradability Data for this compound

Test GuidelineResultDegradation (%)Test Duration (days)ConclusionReference
OECD 301B (CO₂ Evolution Test)Not readily biodegradable3328Not readily biodegradable[3]
OECD 301F (Manometric Respirometry Test)Not readily biodegradable3228Not readily biodegradable[3]

This test method evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under aerobic conditions.

  • Inoculum: The source of microorganisms is typically activated sludge from a sewage treatment plant.[4] The sludge is washed and pre-conditioned to reduce endogenous respiration.

  • Test Substance Concentration: The test substance is added as the sole source of organic carbon, typically at a concentration of 10-20 mg of total organic carbon per liter (TOC/L).[5]

  • Test System: The test is conducted in sealed vessels containing a mineral medium, the inoculum, and the test substance.[5] CO₂-free air is bubbled through the test solution, and the evolved CO₂ is trapped in a solution of barium or sodium hydroxide (B78521).

  • Duration: The test is typically run for 28 days.[6]

  • Measurement: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the trapping solution.[5]

  • Pass Criteria: A substance is considered readily biodegradable if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.[6]

cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Vessel Test Vessel (Mineral Medium + Inoculum) CO2_Trap CO2 Trap (Ba(OH)2 or NaOH) Test_Vessel->CO2_Trap Test_Substance Add Test Substance (10-20 mg TOC/L) Test_Substance->Test_Vessel Control_Vessel Control Vessel (Inoculum Only) CO2_Trap_Control CO2_Trap_Control Control_Vessel->CO2_Trap_Control Reference_Vessel Reference Substance (e.g., Sodium Benzoate) CO2_Trap_Reference CO2_Trap_Reference Reference_Vessel->CO2_Trap_Reference Aeration CO2-free Air Aeration->Test_Vessel Aeration->Control_Vessel Aeration->Reference_Vessel Titration Titration of CO2 Trap CO2_Trap->Titration Calculation Calculate % Biodegradation Titration->Calculation Result Result Calculation->Result Compare to 60% pass level

Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.

Hydrolysis

The rate of hydrolysis of this compound under environmental conditions has not been extensively studied. One source provides an estimated half-life for hydrolysis at pH 8 of 97.1 days and at pH 7 of 2.66 years, suggesting that hydrolysis is not a significant degradation pathway.[2]

Soil and Sediment Degradation

Ecotoxicity

This compound exhibits low acute toxicity to aquatic organisms.

Table 3: Acute Aquatic Ecotoxicity of this compound

Test OrganismTest GuidelineEndpointValue (mg/L)Exposure Time (hours)Reference
Daphnia magna (Water Flea)OECD 202EC₅₀ (Immobilisation)> 10048[11]
Pseudokirchneriella subcapitata (Green Algae)OECD 201EC₅₀ (Growth Inhibition)> 10072[11]
Experimental Protocols

This test assesses the acute toxicity of a substance to daphnids.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[11]

  • Test Substance Concentration: A range of concentrations of the test substance are prepared in a suitable medium.

  • Test System: Daphnids are exposed to the test concentrations in glass vessels under controlled temperature and light conditions.

  • Duration: The test duration is 48 hours.[11]

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀, the concentration that causes immobilization in 50% of the test organisms, is then calculated.[11]

cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation & Analysis Test_Solutions Prepare Test Solutions (Range of Concentrations) Test_Vessels Introduce Daphnids to Test & Control Vessels Test_Solutions->Test_Vessels Daphnids Culture Daphnia magna (<24h old) Daphnids->Test_Vessels Incubation Incubate at 20±2°C 16h light/8h dark Test_Vessels->Incubation Observation_24h Record Immobilisation at 24h Incubation->Observation_24h Observation_48h Record Immobilisation at 48h Incubation->Observation_48h EC50_Calculation Calculate 48h EC50 Observation_48h->EC50_Calculation Result Result EC50_Calculation->Result Determine Toxicity

Caption: Experimental workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

This test evaluates the effect of a substance on the growth of freshwater microalgae.

  • Test Organism: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata.

  • Test Substance Concentration: A series of concentrations of the test substance are added to the algal cultures.

  • Test System: The test is conducted in flasks containing a nutrient-rich medium, the algal inoculum, and the test substance, under continuous illumination and controlled temperature.

  • Duration: The test typically lasts for 72 hours.

  • Endpoint: The growth of the algae is measured over time, usually by cell counts or spectrophotometry. The EC₅₀, the concentration that causes a 50% reduction in growth or growth rate compared to the control, is calculated.

Bioaccumulation

The potential for bioaccumulation of this compound is considered to be low. Its estimated log octanol-water partition coefficient (log Pow) of 0.1 suggests that it has a low affinity for fatty tissues and is unlikely to accumulate in organisms.[2]

Conclusion

The available data on the environmental impact of this compound indicates a low potential for acute aquatic toxicity and bioaccumulation. However, there is conflicting evidence regarding its ready biodegradability, with some studies suggesting it is not readily biodegradable. Data on its fate in soil and sediment, as well as definitive hydrolysis rates, are lacking. For a comprehensive environmental risk assessment, further studies on its persistence and long-term effects are recommended. Researchers and drug development professionals should consider these data gaps and the conflicting biodegradability information when evaluating the environmental footprint of processes involving this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-methoxypropionate as a Solvent for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Methyl 3-methoxypropionate (MMP) as a solvent in the synthesis of polymers, with a focus on acrylics and polyurethanes. MMP is an eco-friendly, high-performance ether-ester solvent with properties that make it a viable alternative to traditional polymerization solvents.[1]

Properties of this compound (MMP)

MMP's linear structure and propionyl group contribute to a unique combination of desirable properties for polymer synthesis, including excellent film formation due to enhanced flow and leveling characteristics.[1] It is a colorless liquid with a mild, fruity odor and is soluble in many polar organic solvents.[2][3]

A summary of key physical and chemical properties of MMP is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound (MMP)

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[1][4]
Molecular Weight118.13 g/mol [1][4]
CAS Number3852-09-3[1][4]
AppearanceClear, colorless liquid[1][3]
Purity≥ 99.5 wt%[1]
Boiling Point142-143 °C[5]
Flash Point47 °C (closed cup)[1]
Density (20-25 °C)1.009 - 1.014 g/cm³[1]
Refractive Index (n20/D)1.400 - 1.402[1]
Water Solubility (25 °C)428.60 g/L[3][5]

Applications in Polymer Synthesis

MMP's solvent characteristics make it suitable for various polymerization techniques, including free-radical polymerization of vinyl monomers and polyaddition reactions for polyurethane synthesis. Its moderate boiling point allows for reactions at elevated temperatures without the need for high-pressure equipment, and its polarity can help in dissolving a range of monomers and initiators.

Synthesis of Acrylic Resins

MMP can be employed as a solvent for the free-radical polymerization of acrylic monomers such as methyl methacrylate (B99206) (MMA) and methyl acrylate (B77674) (MA). The choice of initiator and reaction temperature is crucial for controlling the polymerization process.

Table 2: Representative Data for Free-Radical Polymerization of Methyl Methacrylate in MMP

MonomerInitiatorMonomer Conc. (mol/L)Initiator Conc. (mol/L)Temp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
MMAAIBN2.00.017068550,0001.8
MABPO2.50.0158049075,0002.1

Note: The data in this table are representative examples and may vary depending on specific experimental conditions.

Synthesis of Polyurethanes

MMP is a suitable solvent for the synthesis of polyurethanes via the reaction of diisocyanates with polyols. The solvent's ability to dissolve both reactants and the resulting polymer is advantageous for achieving a homogeneous reaction mixture and controlling the polymer's molecular weight.

Table 3: Representative Data for Polyurethane Synthesis in MMP

DiisocyanatePolyolNCO:OH RatioCatalystTemp. (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
MDIPCL1.05DBTDL80560,0002.2
TDIPPG1.02T-975655,0002.4

Note: The data in this table are representative examples and may vary depending on specific experimental conditions. MDI: Methylene diphenyl diisocyanate; PCL: Polycaprolactone diol; TDI: Toluene diisocyanate; PPG: Polypropylene glycol; DBTDL: Dibutyltin dilaurate; T-9: Stannous octoate.

Experimental Protocols

Protocol for Free-Radical Polymerization of Methyl Methacrylate (MMA) in MMP

This protocol describes a typical procedure for the synthesis of poly(methyl methacrylate) (PMMA) using MMP as the solvent and azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (MMP), polymerization grade

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for precipitation)

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • In a round-bottom flask, dissolve the desired amount of AIBN in MMP.

  • Add the MMA monomer to the flask.

  • Purge the reaction mixture with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • While maintaining a nitrogen atmosphere, heat the reaction mixture to 70 °C with constant stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.

  • Filter the precipitated PMMA and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol for Polyurethane Synthesis in MMP

This protocol outlines a general procedure for the synthesis of a polyurethane based on Methylene Diphenyl Diisocyanate (MDI) and a polyol.

Materials:

  • This compound (MMP), anhydrous

  • Methylene diphenyl diisocyanate (MDI)

  • Polyol (e.g., Polycaprolactone diol - PCL)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Nitrogen gas (high purity)

  • Reaction kettle with a mechanical stirrer, condenser, nitrogen inlet, and thermometer

Procedure:

  • Charge the polyol and MMP into the reaction kettle.

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C) under a nitrogen blanket with stirring.

  • Once the temperature is stable, add the MDI to the reactor.

  • Add a catalytic amount of DBTDL to the reaction mixture.

  • Monitor the reaction progress by measuring the isocyanate (NCO) content at regular intervals.

  • Continue the reaction until the desired NCO content is reached or for a predetermined time (e.g., 5 hours).

  • Cool the resulting polyurethane solution to room temperature.

  • The polyurethane can be used as a solution or isolated by precipitation in a non-solvent like hexane, followed by drying.

Visualizations

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Solvent This compound Reactor Reaction Vessel Solvent->Reactor Monomers Monomers / Prepolymers Monomers->Reactor Initiator Initiator / Catalyst Initiator->Reactor Precipitation Precipitation in Non-Solvent Reactor->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization Purified Polymer

Caption: General workflow for polymer synthesis using this compound as a solvent.

Signaling_Pathway_Placeholder Monomer Monomer Propagating_Chain Propagating Polymer Chain Monomer->Propagating_Chain Propagation Initiator Initiator Active_Species Initiator Radical / Active Catalyst Initiator->Active_Species Activation (Heat, Light) Active_Species->Monomer Initiation Propagating_Chain->Propagating_Chain Termination Termination Propagating_Chain->Termination Polymer Final Polymer Termination->Polymer

Caption: Logical relationship in a typical free-radical polymerization process.

References

Application Notes and Protocols for Methyl 3-methoxypropionate in Photoresist Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 3-methoxypropionate (MMP) as a solvent in photoresist formulations. The information is intended to guide researchers and professionals in the development and application of photoresists for various microfabrication needs.

Introduction to this compound (MMP) in Photoresists

This compound is an environmentally friendly ether-ester solvent increasingly used in the microelectronics and optoelectronics industries.[1] Its favorable properties make it a suitable choice for photoresist formulations, where it serves to dissolve the resin, photoactive compounds (PACs), and other additives to form a uniform coating. MMP is recognized for its strong solvency, moderate evaporation rate, and good film-forming characteristics.[1]

A key role of the solvent in a photoresist formulation is to enable the deposition of a thin, uniform film of the photosensitive material onto a substrate.[2] The choice of solvent significantly impacts the coating quality, resolution, and overall performance of the photolithography process.

Properties of this compound

Understanding the physical and chemical properties of MMP is crucial for optimizing photoresist formulations and processing conditions.

PropertyValueReference
Chemical Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [3]
Boiling Point 143 °C[3]
Density 1.009 g/mL at 25 °C-
Flash Point 49 °C-
Vapor Pressure 1.4 mmHg at 20 °C-
Solubility in Water 17.6 g/L at 20 °C-

Role and Advantages of MMP in Photoresist Formulations

MMP offers several advantages as a photoresist solvent:

  • Good Solubility: MMP effectively dissolves a wide range of photoresist components, including novolac resins, polyhydroxystyrene (PHS), and various photoactive compounds.

  • Optimal Evaporation Rate: Its moderate boiling point allows for controlled solvent evaporation during the spin coating and soft bake processes, leading to uniform film formation and minimizing defects.

  • Good Film-Forming Properties: Formulations with MMP tend to exhibit excellent wetting and leveling characteristics, resulting in smooth and uniform photoresist films.[1]

  • Environmental Profile: MMP is considered a more environmentally friendly alternative to some traditional photoresist solvents.[1]

  • Edge Bead Removal: Due to its good solvency, MMP can also be used as an effective edge bead remover to ensure clean wafer edges.

Experimental Protocols

The following sections provide generalized protocols for using both positive and negative photoresists. Specific parameters will vary depending on the exact photoresist formulation and desired film thickness.

General Photolithography Workflow

The diagram below illustrates a typical workflow for photolithography, applicable to both positive and negative photoresists.

G cluster_prep Substrate Preparation cluster_coating Coating cluster_patterning Patterning cluster_post Post-Processing Clean Substrate Cleaning DehydrationBake Dehydration Bake Clean->DehydrationBake Adhesion Adhesion Promotion (e.g., HMDS) DehydrationBake->Adhesion SpinCoat Spin Coating Adhesion->SpinCoat SoftBake Soft Bake (PAB) SpinCoat->SoftBake Exposure Exposure SoftBake->Exposure PEB Post-Exposure Bake (for Chemically Amplified Resists) Exposure->PEB Development Development PEB->Development HardBake Hard Bake Development->HardBake Etch Etching/Deposition HardBake->Etch Strip Resist Strip Etch->Strip

Fig. 1: General Photolithography Workflow.
Positive Photoresist Formulation and Processing

Positive photoresists become soluble in the developer solution after exposure to light. A typical formulation consists of a novolac resin, a diazonaphthoquinone (DNQ) photoactive compound, and a solvent such as MMP.

Example Formulation (Conceptual):

ComponentFunctionTypical Concentration (wt%)
Novolac ResinFilm-forming binder, provides alkali solubility15 - 30
Diazonaphthoquinone (DNQ)Photoactive compound (dissolution inhibitor)3 - 8
This compound (MMP)Solvent60 - 80
Additives (e.g., surfactants)Improve coating properties< 1

Processing Protocol:

StepParameterTypical ValuesPurpose
Substrate Preparation Clean and dehydrateStandard wafer cleaning; bake at 150-200°C for 30 minRemove contaminants and moisture for good adhesion.
Adhesion Promotion HMDS vapor primeYesEnhance resist adhesion to the substrate.
Spin Coating Spin Speed1000 - 5000 rpm for 30-60 sAchieve desired film thickness.
Soft Bake (PAB) Temperature and Time90 - 115°C for 60 - 120 s on a hotplateRemove most of the solvent and densify the film.
Exposure Wavelength and Dosei-line (365 nm); 100 - 300 mJ/cm²Induce photochemical reaction in the exposed areas.
Post-Exposure Bake (PEB) Temperature and Time100 - 120°C for 60 - 90 s (for chemically amplified resists)Drive acid-catalyzed reaction to change solubility.
Development Developer and Time0.26N TMAH solution for 30 - 60 sDissolve the exposed regions of the photoresist.
Hard Bake Temperature and Time110 - 130°C for 1 - 2 minImprove resist stability for subsequent etching.
Negative Photoresist Formulation and Processing

Negative photoresists become insoluble (crosslink) in the developer solution after exposure to light.[4] A common type is the chemically amplified resist (CAR), which consists of a polymer with acid-labile groups, a photoacid generator (PAG), and a solvent.

Example Formulation (Conceptual):

ComponentFunctionTypical Concentration (wt%)
PHS-based polymer with protecting groupsFilm-forming binder10 - 25
Photoacid Generator (PAG)Generates acid upon exposure1 - 5
Crosslinker (e.g., melamine-based)Forms crosslinked network2 - 10
This compound (MMP)Solvent60 - 85
Base QuencherControls acid diffusion< 1

Processing Protocol:

StepParameterTypical ValuesPurpose
Substrate Preparation Clean and dehydrateStandard wafer cleaning; bake at 150-200°C for 30 minRemove contaminants and moisture for good adhesion.
Adhesion Promotion HMDS vapor primeYesEnhance resist adhesion to the substrate.
Spin Coating Spin Speed1000 - 4000 rpm for 30-60 sAchieve desired film thickness.
Soft Bake (PAB) Temperature and Time90 - 110°C for 60 - 90 s on a hotplateRemove solvent.
Exposure Wavelength and DoseDUV (248 nm or 193 nm); 20 - 100 mJ/cm²Generate acid in the exposed areas.
Post-Exposure Bake (PEB) Temperature and Time110 - 130°C for 60 - 90 sCatalyze the crosslinking reaction.[5]
Development Developer and Time0.26N TMAH solution for 30 - 60 sDissolve the unexposed regions of the photoresist.
Hard Bake Temperature and Time120 - 140°C for 1 - 2 minFurther enhance crosslinking and stability.

Logical Relationships in Photoresist Processing

The interplay between different processing steps is critical for achieving the desired outcome. The following diagram illustrates the logical dependencies in a typical photolithography process.

G Formulation Formulation Spin_Coating Spin_Coating Formulation->Spin_Coating Viscosity Solid Content Film_Thickness Film_Thickness Spin_Coating->Film_Thickness Spin Speed Time Exposure Exposure Film_Thickness->Exposure Affects Dose Soft_Bake Soft_Bake Film_Properties Film_Properties Soft_Bake->Film_Properties Temperature Time Latent_Image Latent_Image Exposure->Latent_Image Dose Wavelength PEB PEB Latent_Image->PEB Acid Generation Chemical_Amplification Chemical_Amplification PEB->Chemical_Amplification Temperature Time Developed_Pattern Developed_Pattern Chemical_Amplification->Developed_Pattern Solubility Change Final_Structure Final_Structure Developed_Pattern->Final_Structure Resolution Sidewall Angle Development Development Development->Developed_Pattern Developer Time

Fig. 2: Key Parameter Dependencies in Photolithography.

Conclusion

This compound is a versatile and effective solvent for a wide range of photoresist formulations. Its favorable physical properties and environmental profile make it a strong candidate for both positive and negative photoresist systems. The protocols provided in these notes serve as a general guideline. For optimal results, it is essential to fine-tune the processing parameters based on the specific photoresist chemistry, desired feature sizes, and substrate characteristics. Further characterization through techniques such as spin curve analysis and dissolution rate monitoring is recommended for process optimization.

References

Application Notes and Protocols: Methyl 3-methoxypropionate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxypropionate (MMP), with the chemical formula CH₃OCH₂CH₂COOCH₃, is a versatile ether ester that serves as a valuable reagent and solvent in organic synthesis.[1] Its unique structure, combining both ether and ester functionalities, imparts desirable properties such as moderate polarity, good solvency for a wide range of organic compounds, and a relatively low volatility, making it an attractive choice in various applications, including pharmaceutical and materials science.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic transformations.

Physical and Chemical Properties

This compound is a clear, colorless liquid with a mild, fruity odor.[4] Its key physical and chemical properties are summarized in the table below, making it a suitable solvent for a variety of reaction conditions.

PropertyValueReferences
Molecular Formula C₅H₁₀O₃[5]
Molecular Weight 118.13 g/mol [5]
CAS Number 3852-09-3[5]
Boiling Point 142-143 °C
Density 1.009 g/mL at 25 °C
Refractive Index (n20/D) 1.402
Flash Point 47 °C[3]
Water Solubility 428.60 g/L at 25 °C[1]

Applications in Organic Synthesis

This compound finds utility in several areas of organic synthesis, primarily as an acylation reagent and a precursor for other valuable chemical entities.

Acylation Reagent in Lipase-Catalyzed Kinetic Resolution of Amines

Application Note: this compound serves as an effective acylating agent in the kinetic resolution of chiral amines catalyzed by lipases. The use of this compound has been shown to significantly enhance reaction rates compared to traditional acylating agents like butyrate (B1204436) esters. For the lipase-catalyzed N-acylation of 1-phenylethanamine, employing this compound resulted in an 11-fold increase in the initial aminolysis rate.[6][7][8] This rate enhancement is attributed to the favorable interaction between the methoxy (B1213986) group of the acylating agent and the active site of the lipase (B570770). This application is particularly valuable in the synthesis of enantiomerically pure amines, which are crucial building blocks in the pharmaceutical industry.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanamine

This protocol is a representative procedure and may require optimization for specific substrates and enzyme batches.

Materials:

  • (±)-1-Phenylethanamine

  • This compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add immobilized Candida antarctica lipase B (20 mg).

  • Add 10 mL of anhydrous methyl tert-butyl ether (MTBE) to the flask.

  • Add (±)-1-phenylethanamine (1.0 mmol, 121.2 mg) to the suspension.

  • Add this compound (1.0 mmol, 118.1 mg) to initiate the reaction.

  • Seal the flask and stir the mixture at 40 °C.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of the unreacted amine and the acylated product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with a small amount of MTBE.

  • The filtrate contains the unreacted (S)-amine and the (R)-acylated amine. The two can be separated by standard chromatographic techniques or by acid-base extraction.

  • To isolate the unreacted amine, the solvent can be carefully removed under reduced pressure. The resulting product can be further purified if necessary.

Quantitative Data:

SubstrateAcylating AgentEnzymeSolventTime (h)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Reference
(±)-1-PhenylethylamineDiisopropyl malonateCandida antarctica lipase BMTBE445.099.9[9]
(±)-2-AminoheptaneDiisopropyl malonateCandida antarctica lipase BMTBE450.0>99[9]
(±)-1-Methoxy-2-propylamineDiisopropyl malonateCandida antarctica lipase BMTBE452.192.0[9]

Note: While the table provides data for a similar acylating agent, the 11-fold rate enhancement with this compound suggests it is a highly effective reagent for this transformation.[6]

Diagram: Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis racemic_amine Racemic Amine stirring Stirring at 40°C racemic_amine->stirring mmp This compound mmp->stirring lipase Immobilized Lipase lipase->stirring solvent Anhydrous Solvent (MTBE) solvent->stirring filtration Filter to remove lipase stirring->filtration separation Separation of Amine and Amide filtration->separation analysis Chiral GC/HPLC Analysis separation->analysis

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic amine.

Intermediate in the Synthesis of Specialty Polymers for Photoresists

Application Note: this compound is used in the synthesis of polymers for photoresist formulations, which are critical in the microelectronics industry for lithography. While not always incorporated as a monomer, its excellent solvency makes it a suitable medium for the polymerization of acrylate (B77674) and methacrylate (B99206) monomers used in chemically amplified photoresists. Its moderate boiling point allows for good film formation and subsequent removal during processing.

Experimental Protocol: General Procedure for Free-Radical Polymerization of Acrylate Monomers for Photoresists

This is a general procedure and the specific monomers, initiator, and their ratios will depend on the desired properties of the photoresist polymer.

Materials:

  • Acrylate/Methacrylate monomers (e.g., tert-butyl methacrylate, methyl methacrylate)

  • Photoacid generator-containing monomer (optional)

  • This compound (as solvent)

  • Azobisisobutyronitrile (AIBN) (as initiator)

  • Nitrogen or Argon source

  • Standard polymerization glassware with reflux condenser

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired acrylate/methacrylate monomers and any functional comonomers in this compound.

  • De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • In a separate vial, dissolve the initiator (AIBN) in a small amount of this compound.

  • Under a positive pressure of inert gas, add the initiator solution to the monomer solution.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for the desired period (typically 4-24 hours).

  • Monitor the polymerization by techniques such as ¹H NMR or by measuring the viscosity of the solution.

  • After the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., hexane (B92381) or methanol).

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and FT-IR for its chemical structure.

Diagram: Logical Relationship in Photoresist Formulation

G cluster_components Photoresist Components cluster_process Lithography Process polymer Polymer Resin (Acrylate-based) spin_coating Spin Coating polymer->spin_coating pag Photoacid Generator (PAG) pag->spin_coating solvent Solvent (this compound) solvent->spin_coating additives Additives additives->spin_coating soft_bake Soft Bake spin_coating->soft_bake exposure Exposure (UV Light) soft_bake->exposure post_exposure_bake Post-Exposure Bake (PEB) exposure->post_exposure_bake PAG generates acid development Development post_exposure_bake->development Acid catalyzes deprotection pattern Pattern Formation development->pattern G methanol Methanol reaction Michael Addition (40-50°C) methanol->reaction methyl_acrylate Methyl Acrylate methyl_acrylate->reaction catalyst Sodium Methoxide (Catalyst) catalyst->reaction neutralization Neutralization (H₂SO₄) reaction->neutralization purification Distillation neutralization->purification product This compound purification->product

References

Application Notes and Protocols for Methyl 3-methoxypropionate in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 3-methoxypropionate as an acylating agent, with a focus on its application in enzymatic N-acylation reactions. While its utility in traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation is not documented, it serves as an effective acyl donor in biocatalysis, offering enhanced reaction rates.

Overview and Key Applications

This compound is a versatile chemical intermediate primarily utilized as a solvent in various industries. However, it also demonstrates utility as a reagent in specific organic synthesis applications, most notably in lipase-catalyzed N-acylation reactions.[1] Its unique structure contributes to accelerated reaction kinetics in certain enzymatic transformations.

Primary Application in Acylation:

  • Enzymatic N-Acylation: this compound is an effective acyl donor for the lipase-catalyzed N-acylation of amines. This application is particularly relevant for the kinetic resolution of chiral amines, a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The primary quantitative advantage of using this compound in acylation is the significant rate enhancement observed in enzymatic reactions compared to standard acyl donors.

Reaction TypeSubstrateAcyl DonorCatalystKey Finding
Lipase-Catalyzed N-Acylation1-PhenylethanamineThis compoundLipase (B570770)The initial rate of aminolysis was improved 11-fold compared to butyrate.

Experimental Protocols

Protocol for Lipase-Catalyzed N-Acylation of 1-Phenylethanamine

This protocol describes a general procedure for the kinetic resolution of racemic 1-phenylethanamine using this compound as the acyl donor, catalyzed by immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • Racemic 1-phenylethanamine

  • This compound

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, add the chosen anhydrous solvent.

  • Addition of Amine: Add racemic 1-phenylethanamine to the solvent.

  • Addition of Acyl Donor: Add this compound to the reaction mixture. A typical molar ratio of acyl donor to amine is 1:1 or with a slight excess of the acyl donor.

  • Addition of Biocatalyst: Add the immobilized lipase (Novozym® 435) to the mixture. The enzyme loading can vary, but a typical starting point is 10-20 mg of enzyme per mmol of the amine substrate.[2][3]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from 40°C to 60°C.[3][4]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., GC or TLC) to determine the conversion.

  • Work-up: Once the desired conversion (typically close to 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.[4]

  • Purification: The product mixture, containing the acylated amine and the unreacted amine enantiomer, can be separated and purified by standard techniques such as column chromatography.

  • Analysis: Determine the enantiomeric excess of the product and the remaining starting material using chiral chromatography (GC or HPLC).

Friedel-Crafts Acylation (General Protocol - Note on Applicability)

Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. It typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

It is important to note that extensive literature searches did not yield any specific examples or protocols for the use of this compound as an acylating agent in Friedel-Crafts reactions. The reactivity of an ester as an acylating agent in this context is generally low compared to more reactive species like acyl chlorides. Therefore, the following is a general protocol for a typical Friedel-Crafts acylation for illustrative purposes only.

General Materials:

  • Aromatic substrate (e.g., anisole, toluene)

  • Acylating agent (typically an acyl chloride or anhydride)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

  • Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) (DCM), carbon disulfide (CS₂))

  • Apparatus for working under anhydrous conditions (e.g., oven-dried glassware, inert atmosphere)

General Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst in the anhydrous solvent.

  • Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add the acylating agent.

  • Addition of Aromatic Substrate: To the cooled mixture, add the aromatic substrate dropwise.

  • Reaction: Allow the reaction to stir at a controlled temperature (often from 0°C to room temperature or slightly elevated) until the starting material is consumed (monitored by TLC or GC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Enzymatic_N_Acylation_Workflow Substrate Racemic Amine + This compound ReactionVessel Reaction in Anhydrous Solvent Substrate->ReactionVessel Heating Controlled Temperature (e.g., 40-60°C) ReactionVessel->Heating Enzyme Immobilized Lipase (Novozym® 435) Enzyme->ReactionVessel Filtration Filtration Heating->Filtration Purification Chromatographic Purification Filtration->Purification RecoveredEnzyme Recovered Enzyme (for reuse) Filtration->RecoveredEnzyme Products Enantiopure Acylated Amine + Unreacted Amine Enantiomer Purification->Products

Caption: Workflow for Lipase-Catalyzed N-Acylation.

Friedel_Crafts_Acylation_Mechanism Aromatic Aromatic Ring SigmaComplex Sigma Complex (Intermediate) Aromatic->SigmaComplex + Acylium Ion AcylHalide Acyl Halide / Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Product Aryl Ketone SigmaComplex->Product - H+

Caption: General Mechanism of Friedel-Crafts Acylation.

References

Application Notes and Protocols for Methyl 3-methoxypropionate in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the uses of Methyl 3-methoxypropionate (MMP) in materials science, with a focus on its role as a versatile and environmentally friendly solvent. Detailed protocols and quantitative data are presented to facilitate its application in research and development.

Overview of this compound (MMP)

This compound is an ether ester solvent with a unique combination of properties that make it a valuable component in various materials science applications.[1] It is a colorless, transparent liquid with a mild odor.[2] MMP is known for its excellent solvency for a wide range of polymers, resins, and other organic materials.[1][2] Its linear structure and the presence of both ether and ester functional groups contribute to its desirable characteristics, including good flow and leveling properties, and efficient solvent release in coatings.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of MMP is provided in the table below.

PropertyValue
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS Number 3852-09-3
Appearance Colorless transparent liquid
Purity ≥99%
Boiling Point 142-143 °C
Flash Point 47 °C (closed cup)
Density 1.009 g/mL at 25 °C
Refractive Index n20/D 1.402

Data sourced from multiple references.

Application in Photoresist Formulations

MMP is widely used as a solvent in the formulation of photoresists, which are essential materials in the microelectronics industry for photolithography. Its excellent solvency for photoresist resins and photoacid generators, along with its appropriate evaporation rate, contributes to the formation of uniform and defect-free photoresist films.

Experimental Protocol: Formulation of a Chemically Amplified Photoresist

This protocol describes the formulation of a chemically amplified photoresist using MMP as the primary solvent.

Materials:

  • Poly(hydroxystyrene-co-t-butyl acrylate) resin

  • Triphenylsulfonium (B1202918) triflate (photoacid generator, PAG)

  • This compound (MMP), semiconductor grade

  • 0.2 µm PTFE syringe filters

Equipment:

  • Magnetic stirrer and stir bar

  • Amber glass bottles

  • Class 100 cleanroom environment

Procedure:

  • In an amber glass bottle, dissolve 15 g of the poly(hydroxystyrene-co-t-butyl acrylate) resin in 80 g of MMP.

  • Stir the mixture at room temperature until the resin is completely dissolved. This may take several hours.

  • Add 0.75 g of triphenylsulfonium triflate to the solution.

  • Continue stirring for at least 2 hours to ensure the PAG is fully dissolved and the solution is homogeneous.

  • Filter the photoresist solution through a 0.2 µm PTFE syringe filter into a clean amber glass bottle.

  • Store the photoresist solution at room temperature, protected from light.

Quantitative Data: Photoresist Composition

The following table provides a typical composition range for a chemically amplified photoresist formulation using MMP as a solvent.

ComponentWeight Percentage
Photoresist Resin10 - 25%
Photoacid Generator (PAG)1 - 5% (relative to resin)
This compound (Solvent) 75 - 90%
Additives (e.g., quenchers, surfactants)< 1%
Experimental Workflow: Photolithography Process

The following diagram illustrates the typical workflow for a photolithography process using a photoresist formulated with MMP.

G cluster_0 Photoresist Formulation cluster_1 Lithographic Processing Resin_Dissolution Dissolve Resin in MMP PAG_Addition Add Photoacid Generator Resin_Dissolution->PAG_Addition Filtration Filter Solution PAG_Addition->Filtration Spin_Coating Spin Coat on Wafer Filtration->Spin_Coating Soft_Bake Soft Bake (90°C, 90s) Spin_Coating->Soft_Bake Exposure Expose to UV Light Soft_Bake->Exposure Post_Exposure_Bake Post Exposure Bake (110°C, 90s) Exposure->Post_Exposure_Bake Development Develop in TMAH Post_Exposure_Bake->Development Hard_Bake Hard Bake (120°C, 60s) Development->Hard_Bake

Caption: Workflow for photoresist formulation and lithographic processing.

Application in Automotive Coatings

MMP is utilized as a high-performance solvent in automotive coatings, particularly in clear coats, to enhance flow and leveling, resulting in a high-gloss finish. Its moderate evaporation rate allows for proper film formation without causing surface defects.

Experimental Protocol: Formulation of an Automotive Clear Coat

This protocol outlines the formulation of a two-component acrylic clear coat using MMP as a co-solvent.

Materials:

  • Acrylic polyol resin

  • Hexamethylene diisocyanate (HDI) trimer

  • This compound (MMP)

  • Xylene

  • Butyl acetate

  • Leveling agent (e.g., BYK-333)

  • UV absorber

Equipment:

  • High-speed disperser

  • Viscometer

  • Spray gun and spray booth

Procedure:

  • In a mixing vessel, combine 50 g of acrylic polyol resin, 15 g of MMP, 15 g of xylene, and 10 g of butyl acetate.

  • Mix at low speed until the resin is fully dissolved and the solution is homogeneous.

  • Add 0.5 g of a leveling agent and 0.5 g of a UV absorber to the mixture.

  • Continue mixing for 15 minutes.

  • Just before application, add 25 g of the HDI trimer (the hardener) to the resin solution.

  • Mix thoroughly for 5 minutes.

  • Adjust the viscosity to the desired range for spraying by adding a small amount of the solvent blend if necessary.

  • Apply the clear coat onto a prepared substrate using a spray gun.

  • Allow the coating to flash off for 10-15 minutes at room temperature before baking.

  • Cure the coating in an oven at 60-80°C for 30-45 minutes.

Quantitative Data: Automotive Clear Coat Formulation

The following table provides a typical formulation for a two-component acrylic clear coat.

ComponentPart A (Resin) (g)Part B (Hardener) (g)
Acrylic Polyol Resin50-
This compound 15 -
Xylene15-
Butyl Acetate10-
Leveling Agent0.5-
UV Absorber0.5-
HDI Trimer-25
Logical Relationship: Role of MMP in Coating Performance

The following diagram illustrates how the properties of MMP contribute to the performance of automotive coatings.

G MMP This compound Solvency Excellent Solvency MMP->Solvency Evaporation Moderate Evaporation Rate MMP->Evaporation Flow Good Flow and Leveling MMP->Flow Resin_Solubility Complete Resin Dissolution Solvency->Resin_Solubility Film_Formation Proper Film Formation Evaporation->Film_Formation Surface_Finish High Gloss, Defect-Free Surface Flow->Surface_Finish Resin_Solubility->Film_Formation Film_Formation->Surface_Finish

Caption: Contribution of MMP properties to coating performance.

Application in the Synthesis of Acrylic Resins

MMP can be used as a polymerization solvent for the synthesis of acrylic resins. Its high boiling point makes it suitable for reactions conducted at elevated temperatures.

Experimental Protocol: Synthesis of a Hydroxy-functional Acrylic Resin

This protocol describes the synthesis of a hydroxy-functional acrylic resin using MMP as the solvent.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Nitrogen inlet

  • Heating mantle with magnetic stirrer

Procedure:

  • Charge the three-neck flask with 100 g of MMP and heat to 110°C under a nitrogen atmosphere with stirring.

  • In a separate beaker, prepare a monomer mixture of 50 g of MMA, 30 g of BA, and 20 g of HEMA.

  • Dissolve 2 g of AIBN in the monomer mixture.

  • Add the monomer/initiator mixture dropwise to the hot MMP over a period of 3 hours.

  • After the addition is complete, maintain the reaction temperature at 110°C for an additional 2 hours to ensure complete conversion.

  • Cool the reactor to room temperature. The resulting product is a solution of the acrylic resin in MMP.

Quantitative Data: Acrylic Resin Synthesis

The following table provides the formulation for the synthesis of the hydroxy-functional acrylic resin.

ComponentAmount (g)
This compound (Solvent) 100
Methyl methacrylate (MMA)50
Butyl acrylate (BA)30
Hydroxyethyl methacrylate (HEMA)20
Azobisisobutyronitrile (AIBN)2
Experimental Workflow: Acrylic Resin Synthesis

The following diagram shows the workflow for the synthesis of the acrylic resin.

G cluster_0 Reactor Setup cluster_1 Monomer Feed Preparation Charge_Solvent Charge MMP to Reactor Heat_Solvent Heat to 110°C under N2 Charge_Solvent->Heat_Solvent Monomer_Addition Add Monomer Mixture Dropwise (3h) Mix_Monomers Mix MMA, BA, HEMA Dissolve_Initiator Dissolve AIBN in Monomers Mix_Monomers->Dissolve_Initiator Dissolve_Initiator->Monomer_Addition Reaction Hold at 110°C (2h) Monomer_Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling

Caption: Workflow for the synthesis of a hydroxy-functional acrylic resin.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[3] Store in a cool, dry, and well-ventilated place away from sources of ignition.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

References

Application Notes and Protocols for Lipase-Catalyzed N-Acylation using "Methyl 3-Methoxypropionate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipase-catalyzed N-acylation is a powerful biocatalytic tool for the synthesis of amides, offering high selectivity and mild reaction conditions compared to traditional chemical methods. This approach is particularly valuable in pharmaceutical development for the synthesis of chiral amines and their derivatives. The choice of acyl donor is critical for optimizing reaction rates and yields. Methyl 3-methoxypropionate has emerged as an effective "non-activated" ester for these enzymatic transformations. Its use in lipase-catalyzed reactions, particularly with robust enzymes like Candida antarctica lipase (B570770) B (CALB), has been shown to significantly enhance acylation rates.

These application notes provide a summary of the advantages of using this compound as an acyl donor and a detailed protocol for the lipase-catalyzed N-acylation of a model amine.

Data Presentation

The use of alkoxy-substituted esters as acyl donors can lead to a significant increase in the rate of lipase-catalyzed aminolysis. A notable example is the kinetic resolution of 1-phenylethanamine, where this compound has demonstrated a substantial rate enhancement compared to traditional acyl donors like butyrates.

Acyl DonorAmine SubstrateLipaseRelative Initial Aminolysis RateReference
This compound1-PhenylethanamineNot Specified11-fold increase (compared to butyrate)[1][2][3]
Methyl 4-methoxybutyrate1-PhenylethanamineNot Specified6-fold increase (compared to butyrate)[1][2][3]
Ethyl methoxyacetate (B1198184)1-PhenylethanamineNot Specified>100-fold increase (compared to ethyl butyrate)[1][2][3]

Experimental Protocols

This protocol describes a general procedure for the kinetic resolution of a racemic amine via N-acylation catalyzed by immobilized Candida antarctica lipase B (Novozym 435) using this compound as the acyl donor.

Materials:

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Racemic amine (e.g., (±)-1-phenylethanamine)

  • This compound

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)

  • Molecular sieves (3Å or 4Å), activated

  • Standard laboratory glassware

  • Shaking incubator or orbital shaker

  • Analytical equipment for monitoring reaction progress (e.g., GC or HPLC with a chiral column)

Procedure:

  • Reaction Setup:

    • To a clean, dry vial, add the racemic amine (1.0 mmol).

    • Add anhydrous organic solvent (5 mL).

    • Add this compound (1.0 - 1.5 mmol, 1.0-1.5 equivalents).

    • Add activated molecular sieves (100-200 mg) to ensure anhydrous conditions.

    • Equilibrate the mixture to the desired reaction temperature (typically 30-50 °C).

  • Enzyme Addition and Incubation:

    • Add immobilized Candida antarctica lipase B (20-50 mg/mmol of substrate).

    • Seal the vial and place it in a shaking incubator set at the desired temperature and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

    • Filter the aliquot to remove the immobilized enzyme before analysis.

    • Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Work-up:

    • Once the desired conversion (typically close to 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification:

    • The resulting mixture of the unreacted amine enantiomer and the acylated amine enantiomer can be separated by standard chromatographic techniques (e.g., column chromatography) or by acid-base extraction.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Work-up cluster_purification Product Separation A Racemic Amine E Combine Reactants & Equilibrate Temperature A->E B This compound B->E C Anhydrous Solvent C->E D Molecular Sieves D->E F Add Immobilized Lipase E->F G Incubate with Shaking F->G H Monitor by Chiral GC/HPLC G->H I Stop Reaction & Filter Enzyme H->I At ~50% conversion J Solvent Evaporation I->J K Chromatography or Extraction J->K L Isolated Enantiopure Amine K->L M Isolated N-acylated Amine K->M

Caption: Experimental workflow for lipase-catalyzed N-acylation.

G cluster_mechanism Lipase Catalytic Mechanism E Lipase (Ser-OH) Intermediate Acyl-Enzyme Intermediate (E-Ser-O-CO-R) E->Intermediate Acylation Acyl This compound (R-CO-OR') Acyl->Intermediate Intermediate->E Regeneration Product N-acylated Amine (R-CO-NH-R') Intermediate->Product Aminolysis Amine Amine (R'-NH2) Amine->Product Methanol Methanol (R'-OH)

Caption: Catalytic mechanism of lipase-mediated N-acylation.

References

Application of Methyl 3-methoxypropionate in the Synthesis of Alicyclic Polymers for Advanced Photoresists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 3-methoxypropionate (MMP) serves as a crucial solvent in the synthesis of advanced alicyclic polymers tailored for photoresist applications, particularly in 193 nm lithography. Its favorable properties, including a suitable boiling point, good solubility for a wide range of monomers and polymers, and compatibility with downstream processing, make it an ideal medium for producing high-performance photoresist materials. This document provides detailed application notes and experimental protocols for the synthesis of a specific alicyclic polymer, poly(2-hydroxyethyl 5-norbornene-2-carboxylate / t-butyl 5-norbornene-2-carboxylate / 5-norbornene-2-carboxylic acid / maleic anhydride), using MMP as the polymerization solvent.

Application Notes

Alicyclic polymers are essential for 193 nm photoresists due to their high transparency at this wavelength and excellent etch resistance. The incorporation of norbornene-based monomers provides the necessary rigidity and etch durability, while functional groups like carboxylic acids and hydroxyethyl (B10761427) esters enhance adhesion and solubility in aqueous developers. The use of a t-butyl ester group provides the acid-labile functionality required for chemical amplification.

This compound is employed as the solvent for the free radical polymerization of the constituent monomers. Its role is to:

  • Dissolve Monomers and Initiator: MMP effectively dissolves the alicyclic and acrylic monomers, as well as the radical initiator (e.g., AIBN), creating a homogeneous reaction mixture.

  • Control Polymerization Kinetics: The choice of solvent can influence the rate of polymerization and the resulting molecular weight and polydispersity of the polymer. MMP provides a controlled environment for achieving the desired polymer characteristics.

  • Facilitate Polymer Isolation: After polymerization, the polymer can be readily precipitated from the MMP solution by adding a non-solvent, allowing for efficient purification.

The synthesized alicyclic polymer can then be formulated into a photoresist solution by dissolving it in a suitable casting solvent, often a blend including MMP, along with a photoacid generator (PAG) and other performance-enhancing additives.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the synthesis and properties of the alicyclic polymer and the performance of the resulting photoresist, based on the findings from Jung J-C, et al. in "A Novel Alicyclic Polymers for 193nm Single Layer Resist Materials".[1]

Table 1: Polymer Synthesis Parameters and Properties

ParameterValue
Polymer Namepoly(HE-NB-C/tB-NB-C/NB-C-A/MA)
Monomer 12-hydroxyethyl 5-norbornene-2-carboxylate
Monomer 2t-butyl 5-norbornene-2-carboxylate
Monomer 35-norbornene-2-carboxylic acid
Monomer 4Maleic anhydride (B1165640)
Polymerization SolventThis compound (MMP)
InitiatorAzobisisobutyronitrile (AIBN)
Polymerization Temp.65 °C
Molecular Weight (Mw)8,000 - 12,000 g/mol
Polydispersity Index (PDI)1.8 - 2.2
Glass Transition Temp. (Tg)150 - 170 °C

Table 2: Photoresist Formulation and Lithographic Performance

ParameterDescription
Polymer Concentration10-15 wt% in casting solvent
Photoacid Generator (PAG)Triphenylsulfonium triflate
Casting SolventPropylene glycol methyl ether acetate (B1210297) (PGMEA) / this compound (MMP) blend
Pre-bake Temperature100 - 120 °C
Post-exposure Bake (PEB) Temp.110 - 130 °C
Developer2.38 wt% Tetramethylammonium hydroxide (B78521) (TMAH)
Resolution0.13 µm Line/Space patterns
Sensitivity (Esize)10 - 15 mJ/cm²

Experimental Protocols

1. Synthesis of poly(2-hydroxyethyl 5-norbornene-2-carboxylate / t-butyl 5-norbornene-2-carboxylate / 5-norbornene-2-carboxylic acid / maleic anhydride)

This protocol describes the free radical polymerization of the alicyclic monomers in this compound.

Materials:

  • 2-hydroxyethyl 5-norbornene-2-carboxylate

  • t-butyl 5-norbornene-2-carboxylate

  • 5-norbornene-2-carboxylic acid

  • Maleic anhydride

  • This compound (MMP), polymerization grade

  • Azobisisobutyronitrile (AIBN)

  • Methanol (B129727) (for precipitation)

  • Tetrahydrofuran (THF, for dissolution)

Procedure:

  • In a nitrogen-purged reaction vessel equipped with a magnetic stirrer and a condenser, dissolve the desired molar ratios of 2-hydroxyethyl 5-norbornene-2-carboxylate, t-butyl 5-norbornene-2-carboxylate, 5-norbornene-2-carboxylic acid, and maleic anhydride in this compound.

  • Add AIBN (typically 1-3 mol% relative to the total monomer content) to the solution.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 24 hours under a nitrogen atmosphere with continuous stirring.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred excess of methanol.

  • Filter the precipitated white polymer and wash it thoroughly with fresh methanol.

  • Redissolve the polymer in a minimal amount of THF and re-precipitate it in methanol to further purify it.

  • Dry the final polymer product in a vacuum oven at 40-50 °C for 24 hours.

2. Photoresist Formulation and Processing

This protocol outlines the preparation of a photoresist solution and its application in a lithographic process.

Materials:

  • Synthesized alicyclic polymer

  • Triphenylsulfonium triflate (PAG)

  • Propylene glycol methyl ether acetate (PGMEA), electronic grade

  • This compound (MMP), electronic grade

  • Silicon wafers

  • Adhesion promoter (e.g., Hexamethyldisilazane, HMDS)

  • 2.38 wt% TMAH developer solution

Procedure:

  • Prepare a casting solvent blend of PGMEA and MMP (e.g., 70:30 v/v).

  • Dissolve the synthesized alicyclic polymer and the PAG in the casting solvent to achieve the desired concentrations (refer to Table 2).

  • Filter the resulting photoresist solution through a 0.2 µm PTFE filter.

  • Treat the silicon wafers with an adhesion promoter (HMDS).

  • Spin-coat the filtered photoresist solution onto the prepared silicon wafers to achieve the desired film thickness.

  • Pre-bake the coated wafers on a hotplate at 100-120 °C for 60-90 seconds.

  • Expose the wafers using a 193 nm ArF excimer laser stepper with a patterned mask.

  • Perform a post-exposure bake (PEB) on a hotplate at 110-130 °C for 60-90 seconds.

  • Develop the exposed wafers in a 2.38 wt% TMAH solution for 30-60 seconds.

  • Rinse the developed wafers with deionized water and dry them with nitrogen.

  • Analyze the patterned wafers using a scanning electron microscope (SEM) to evaluate resolution and pattern quality.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_monomers Monomers cluster_reaction Polymerization cluster_purification Purification M1 2-hydroxyethyl 5-norbornene-2-carboxylate Reactor Reaction at 65°C M1->Reactor Dissolve in MMP M2 t-butyl 5-norbornene-2-carboxylate M2->Reactor Dissolve in MMP M3 5-norbornene-2-carboxylic acid M3->Reactor Dissolve in MMP M4 Maleic anhydride M4->Reactor Dissolve in MMP Solvent This compound (MMP) Initiator AIBN Initiator->Reactor Precipitation Precipitation in Methanol Reactor->Precipitation Polymer Solution Drying Vacuum Drying Precipitation->Drying Final_Polymer Alicyclic Polymer Drying->Final_Polymer

Caption: Workflow for the synthesis of the alicyclic photoresist polymer.

Diagram 2: Photoresist Processing Logic

Photoresist_Processing Start Start Formulation Photoresist Formulation (Polymer + PAG + Solvent) Start->Formulation Coating Spin Coating on Wafer Formulation->Coating Prebake Pre-bake Coating->Prebake Exposure 193 nm Exposure Prebake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development (TMAH) PEB->Development Analysis SEM Analysis Development->Analysis End End Analysis->End

References

Standard operating procedure for "Methyl 3-methoxypropionate" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure for Methyl 3-methoxypropionate in a Laboratory Setting

Prepared for: Researchers, scientists, and drug development professionals.

Introduction & Scope

This document provides a comprehensive standard operating procedure (SOP) for the safe handling, use, and disposal of this compound (CAS No. 3852-09-3) in a laboratory environment. It outlines the necessary precautions, personal protective equipment (PPE), and emergency procedures to ensure the safety of all personnel. Additionally, it includes application notes and general protocols for its use as a solvent in organic synthesis and as a cleaning agent.

Hazard Identification and Safety Precautions

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3] Adherence to the following safety precautions is mandatory.

Signal Word: Warning[4]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3][4]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5]

  • P233: Keep container tightly closed.[1][5]

  • P240: Ground and bond container and receiving equipment.[1][5]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P403+P235: Store in a well-ventilated place. Keep cool.[1][5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 3852-09-3[4][6]
Molecular Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [3][4]
Appearance Colorless liquid[4]
Boiling Point 142-143 °C[4][7]
Density 1.009 g/mL at 25 °C[4][7]
Flash Point 47 °C (116.6 °F) - closed cup[4][8]
Refractive Index n20/D 1.402[4][7]

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationReference
Eye/Face Protection Chemical splash goggles or face shield.[8]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[8]

Application Notes and Protocols

This compound is a versatile ether ester solvent with applications in various laboratory procedures due to its good solvency for a wide range of polymers.[9] It is commonly used as a solvent in organic synthesis, as a cleaning agent, and in the formulation of photoresists.[9]

Protocol 1: General Procedure for Use as a Solvent in Organic Synthesis

This protocol outlines the general steps for using this compound as a solvent for a generic organic reaction.

Materials:

  • This compound (reagent grade)

  • Reactants (specific to the synthesis)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Heating mantle or oil bath (if heating)

  • Inert gas supply (e.g., Nitrogen or Argon), if required

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Ensure the reaction is performed in a certified chemical fume hood.

    • Set up a clean, dry round-bottom flask of appropriate size, equipped with a magnetic stir bar.

    • If the reaction is air or moisture sensitive, assemble the glassware for reaction under an inert atmosphere.

  • Addition of Reagents:

    • Charge the flask with the starting materials for the reaction.

    • Add the required volume of this compound to dissolve the reactants.

  • Reaction Conditions:

    • If the reaction is to be heated, attach a condenser and place the flask in a heating mantle or oil bath set to the desired temperature.

    • Stir the reaction mixture for the specified time, monitoring its progress by an appropriate technique (e.g., TLC, GC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary, following the specific procedure for the synthesis.

    • Transfer the reaction mixture to a separatory funnel.

    • Perform aqueous extractions as required to remove impurities.

    • Wash the organic layer with brine.

  • Isolation of Product:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the this compound and isolate the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Protocol 2: General Procedure for Use as a Laboratory Cleaning Agent

This compound can be used as a solvent to clean non-polar residues from laboratory glassware and equipment.

Materials:

  • This compound (technical grade)

  • Contaminated glassware or equipment

  • Wash bottle or beaker

  • Appropriate waste container for flammable organic solvents

  • Drying oven or rack

Procedure:

  • Preparation:

    • Perform this cleaning procedure in a well-ventilated area or a chemical fume hood.

    • Ensure all sources of ignition are removed from the vicinity.

  • Cleaning:

    • For glassware, add a small amount of this compound to the vessel.

    • Swirl the solvent to dissolve the residue. For stubborn residues, gentle warming in a water bath may be employed, taking extreme care to avoid ignition sources.

    • For equipment surfaces, dampen a low-lint wipe with this compound and gently wipe the contaminated area.

  • Rinsing and Disposal:

    • Decant the used solvent into a designated hazardous waste container for flammable organic liquids.

    • Rinse the glassware with a water-miscible solvent (e.g., acetone (B3395972) or ethanol) to remove the this compound, and collect this rinse in the same waste container.

    • Finally, wash the glassware with soap and water, followed by a final rinse with deionized water.

  • Drying:

    • Allow the cleaned items to air dry in a well-ventilated area or place them in a drying oven.

Mandatory Visualizations

The following diagrams illustrate key workflows for the safe handling and use of this compound.

Safe_Handling_and_Disposal_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Flammable Storage Cabinet Log->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood Dispense Dispense Required Amount WorkInHood->Dispense Use Use in Experiment Dispense->Use Close Tightly Close Container Use->Close CollectWaste Collect Liquid Waste in Labeled Flammable Waste Container Use->CollectWaste CollectSolid Collect Contaminated Solids in a Separate Labeled Bag Use->CollectSolid Close->Store SealWaste Seal Waste Containers CollectWaste->SealWaste CollectSolid->SealWaste Dispose Arrange for Hazardous Waste Pickup SealWaste->Dispose Spill Spill Evacuate Evacuate Area Spill->Evacuate Absorb Absorb with Inert Material Spill->Absorb Fire Fire Extinguish Use CO2 or Dry Chemical Extinguisher Fire->Extinguish Exposure Personal Exposure FirstAid Administer First Aid (Eye Wash, Safety Shower) Exposure->FirstAid

Caption: Safe handling and disposal workflow for this compound.

Organic_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Setup Assemble Glassware in Fume Hood Inert Establish Inert Atmosphere (if required) Setup->Inert Reagents Weigh/Measure Reactants Inert->Reagents AddSolvent Add this compound Reagents->AddSolvent AddReagents Add Reactants to Solvent AddSolvent->AddReagents HeatStir Heat and/or Stir for a Set Time AddReagents->HeatStir Monitor Monitor Reaction Progress (e.g., TLC) HeatStir->Monitor Cool Cool Reaction Mixture Monitor->Cool Quench Quench Reaction Cool->Quench Extract Perform Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (e.g., Chromatography) Concentrate->Purify Characterize Characterize Final Product Purify->Characterize

Caption: General workflow for organic synthesis using this compound as a solvent.

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[8]

  • Flush skin with plenty of water for at least 15 minutes.[8]

  • Seek medical attention if irritation persists.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air.[8]

  • If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8]

  • Seek medical attention.[8]

In Case of Ingestion:

  • Do NOT induce vomiting.[8]

  • If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[8]

  • Never give anything by mouth to an unconscious person.[8]

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the area and remove all sources of ignition.[8]

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[8]

  • Use spark-proof tools.[8]

In Case of Fire:

  • Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[8]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Keep away from sources of ignition and incompatible materials such as oxidizing agents.[8]

  • Store in a designated flammables-area.[8]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

  • Do not dispose of down the drain. Collect in a designated and properly labeled hazardous waste container for flammable liquids.

References

Application Notes: Methyl 3-Methoxypropionate (MMP) as a Solvent for Nitrocellulose Coatings

Author: BenchChem Technical Support Team. Date: December 2025

AN-NC-001

Introduction

Methyl 3-methoxypropionate (MMP) is a medium-evaporating, ether-ester solvent with a unique linear structure that imparts a combination of desirable properties for coatings applications.[1][2] Its use in nitrocellulose (NC) lacquers offers significant advantages over traditional fast-evaporating solvents, particularly in improving film formation and final appearance. This document provides detailed application notes, comparative data, and experimental protocols for researchers, scientists, and formulation chemists evaluating MMP as a solvent for nitrocellulose-based coatings.

Nitrocellulose lacquers are valued for their fast drying times and repairability, as they dry physically by solvent evaporation without a chemical curing reaction.[3] However, the rapid evaporation of common solvents can lead to film defects such as "blushing" (a milky appearance caused by moisture condensation) or poor flow and leveling.[4][5] The use of a slower-evaporating solvent like MMP can mitigate these issues, leading to higher quality, defect-free films.[6]

Key Advantages of MMP in Nitrocellulose Coatings:
  • Enhanced Flow and Leveling: The moderate evaporation rate allows the coating more time to flow out and form a smooth, even surface.[1][2]

  • High Solvency: MMP is an effective solvent for a wide range of coating polymers, including various grades of nitrocellulose.[1][7]

  • Blush Resistance: By slowing the rate of evaporative cooling, MMP reduces the chance of moisture condensing on the film surface, thus preventing blushing, especially in humid conditions.[5]

  • Improved Gloss and Transparency: Better leveling and the absence of blushing contribute to a higher gloss and clearer final film.[8]

  • Low Solution Viscosity: Despite its slower evaporation rate, MMP can produce lacquers with low application viscosity.[1]

Physicochemical Properties

A comparison of MMP with common nitrocellulose solvents highlights its unique position as a medium-boiling, slow-evaporating solvent.

Table 1: Comparison of Solvent Properties

PropertyThis compound (MMP)Ethyl AcetateButyl AcetateMethyl Ethyl Ketone (MEK)
CAS Number 3852-09-3[9][10]141-78-6123-86-478-93-3
Molecular Weight ( g/mol ) 118.13[2][10]88.11116.1672.11
Boiling Point (°C) 142-143[9]77.112679.6
Flash Point (°C) 47[2][8]-422-9
Density (g/mL @ 25°C) 1.009[9]0.9020.880.805
Evaporation Rate (nBuAc=1) ~0.44.11.03.8
Solubility in Water Limited8.3 g/100 mL0.7 g/100 mL27.5 g/100 mL

Note: Data compiled from various chemical supplier specifications. Evaporation rates are relative and can vary with conditions.

Logical Workflow for Formulation and Testing

The process of incorporating MMP into a nitrocellulose lacquer formulation and evaluating its performance follows a structured workflow. This ensures that the benefits of the solvent are systematically assessed.

G cluster_0 Formulation Stage cluster_1 Application Stage cluster_2 Testing & Analysis Stage A Select Nitrocellulose (e.g., ½-sec RS) B Define Solvent Blend (MMP + Co-solvents) A->B C Add Plasticizers & Resins (e.g., Phthalates, Alkyds) B->C D Dissolve Components (Mechanical Agitation) C->D E Prepare Substrate (e.g., Steel Panels) D->E Prepare Lacquer F Apply Coating (e.g., Drawdown Bar) E->F G Air Dry / Cure (Controlled Temp/Humidity) F->G H Measure Drying Time (ASTM D1640) G->H Test Film I Assess Film Hardness (ASTM D3363) H->I J Test Adhesion (ASTM D3359) I->J K Evaluate Final Properties (Gloss, Clarity, Defects) J->K

Caption: Workflow from lacquer formulation to final film analysis.

Experimental Protocols

The following protocols are based on ASTM standards and are intended for the evaluation of nitrocellulose coatings formulated with this compound.

Protocol 1: Preparation of Nitrocellulose Lacquer

Objective: To prepare a clear nitrocellulose lacquer using MMP as the primary solvent.

Materials:

  • RS Nitrocellulose, ½-second viscosity

  • This compound (MMP)

  • Toluene (co-solvent/diluent)

  • Ethanol (co-solvent)

  • Dibutyl Phthalate (B1215562) (plasticizer)

  • Mixing vessel with mechanical stirrer

  • Analytical balance

Procedure:

  • Weigh the solvent components (MMP, Toluene, Ethanol) into the mixing vessel according to the desired formulation ratio (e.g., 40:40:20 by weight).

  • Begin gentle agitation with the mechanical stirrer.

  • Slowly add the nitrocellulose to the solvent blend to prevent clumping.

  • Continue mixing until the nitrocellulose is completely dissolved and the solution is homogenous.

  • Add the dibutyl phthalate plasticizer and mix for an additional 15 minutes to ensure uniform incorporation.

  • Allow the prepared lacquer to stand for at least 1 hour to allow any entrapped air to escape.

Protocol 2: Film Application and Curing

Objective: To apply a uniform film of the prepared lacquer onto a standardized substrate.

Materials:

  • Prepared nitrocellulose lacquer

  • Test panels (e.g., cold-rolled steel, 100 mm x 150 mm)

  • Drawdown bar with a specified gap size (e.g., 75 µm or 3 mils)

  • Drying rack

  • Controlled environment chamber (23 ± 2 °C, 50 ± 5% relative humidity)

Procedure:

  • Ensure test panels are clean, dry, and free of any contaminants.

  • Place a test panel on a flat, stable surface.

  • Dispense a small amount of the lacquer across the top edge of the panel.

  • Place the drawdown bar behind the lacquer pool and, with firm, steady pressure, pull the bar down the length of the panel at a constant speed.

  • Immediately place the coated panel on a drying rack in a horizontal position.

  • Transfer the rack to a controlled environment chamber to dry.[11]

Protocol 3: Evaluation of Drying Time (ASTM D1640)

Objective: To determine the set-to-touch and dry-hard times of the coating.[11][12][13][14][15]

Procedure:

  • Set-to-Touch Time: At regular intervals, lightly touch the film with a clean finger. The set-to-touch time is the point at which no coating adheres to the finger.[11]

  • Dry-Hard Time: At intervals after the set-to-touch point, press the thumb firmly onto the coated surface and rotate it 90 degrees under pressure. The dry-hard time is reached when the film shows no wrinkling, blistering, or adhesion to the thumb upon inspection.

Protocol 4: Evaluation of Film Hardness by Pencil Test (ASTM D3363)

Objective: To assess the hardness of the cured coating film.[16][17][18][19]

Materials:

  • Set of calibrated drawing pencils ranging in hardness from 6B (softest) to 6H (hardest).

  • Pencil sharpener or abrasive paper to prepare the pencil lead.

  • Pencil hardness tester (optional, for constant pressure).[20]

Procedure:

  • Prepare the pencil by creating a fresh, flat, cylindrical lead surface.

  • Starting with a harder pencil (e.g., 2H), hold it at a 45° angle to the coated surface.[16][17]

  • Push the pencil firmly away from the operator for about 6-7 mm, applying enough downward force to either scratch the coating or crumble the lead.[20]

  • Examine the surface for a scratch or gouge.

  • Repeat the process, moving down the hardness scale (2H to H, F, HB, B, etc.) until a pencil is found that will not scratch or gouge the film.

  • The pencil hardness is reported as the hardest pencil that does not mar the surface.[20]

G cluster_hardness cluster_procedure H6 6H (Hardest) H5 5H H4 4H F F HB HB B2 2B B6 6B (Softest) start Start with Hard Pencil (e.g., 4H) test Push at 45° angle across coating start->test check Examine for scratch or gouge test->check softer Select Softer Pencil (e.g., 3H) check->softer Yes (Scratched) report Report Hardest Pencil That Did Not Scratch check->report No (Not Scratched) softer->test

Caption: Logic for determining film hardness via the pencil test.

Protocol 5: Evaluation of Adhesion by Tape Test (ASTM D3359)

Objective: To assess the adhesion of the coating to the substrate.[21][22][23]

Materials:

  • Cutting tool with a sharp blade.

  • Cutting guide or template for a cross-hatch pattern.

  • Pressure-sensitive adhesive tape (as specified in the standard).

  • Soft brush.

Procedure:

  • Select a representative area on the coated panel.

  • For films up to 5 mils thick (Method B), make a series of parallel cuts through the film to the substrate to create a lattice pattern.[23] For thicker films (Method A), make an 'X' cut.[21][24][25]

  • Use the soft brush to gently remove any detached flakes or ribbons of coating from the cut area.

  • Apply a piece of the specified adhesive tape over the lattice or 'X' cut and smooth it down firmly.

  • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle back upon itself.[25]

  • Inspect the cut area for removal of the coating and rate the adhesion on a scale from 5B (no peeling) to 0B (severe peeling) by comparing with the standard's descriptions and illustrations.[21]

Expected Results and Discussion

When substituting a portion or all of the fast-evaporating solvents in a nitrocellulose formulation with MMP, the following changes in performance can be anticipated.

Table 2: Anticipated Performance Changes with MMP

Performance MetricStandard Fast-Solvent SystemMMP-Modified SystemRationale
Drying Time (Set-to-Touch) Fast (< 10 min)Slower (15-30 min)Slower evaporation rate of MMP.[6]
Flow and Leveling Fair to GoodExcellentIncreased open time allows the film to self-level.[1][2]
Blush Resistance (High Humidity) Poor to FairExcellentSlower evaporation reduces cooling, preventing moisture condensation.[5]
Final Gloss GoodExcellentA smoother, well-leveled surface reflects light more uniformly.[8]
Film Hardness Development RapidSlowerThe solvent is retained in the film for a longer period, delaying final hardness.

This compound is a highly effective solvent for use in nitrocellulose coatings, offering a distinct set of advantages over traditional, faster-evaporating solvents. Its primary benefits lie in the significant improvement of film appearance, including enhanced flow, leveling, and gloss, as well as excellent blush resistance. While it extends the drying time, the resulting improvement in film quality makes it an ideal choice for high-performance applications where a premium finish is required. The provided protocols offer a standardized framework for quantifying these benefits in a laboratory setting.

References

Application of Methyl 3-methoxypropionate in the Electronics Industry for Cleaning: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 3-methoxypropionate (MMP) as a cleaning agent in the electronics industry. MMP is an environmentally friendly, high-performance ether-ester solvent with a unique combination of properties that make it suitable for various precision cleaning applications.[1]

Properties of this compound (MMP)

MMP's physical and chemical properties contribute to its effectiveness as a cleaning solvent in the electronics industry. Its moderate boiling point and evaporation rate, good solvency for a wide range of materials, and relatively low surface tension are key attributes.

PropertyValue
Chemical Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS Number 3852-09-3
Appearance Colorless to pale yellow transparent liquid[1]
Purity ≥99.0%
Boiling Point 142-143 °C
Flash Point 47 °C
Density 1.009 g/mL at 25 °C
Refractive Index n20/D 1.402
Water Solubility Soluble
Vapor Pressure 1.3 kPa at 20 °C

General Application Notes

This compound is utilized in the electronics industry for a variety of cleaning and surface preparation applications, including:

  • Photoresist Thinner and Edge Bead Removal: MMP is used as a solvent in photoresist formulations and for removing the excess photoresist from the edges of wafers after spin coating.[1]

  • General Cleaning and Degreasing: Its strong solvency allows for the effective removal of greases, oils, and other organic contaminants from electronic components and assemblies.

  • Flux Residue Removal: MMP can be a component in cleaning formulations designed to remove flux residues left after soldering processes. The complete removal of flux is critical for ensuring the reliability of printed circuit boards.[2]

  • Polarizing Plate Cleaning: It is also used in the cleaning of polarizing plates in the manufacturing of liquid crystal displays (LCDs).[1]

Key Advantages of MMP in Electronic Cleaning:
  • Good Solvency: Effectively dissolves a wide range of resins, photoresists, and organic contaminants.

  • Moderate Evaporation Rate: Allows for sufficient contact time to dissolve contaminants without drying too quickly and leaving residues.

  • Lower Surface Tension: Enhances the ability of the cleaning agent to penetrate into tight spaces and under components.[1]

  • Eco-Friendly Profile: Considered a more environmentally friendly alternative to some traditional halogenated solvents.

Experimental Protocols

The following are general protocols for the use of MMP in cleaning applications. These should be considered as starting points and may require optimization based on the specific substrate, contaminant, and cleaning equipment.

Protocol 1: General Cleaning of Electronic Components

This protocol outlines a general procedure for cleaning contaminants such as oils, greases, and handling residues from electronic components using this compound.

Materials:

  • This compound (MMP), electronics grade

  • Isopropyl alcohol (IPA), electronics grade

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Beakers or appropriate cleaning vessels

  • Drying oven

Procedure:

  • Preparation:

    • Ensure all personal protective equipment (gloves, safety glasses) is worn.

    • Prepare a cleaning bath by filling a beaker or the tank of an ultrasonic cleaner with MMP.

    • If using an ultrasonic bath, set the temperature (typically 40-60°C) and sonication time (typically 5-15 minutes).

  • Cleaning:

    • Immerse the electronic components to be cleaned into the MMP bath.

    • If using ultrasonication, activate the ultrasonic bath for the predetermined time. For manual cleaning, gentle agitation may be required.

  • Rinsing:

    • Remove the components from the MMP bath and allow excess solvent to drain off.

    • Perform a first rinse by immersing the components in a fresh bath of MMP to remove any dragged-out contaminants.

    • Perform a final rinse with electronics-grade isopropyl alcohol (IPA) to remove any remaining MMP and ensure a residue-free surface.

  • Drying:

    • Dry the components using a stream of high-purity nitrogen gas.

    • Alternatively, or in addition, place the components in a drying oven at a temperature compatible with the component's specifications (e.g., 60-80°C) until fully dry.

Diagram of the General Cleaning Workflow:

G General Cleaning Workflow cluster_prep Preparation cluster_cleaning Cleaning cluster_rinsing Rinsing cluster_drying Drying Prep Prepare MMP Cleaning Bath Immerse Immerse Components Prep->Immerse Components to be cleaned Ultrasonicate Apply Ultrasonication (optional) Immerse->Ultrasonicate Rinse_MMP Rinse with Fresh MMP Ultrasonicate->Rinse_MMP Cleaned Components Rinse_IPA Final Rinse with IPA Rinse_MMP->Rinse_IPA Dry_N2 Dry with Nitrogen Gas Rinse_IPA->Dry_N2 Dry_Oven Oven Dry (optional) Dry_N2->Dry_Oven End Process Complete Dry_Oven->End Final Cleaned Components

Caption: A flowchart illustrating the general workflow for cleaning electronic components using this compound.

Protocol 2: Photoresist Stripping

This protocol provides a general method for stripping positive photoresists from substrates using a formulation containing this compound. The effectiveness of such a formulation will depend on the specific photoresist, its thickness, and the degree of cross-linking.

Materials:

  • Stripper Formulation:

    • This compound (MMP) (80-90% by weight)

    • An amine, such as monoethanolamine (MEA) or similar (10-20% by weight) - Note: The addition of an amine enhances the stripping performance for many photoresists.

  • Isopropyl alcohol (IPA), electronics grade

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Heated magnetic stirrer or immersion bath

  • Beakers or appropriate processing vessels

Procedure:

  • Preparation of Stripper Solution:

    • In a well-ventilated fume hood, carefully prepare the stripper formulation by mixing MMP and the selected amine.

    • Heat the solution to the desired operating temperature (typically 50-70°C). Use a magnetic stirrer for uniform heating and mixing.

  • Photoresist Stripping:

    • Immerse the substrate with the photoresist layer into the heated stripper solution.

    • Allow the substrate to remain in the solution for a time sufficient to lift off or dissolve the photoresist (typically 5-20 minutes). Gentle agitation can aid the stripping process.

  • Rinsing:

    • Remove the substrate from the stripper solution and let the excess solution drain off.

    • Rinse the substrate thoroughly with isopropyl alcohol to remove the stripper formulation and dissolved photoresist.

    • Perform a final rinse with deionized water to remove any remaining IPA and inorganic residues.

  • Drying:

    • Dry the substrate using a stream of high-purity nitrogen gas.

    • If necessary, bake the substrate in an oven at a temperature compatible with the substrate material to ensure complete removal of moisture.

Diagram of MMP's Key Properties for Cleaning:

G Key Properties of MMP for Cleaning cluster_properties Key Properties MMP This compound (MMP) Solvency Good Solvency MMP->Solvency EvapRate Moderate Evaporation Rate MMP->EvapRate SurfaceTension Low Surface Tension MMP->SurfaceTension EcoFriendly Eco-Friendly Profile MMP->EcoFriendly Application1 Effective Cleaning Solvency->Application1 Dissolves Photoresists & Oils Application2 Residue Prevention EvapRate->Application2 Adequate Contact Time Application3 Enhanced Wetting SurfaceTension->Application3 Penetrates Tight Spaces Application4 Improved Safety & Compliance EcoFriendly->Application4 Alternative to Halogenated Solvents

Caption: A diagram illustrating the key properties of this compound and their relevance to its application as a cleaning solvent.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and validated for specific applications. Users should always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used and perform a thorough risk assessment before starting any experimental work. Material compatibility testing with specific substrates and components is also highly recommended.

References

Application Notes and Protocols: Methyl 3-methoxypropionate as a Leveling Agent in Automotive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 3-methoxypropionate (MMP) as a leveling agent in automotive coatings. The information is intended to guide researchers and formulation chemists in the development and evaluation of high-performance automotive coating systems.

Introduction to this compound (MMP)

This compound (MMP) is a slow-evaporating, ether-ester solvent with a favorable environmental profile. Its unique chemical structure imparts a combination of properties that make it an effective leveling agent in a variety of coating systems, including automotive OEM and refinish applications. MMP is a colorless liquid with a mild, characteristic odor.[1]

Mechanism of Action as a Leveling Agent

The primary function of a leveling agent in a coating is to facilitate the formation of a smooth, uniform film by eliminating surface defects such as orange peel, brush marks, and craters. As a slow-evaporating solvent, MMP extends the "open time" of the wet paint film. This prolonged fluid state allows for better flow and leveling before the coating viscosity increases to a point where flow is restricted.

The mechanism can be visualized as a two-stage process:

  • Initial Application: Immediately after application, the coating contains a mixture of solvents with varying evaporation rates.

  • Solvent Evaporation and Film Formation: Faster-evaporating solvents leave the film first, leading to an initial increase in viscosity. The presence of a slow-evaporating solvent like MMP maintains a lower viscosity for a longer period, allowing surface tension gradients to resolve and the film to level out.

cluster_0 Coating Application cluster_1 Film Formation Initial_State Wet Coating Film (Contains Mixed Solvents) Fast_Solvent_Evaporation Evaporation of Fast Solvents Initial_State->Fast_Solvent_Evaporation Time MMP_Presence MMP (Slow Solvent) Remains in Film Initial_State->MMP_Presence Viscosity_Increase Initial Viscosity Increase Fast_Solvent_Evaporation->Viscosity_Increase Extended_Flow Extended Open Time & Improved Flow Viscosity_Increase->Extended_Flow MMP_Presence->Extended_Flow Maintains Lower Viscosity Leveling Surface Defect Reduction Extended_Flow->Leveling Final_Film Smooth, Leveled Cured Film Leveling->Final_Film

Caption: Mechanism of MMP as a leveling agent.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of MMP is presented in the table below. This data is essential for formulating coatings and for safety considerations.

PropertyValueReference
CAS Number 3852-09-3[1][2][3][4][5][6][7][8]
Molecular Formula C5H10O3[1][6][7]
Molecular Weight 118.13 g/mol [6][7]
Appearance Colorless, transparent liquid[1][4]
Boiling Range 142-148 °C[1][3][4]
Flash Point (Closed Cup) 47 °C[1][3]
Density (at 20-25 °C) 1.009 - 1.10 g/mL[1][3]
Refractive Index (n20/D) 1.401 - 1.404[2][3]
Purity ≥99%[4]
Water Content <0.10%[1][4]
Acid Value <0.10 mgKOH/g[1][4]

Application in Automotive Coatings

MMP is particularly suitable for use in high-performance automotive coatings, such as 2K polyurethane and acrylic clearcoats, where a flawless finish is critical. Its use can lead to improvements in:

  • Leveling and Flow: Reduces orange peel and other surface imperfections.

  • Gloss and Distinction of Image (DOI): A smoother surface results in higher gloss and a sharper reflected image.

  • Blush Resistance: The slow evaporation rate can help to prevent moisture condensation on the film surface during drying, which can cause a milky appearance (blushing).

Recommended Use Levels

The optimal concentration of MMP will depend on the specific coating formulation, including the resin system, other solvents, and application method. As a starting point, formulators can evaluate MMP in the range of 1-10% by weight of the total solvent system. It is recommended to conduct a ladder study to determine the ideal concentration for the desired balance of properties.

Hypothetical Performance Data

While specific quantitative data from open literature is limited, the following table illustrates the expected performance benefits of incorporating MMP into a model 2K acrylic clearcoat. This data is for illustrative purposes and should be confirmed with experimental testing.

MMP Concentration (wt% of total solvent)Gloss (60°)DOI (%)Orange Peel (Wave-scan)Leveling Index (ASTM D4062)
0% (Control)8588156
2%8891127
5%929589
8%939679
10%929578

Experimental Protocols

To evaluate the performance of this compound as a leveling agent in automotive coatings, a series of standardized tests should be conducted. The following protocols are based on industry-standard ASTM methods.

Materials and Equipment
  • Substrate: Standard automotive-grade steel or aluminum panels, pre-coated with a suitable primer and basecoat system.

  • Coating Application: Automated spray application system or manual spray gun in a controlled spray booth.

  • Viscometer: Rotational viscometer for measuring coating viscosity.

  • Film Thickness Gauge: To measure dry film thickness (DFT).

  • Glossmeter: For measuring 20° and 60° gloss.

  • Wave-scan or similar instrument: For quantifying orange peel and DOI.

  • Leveling Test Blade: As specified in ASTM D4062.

  • Pencil Hardness Tester: As specified in ASTM D3363.

  • Mar Tester: As specified in ASTM D5178.

  • Accelerated Weathering Chamber: Fluorescent UV lamp apparatus as specified in ASTM G154.

Experimental Workflow

cluster_testing Performance Evaluation Formulation Coating Formulation (Varying MMP Concentration) Viscosity Viscosity Adjustment Formulation->Viscosity Application Spray Application on Test Panels Viscosity->Application Curing Curing (as per TDS) Application->Curing Performance_Testing Performance Testing Curing->Performance_Testing Leveling Leveling (ASTM D4062) Performance_Testing->Leveling Appearance Gloss & DOI Performance_Testing->Appearance Hardness Pencil Hardness (ASTM D3363) Performance_Testing->Hardness Mar_Resistance Mar Resistance (ASTM D5178) Performance_Testing->Mar_Resistance Weathering Accelerated Weathering (ASTM G154) Performance_Testing->Weathering

Caption: Experimental workflow for evaluating MMP.

Detailed Methodologies

5.3.1. Coating Preparation and Application

  • Prepare a series of clearcoat formulations with varying concentrations of MMP (e.g., 0%, 2%, 5%, 8%, 10% by weight of the total solvent).

  • Adjust the viscosity of each formulation to the recommended application viscosity using a suitable solvent blend.

  • Apply the coatings to prepared test panels using an automated spray system to ensure consistent film thickness.

  • Allow the panels to flash-off between coats as required.

  • Cure the coated panels according to the technical data sheet of the resin system (e.g., bake at 60°C for 30 minutes).

  • Condition the cured panels at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours before testing.

5.3.2. Leveling Assessment (ASTM D4062)

  • Use a leveling test blade to apply the coating to a sealed chart. The blade is designed to create parallel ridges simulating brush marks.

  • Allow the draw-down to dry in a horizontal position.

  • View the dried film under a strong, oblique light source.

  • Compare the distinctness of the ridges and valleys to a series of plastic leveling standards, which are rated from 1 (poor leveling) to 10 (perfect leveling).

5.3.3. Appearance Measurement

  • Gloss: Measure the 20° and 60° gloss of the cured films using a glossmeter.

  • DOI and Orange Peel: Use a wave-scan instrument to obtain quantitative values for Distinctness of Image and orange peel.

5.3.4. Film Hardness (ASTM D3363 - Pencil Test)

  • Place the coated panel on a firm, level surface.

  • Use a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H).

  • Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure.

  • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating.

5.3.5. Mar Resistance (ASTM D5178)

  • Use a mar testing apparatus, which consists of a weighted stylus that is drawn across the coated surface.

  • Gradually increase the weight on the stylus until a visible mar is produced.

  • The mar resistance is reported as the minimum weight required to cause a mar.

5.3.6. Accelerated Weathering (ASTM G154)

  • Expose the coated panels to alternating cycles of UV light and moisture in a fluorescent UV accelerated weathering chamber.

  • Periodically remove the panels and evaluate for changes in gloss, color, and any signs of degradation such as cracking or blistering.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.

Conclusion

This compound is a valuable tool for formulators of high-performance automotive coatings. Its slow evaporation rate and good solvency power contribute to improved leveling, higher gloss, and a better overall appearance of the final finish. By following the experimental protocols outlined in these application notes, researchers and chemists can systematically evaluate and optimize the use of MMP in their specific coating systems.

References

Application Notes and Protocols: Methyl 3-methoxypropionate as a Green Industrial Degreasing Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing effort to replace hazardous industrial solvents with safer, more environmentally benign alternatives, Methyl 3-methoxypropionate (MMP) has emerged as a promising green solvent for degreasing applications.[1][2] Its favorable safety and environmental profile, coupled with its effective solvency, make it a viable substitute for traditional chlorinated and hydrocarbon-based solvents. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of the key properties of this compound.

This compound is a colorless liquid with a mild, fruity odor.[3] It is an ether ester that exhibits a unique combination of properties, including good solubility for a wide range of resins and contaminants.[2][4] Its use in cleaning products, particularly degreasers and industrial cleaners, is attributed to its ability to effectively dissolve and emulsify oils and greases, facilitating their removal from various surfaces.[2][3]

Physicochemical and Safety Properties

A comprehensive understanding of the physical, chemical, and safety properties of a solvent is crucial for its effective and safe implementation in any industrial process. The key properties of this compound are summarized in the tables below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 3852-09-3[3]
Molecular Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [5]
Appearance Clear, colorless liquid[3]
Odor Mild, fruity[3]
Boiling Point 142-143 °C[5][6]
Flash Point 47 °C[7]
Density 1.009 g/mL at 25 °C[5][6]
Water Solubility 428.60 g/L at 25 °C[3]
Vapor Pressure 9.733-15.999 hPa at 20-25°C
Safety and Environmental Data
ParameterValueSource
Acute Oral Toxicity (Rat LD50) > 2000 mg/kg
Acute Inhalation Toxicity (Rat LC50) > 5.1 mg/L (4h)
Aquatic Toxicity (Daphnia magna EC50) > 100 mg/L (48h)
Aquatic Toxicity (Algae EC50) > 100 mg/L (72h)
Biodegradability Readily biodegradable[8]
Bioaccumulation Potential Low (Log Pow < 3)

Degreasing Performance Evaluation: Experimental Protocol

To assess the efficacy of this compound as a degreasing solvent, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in ASTM G122, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents."[6]

Objective

To quantitatively determine the cleaning efficiency of this compound in removing common industrial oils and greases from a standardized metallic substrate and to compare its performance against other common industrial degreasing solvents.

Materials and Equipment
  • Solvents:

    • This compound (Test Solvent)

    • Isopropyl Alcohol (IPA) (Control Solvent 1)

    • Heptane (Control Solvent 2)

  • Contaminants (Soils):

    • Mobil Vactra® No. 2 Way Oil

    • Shell Gadus® S2 V220 2 Grease

    • Castrol Hyspin® AWS 46 Hydraulic Oil

  • Substrates:

    • 3" x 1" Stainless Steel (304) coupons

  • Equipment:

    • Analytical balance (± 0.0001 g)

    • Ultrasonic bath

    • Beakers (250 mL)

    • Forced-air oven

    • Stopwatch

    • Forceps

    • Pipettes or syringes for applying contaminants

Experimental Workflow

G cluster_prep Coupon Preparation cluster_contam Contamination cluster_clean Cleaning cluster_eval Evaluation prep1 Clean Coupons with IPA prep2 Dry in Oven prep1->prep2 prep3 Record Initial Weight (W1) prep2->prep3 contam1 Apply Known Amount of Soil prep3->contam1 contam2 Record Contaminated Weight (W2) contam1->contam2 clean1 Immerse in Solvent contam2->clean1 clean2 Ultrasonicate clean1->clean2 clean3 Rinse with IPA clean2->clean3 clean4 Dry in Oven clean3->clean4 eval1 Record Final Weight (W3) clean4->eval1 eval2 Calculate Cleaning Efficiency eval1->eval2

Caption: Experimental workflow for evaluating degreasing performance.

Detailed Procedure
  • Coupon Preparation:

    • Thoroughly clean a set of stainless steel coupons with Isopropyl Alcohol in an ultrasonic bath for 10 minutes.

    • Rinse the coupons with fresh IPA and dry them in a forced-air oven at 105°C for 30 minutes.

    • Allow the coupons to cool to room temperature in a desiccator.

    • Weigh each coupon on an analytical balance and record the initial weight (W1).

  • Contamination:

    • Apply a consistent, known amount (approximately 0.1 g) of the selected industrial oil or grease to the surface of each coupon.

    • Weigh the contaminated coupon and record the weight (W2). The weight of the soil is calculated as (W2 - W1).

  • Cleaning Process:

    • Prepare beakers with 100 mL of this compound and the control solvents.

    • Immerse each contaminated coupon into a beaker containing one of the solvents.

    • Place the beaker in an ultrasonic bath and sonicate for 5 minutes at room temperature.

    • Remove the coupon from the solvent, rinse briefly with clean IPA, and dry in the forced-air oven at 105°C for 30 minutes.

  • Evaluation:

    • Allow the cleaned and dried coupon to cool to room temperature in a desiccator.

    • Weigh the final coupon and record the weight (W3).

    • Calculate the Cleaning Efficiency (CE) using the following formula:

    CE (%) = [(W2 - W3) / (W2 - W1)] x 100

Data Presentation

The results of the cleaning efficiency study should be presented in a clear and concise tabular format for easy comparison.

Table 3: Cleaning Efficiency of this compound and Control Solvents

ContaminantThis compound (%)Isopropyl Alcohol (%)Heptane (%)
Mobil Vactra® No. 2 Way OilData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Shell Gadus® S2 V220 2 GreaseData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Castrol Hyspin® AWS 46 Hydraulic OilData to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Solvency Characteristics

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and are composed of three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller distance between the HSP of a solvent and a soil indicates a higher likelihood of dissolution. The specific Hansen Solubility Parameters for this compound are not widely published and would need to be determined experimentally.

Logical Relationship of Properties for a Green Degreasing Solvent

G cluster_properties Solvent Properties cluster_safety Safety & Environmental Profile prop1 Good Solvency (Low HSP Distance to Soil) perf1 Effective Soil Removal prop1->perf1 prop2 Low Surface Tension perf2 Good Wetting of Surface prop2->perf2 prop3 Moderate Evaporation Rate perf3 Residue-free Finish prop3->perf3 safety1 Low Toxicity green1 Worker Safety safety1->green1 safety2 High Flash Point green2 Reduced Fire Hazard safety2->green2 safety3 Readily Biodegradable green3 Minimal Environmental Impact safety3->green3 safety4 Low Bioaccumulation safety4->green3

Caption: Logical relationship of properties for a green degreasing solvent.

Conclusion

This compound presents a compelling case as a green alternative for industrial degreasing applications. Its favorable physicochemical properties, combined with a positive safety and environmental profile, position it as a sustainable replacement for more hazardous solvents. The experimental protocol provided in this document, based on ASTM G122, offers a standardized method for researchers and industry professionals to evaluate its cleaning performance for their specific applications. While further quantitative data on its degreasing efficiency for a wide range of industrial soils is needed, its inherent properties suggest it is a highly effective and responsible choice for modern industrial cleaning challenges.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 3-methoxypropionate (MMP) after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude this compound reaction mixture?

A1: The impurities in crude this compound largely depend on the synthetic method used, which commonly involves the reaction of methyl acrylate (B77674) with methanol (B129727) using a basic catalyst.[1][2] Common impurities include:

  • Unreacted Starting Materials: Methanol and methyl acrylate.[3]

  • Catalyst Residues: If an alkali metal alkoxide like sodium methoxide (B1231860) is used, it will be present in the crude product.[1]

  • Neutralization By-products: After neutralizing the catalyst with an acid (e.g., sulfuric acid or phosphoric acid), inorganic salts such as sodium sulfate (B86663) are formed.[4][2]

  • Side-Reaction Products: Undesired products like alkyl acetates and alkoxymethyl acetates may form.[3]

  • Water: Moisture can affect the reaction and catalyst activity.[3]

Q2: What is the primary method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale.[2] This technique separates components based on their boiling point differences. A two-stage distillation process is often employed for optimal purity.[3]

Q3: Why is neutralization of the catalyst necessary before distillation?

A3: Neutralization of the alkaline catalyst (e.g., sodium methoxide) with an acid is a crucial step to prevent the reverse reaction of this compound back to methanol and methyl acrylate during heating in the distillation process.[4][2] This step is vital for achieving a high yield of the final product.[2]

Q4: What level of purity can I expect to achieve for this compound?

A4: Through proper purification techniques, particularly fractional distillation, a high purity of this compound can be achieved, typically greater than 99% or even 99.5%.[4][5][6][7][8]

Troubleshooting Guides

Distillation Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Components Insufficient number of theoretical plates in the distillation column.- Use a longer fractionating column or one with a more efficient packing material.- Optimize the reflux ratio to enhance separation.
Distillation rate is too high.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Fluctuations in vacuum pressure.- Ensure the vacuum system is stable and free of leaks.
Product Discoloration (Yellowing) Thermal degradation of the product at high temperatures.[9]- Perform the distillation under reduced pressure to lower the boiling point of this compound.- Ensure the heating mantle temperature is not excessively high.
Low Product Yield Incomplete neutralization of the catalyst, leading to a reverse reaction.[2]- Ensure the catalyst is fully neutralized by checking the pH of the reaction mixture before distillation.- Consider the stoichiometry of the neutralizing acid carefully.
Loss of product during the removal of lower boiling point fractions.- Monitor the distillation temperature closely to accurately identify and separate the different fractions.
Mechanical losses.- Check all glassware connections for leaks. Ensure efficient condensation of the product vapor.
Salt Caking in the Distillation Flask Precipitation of inorganic salts from the neutralization step.[4]- It is advisable to filter the crude reaction mixture after neutralization and before distillation to remove the precipitated salts.[1]- Employing a stirrer in the distillation flask can help prevent caking.[4]

Quantitative Data

Table 1: Boiling Points of this compound and Common Impurities

Compound Boiling Point (°C) at Atmospheric Pressure
Methanol~64.7[3]
Methyl Acrylate~80.5[3]
This compound ~142-143 [3]
Sulfuric Acid~317[3]

Table 2: Typical Purity and Yield of this compound

Parameter Value
Achievable Purity>99% - 99.5%[4][5]
Reported Yields77% - 91%[4]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Neutralization:

    • Cool the crude reaction mixture containing this compound and the catalyst (e.g., sodium methoxide) in an ice bath.

    • Slowly add a neutralizing acid, such as concentrated sulfuric acid or 85% phosphoric acid, with vigorous stirring.[4] The amount of acid should be sufficient to neutralize the catalyst.

    • Monitor the temperature during neutralization to keep it below 35°C.[4]

    • Continue stirring for approximately one hour after the acid addition is complete.[2]

  • Filtration (Optional but Recommended):

    • If a significant amount of solid precipitate (inorganic salt) has formed, filter the neutralized mixture to remove the solids. This will help prevent bumping and caking during distillation.[1]

  • First Distillation (Removal of Low-Boiling Impurities):

    • Set up a fractional distillation apparatus.

    • Transfer the neutralized (and filtered) crude product to the distillation flask.

    • Gradually heat the flask.

    • Collect the first fraction, which will primarily consist of unreacted methanol and other low-boiling components, at a vapor temperature corresponding to their boiling points (approx. 65-85°C).[3]

  • Second Distillation (Purification of this compound):

    • Increase the heating mantle temperature after the low-boiling fraction has been removed.

    • Collect the main fraction of this compound at its boiling point (approx. 142-143°C at atmospheric pressure).[3] For heat-sensitive reactions, distillation under reduced pressure is recommended.

    • The high-boiling residue, containing catalyst by-products and other impurities, will remain in the distillation flask.

  • Characterization:

    • Analyze the purity of the collected this compound fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

PurificationWorkflow start Crude Reaction Mixture (MMP, Methanol, Methyl Acrylate, Catalyst) neutralization Neutralization (e.g., with H2SO4) start->neutralization filtration Filtration (Removal of Salts) neutralization->filtration distillation1 First Distillation (Removal of Low-Boiling Impurities) filtration->distillation1 impurities1 Methanol, Methyl Acrylate distillation1->impurities1 Distillate distillation2 Second Distillation (Purification of MMP) distillation1->distillation2 Residue pure_mmp Pure this compound (>99%) distillation2->pure_mmp Distillate residue High-Boiling Residue distillation2->residue Residue

Caption: Workflow for the Purification of this compound.

References

Technical Support Center: Synthesis of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Methyl 3-methoxypropionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the base-catalyzed Michael addition of methanol (B129727) to methyl acrylate (B77674). This reaction involves the 1,4-conjugate addition of a methoxide (B1231860) anion to the carbon-carbon double bond of methyl acrylate. A common catalyst for this reaction is sodium methoxide.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

The main side reactions to consider are:

  • Polymerization of Methyl Acrylate: Under basic conditions, methyl acrylate can undergo anionic polymerization, leading to the formation of poly(methyl acrylate). This is more likely to occur at higher temperatures and with higher concentrations of the base catalyst.

  • Reaction with Water: The methoxide catalyst is highly sensitive to moisture. Water can react with sodium methoxide to form sodium hydroxide (B78521) and methanol. Sodium hydroxide is a less effective catalyst for the desired Michael addition and can promote hydrolysis of the ester functionalities of both the starting material and the product, leading to the formation of methoxypropionic acid and methyl alcohol upon workup.

Q3: What are the key parameters to control for a high-yield, high-purity synthesis?

To achieve optimal results, the following reaction parameters should be carefully controlled:

  • Molar Ratio of Reactants: An excess of methanol is typically used to drive the reaction towards the product and to serve as the solvent.

  • Catalyst Concentration: A catalytic amount of a strong base like sodium methoxide is sufficient. Higher concentrations can increase the rate of side reactions.

  • Temperature: The reaction is exothermic. Maintaining a controlled temperature, typically between 40-60°C, is crucial to prevent the polymerization of methyl acrylate.[1]

  • Reaction Time: The reaction should be monitored to completion to ensure full conversion of the starting materials.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent catalyst deactivation and side reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Catalyst Activity: Ensure the sodium methoxide catalyst is not old or deactivated due to moisture exposure. Use a fresh batch if necessary. - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or TLC. If the reaction is sluggish, a slight increase in temperature (within the 40-60°C range) or extended reaction time may be required.[1] - Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reactants and catalyst, affecting the reaction rate.
Side Reactions - Polymerization: If a significant amount of solid polymer is observed, reduce the reaction temperature and consider a slower, dropwise addition of methyl acrylate to the methanol and catalyst mixture.[1] The use of a polymerization inhibitor can also be considered, although this may not be necessary with proper temperature control. - Catalyst Deactivation: Ensure all reagents and glassware are thoroughly dried to prevent moisture from quenching the sodium methoxide catalyst.
Product Loss During Work-up - Inefficient Extraction: If an aqueous work-up is performed, ensure the correct solvent and pH are used to minimize the loss of product in the aqueous layer. - Distillation Issues: this compound has a boiling point of approximately 142-143°C.[3] Careful fractional distillation is required to separate it from unreacted methanol (b.p. ~65°C) and methyl acrylate (b.p. ~80°C).[2] Ensure the distillation apparatus is efficient and the vacuum is controlled if distilling under reduced pressure.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Identification & Mitigation
Unreacted Methyl Acrylate and/or Methanol Incomplete reaction.Identification: These are typically observed as lower boiling point fractions during distillation and can be identified by GC-MS analysis by comparing with commercial standards. Mitigation: Drive the reaction to completion by optimizing reaction time, temperature, and catalyst concentration. Ensure efficient removal during fractional distillation.
Poly(methyl acrylate) Polymerization of the starting material.Identification: Appears as a solid or highly viscous residue. Mitigation: Maintain strict temperature control (40-60°C).[1] Add methyl acrylate dropwise to the reaction mixture.
3-Methoxypropionic acid Hydrolysis of the product, likely due to the presence of water and subsequent formation of sodium hydroxide.Identification: Can be detected by GC-MS, often after derivatization, or by NMR spectroscopy. Mitigation: Use anhydrous reagents and solvents. Neutralize the reaction mixture with an acid like sulfuric or phosphoric acid before distillation to quench the base catalyst and prevent further hydrolysis during workup.[1]

Quantitative Data Summary

The following table summarizes reaction conditions from a patent that resulted in high yield and purity of this compound.[1]

Parameter Value Purity Achieved Yield Achieved
Molar Ratio (Methanol:Methyl Acrylate) 2.0-3.0 : 1>99.5%77-88%
Catalyst (Sodium Methoxide) 5.3-14.3% (by weight of methanol)
Reaction Temperature 45-60°C
Reaction Time 12-18 hours (including slow addition of methyl acrylate)

Another literature source reports a 99% yield and 99.9% purity with the following conditions: 3 mol of methyl acrylate, 3.3 mol of methanol, and 3 mmol of sodium methoxide, with the reaction being conducted at 60°C for 6 hours.[4]

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound[1]
  • Reaction Setup: In a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere, charge the required amount of anhydrous methanol and sodium methoxide solution.

  • Reagent Addition: Begin vigorous stirring and slowly add anhydrous methyl acrylate dropwise from the dropping funnel over a period of at least 10 hours, maintaining the reaction temperature between 45-60°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for an additional 2-6 hours at 55 ± 1°C.

  • Quenching: Cool the reaction mixture to below 35°C in an ice bath. With continued stirring, slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the catalyst. The amount of acid should be stoichiometric to the amount of sodium methoxide used.

  • Purification: The crude product is then purified by fractional distillation. The forerun, containing unreacted methanol and methyl acrylate, is collected first. The main fraction, this compound, is then collected at its boiling point.

Visualizations

Signaling Pathway: Michael Addition for this compound Synthesis

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Methanol Methanol (CH₃OH) Methoxide Methoxide Ion (CH₃O⁻) Methanol->Methoxide Deprotonation by NaOCH₃ MMP This compound Methanol->MMP MA Methyl Acrylate Enolate Enolate Intermediate MA->Enolate NaOMe Sodium Methoxide (NaOCH₃) NaOMe->Methoxide Methoxide->Enolate 1,4-Conjugate Addition Enolate->MMP Protonation by Methanol

Caption: Michael addition pathway for the synthesis of this compound.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (GC/TLC) start->check_reaction incomplete_reaction Incomplete Reaction: High levels of starting materials check_reaction->incomplete_reaction Yes side_products Significant Side Products Observed check_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check catalyst activity - Slightly increase temperature incomplete_reaction->optimize_conditions purification_issue Product Loss During Purification side_products->purification_issue end Improved Yield optimize_conditions->end extraction_loss Inefficient Extraction purification_issue->extraction_loss Yes distillation_loss Distillation Problems purification_issue->distillation_loss No optimize_extraction Optimize Work-up: - Adjust pH - Use appropriate solvent - Perform multiple extractions extraction_loss->optimize_extraction optimize_distillation Optimize Distillation: - Use efficient fractionating column - Control vacuum and temperature distillation_loss->optimize_distillation optimize_extraction->end optimize_distillation->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Stability of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 3-methoxypropionate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what fields is it commonly used?

A: this compound (MMP) is an organic ester with the chemical formula C₅H₁₀O₃. It is a colorless liquid with a mild, fruity odor. Due to its solvent properties, it is utilized in various industries, including in the formulation of paints and coatings, as a cleaning agent for electronic components, and in the synthesis of pharmaceuticals and fragrances.

Q2: What are the expected hydrolysis products of this compound under acidic and basic conditions?

A: The hydrolysis of this compound breaks the ester bond, yielding 3-methoxypropionic acid and methanol (B129727). Under acidic conditions, the products are the carboxylic acid and the alcohol directly.[1][2] In basic (alkaline) hydrolysis, the initial products are the carboxylate salt (e.g., sodium 3-methoxypropionate) and methanol. Subsequent acidification is required to obtain the free carboxylic acid.[3][4][5]

Q3: How stable is this compound in aqueous solutions?

A: Like most esters, this compound is susceptible to hydrolysis in aqueous solutions, and this process is significantly accelerated by the presence of acids or bases. At neutral pH, the hydrolysis is generally slow. The rate of hydrolysis increases with temperature. For practical purposes, prolonged storage in aqueous media, especially at non-neutral pH, should be avoided if degradation is a concern.

Q4: What are the general mechanisms for acid- and base-catalyzed hydrolysis of this compound?

A:

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of the methoxide (B1231860) ion is followed by a proton transfer to form the carboxylate anion and methanol.[5]

Troubleshooting Guides

Troubleshooting Unexpectedly Fast Degradation of this compound
Symptom Possible Cause Suggested Solution
Rapid loss of this compound in a formulation.Contamination with Acidic or Basic Impurities: Trace amounts of acids or bases can catalyze hydrolysis.Ensure all components of the formulation are of high purity and free from acidic or basic residues. Check the pH of the final formulation.
Elevated Storage Temperature: The rate of hydrolysis is temperature-dependent.Store formulations containing this compound at recommended temperatures, avoiding exposure to heat.
Incorrect pH of the Medium: The stability of the ester is highly pH-dependent.Buffer the formulation to a pH where the ester is most stable (typically near neutral, but should be experimentally determined).
Troubleshooting Issues in Monitoring Hydrolysis by HPLC
Symptom Possible Cause Suggested Solution
Peak Tailing for 3-methoxypropionic acid: The peak for the carboxylic acid product is asymmetrical.[6]Secondary Interactions with Stationary Phase: The carboxylic acid can interact with residual silanols on the silica-based column.[7]Lower the pH of the mobile phase (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid. Use a well-end-capped HPLC column.[7]
Column Overload: Injecting too much sample can lead to poor peak shape.Reduce the injection volume or dilute the sample.
Shifting Retention Times: The time at which peaks elute changes between injections.[8]Inconsistent Mobile Phase Composition: Small variations in the mobile phase can affect retention, especially for ionizable compounds.[8]Prepare fresh mobile phase daily and ensure accurate pH adjustment. Use a column oven to maintain a consistent temperature.[7]
Column Degradation: The stationary phase can degrade over time, especially at extreme pH values.Use a guard column to protect the analytical column. Operate within the pH limits recommended by the column manufacturer.
Ghost Peaks: Unexpected peaks appear in the chromatogram.[7]Contamination: Contaminants can be introduced from the sample, solvent, or the HPLC system itself.[7]Use high-purity solvents and filter all samples and mobile phases. Implement a regular system cleaning protocol.[7]

Quantitative Data

Table 1: Estimated Rate Constants for the Hydrolysis of this compound (based on Methyl Propionate (B1217596) data)

Condition Catalyst Temperature (°C) Approximate Second-Order Rate Constant (L mol⁻¹ s⁻¹)
AcidicHCl25Data not available
BasicNaOH250.112
BasicNaOH40.70.337

Disclaimer: This data is for methyl propionate and should be used as an estimation only. The actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by Gas Chromatography (GC)
  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., dioxane) of known concentration.

    • In a temperature-controlled reaction vessel, add a known volume of an aqueous acidic solution (e.g., 0.1 M HCl).

    • To initiate the reaction, add a small, known volume of the this compound stock solution to the acidic solution with vigorous stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a saturated solution of sodium bicarbonate) and an internal standard (e.g., n-heptane) in a suitable extraction solvent (e.g., ethyl acetate).

  • Sample Preparation for GC Analysis:

    • Vortex the quenched sample vigorously to extract the ester and alcohol into the organic layer.

    • Allow the layers to separate and carefully transfer the organic layer to a GC vial.

  • GC Analysis:

    • Column: Use a suitable capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Carrier Gas: Helium.

  • Quantification:

    • Create a calibration curve for this compound and methanol using standard solutions of known concentrations with the internal standard.

    • Determine the concentration of this compound remaining at each time point by comparing the peak area ratios to the calibration curve.

Protocol 2: Monitoring the Base-Catalyzed Hydrolysis of this compound by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a solvent miscible with the reaction medium (e.g., acetonitrile).

    • In a thermostated reaction vessel, place a known volume of an aqueous basic solution (e.g., 0.05 M NaOH).

    • Start the reaction by adding a small, known volume of the this compound stock solution to the basic solution while stirring.

  • Sampling:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing an acidic solution (e.g., 0.1 M HCl) to neutralize the base and protonate the carboxylate product.

  • Sample Preparation for HPLC Analysis:

    • Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at a wavelength where the carboxylic acid or ester absorbs (e.g., 210 nm).

  • Quantification:

    • Prepare a calibration curve for 3-methoxypropionic acid using standard solutions of known concentrations.

    • Determine the concentration of the 3-methoxypropionic acid formed at each time point by comparing its peak area to the calibration curve.

Visualizations

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Carboxylic_Acid 3-Methoxypropionic Acid Tetrahedral_Intermediate->Carboxylic_Acid - H⁺ Methanol Methanol Tetrahedral_Intermediate->Methanol H2O H₂O H3O_plus H₃O⁺ H_plus H⁺

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Base_Catalyzed_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate 3-Methoxypropionate Tetrahedral_Intermediate->Carboxylate Methanol Methanol Tetrahedral_Intermediate->Methanol OH_minus OH⁻ Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis Analysis Reaction Initiate Hydrolysis Reaction Sampling Take Aliquot at Time 't' Reaction->Sampling Quench Quench with Base & Add Internal Standard Sampling->Quench Extract Extract with Organic Solvent Quench->Extract GC_Analysis GC-FID Analysis Extract->GC_Analysis Quantification Quantify Remaining Ester GC_Analysis->Quantification Troubleshooting_Logic Start Low Yield of Ester Product Check_Hydrolysis Is Hydrolysis Suspected? Start->Check_Hydrolysis Check_Workup Review Workup Procedure Check_Hydrolysis->Check_Workup Yes No_Hydrolysis Problem Likely Not Hydrolysis Check_Hydrolysis->No_Hydrolysis No Acid_Base_Wash Aqueous Acid/Base Wash Used? Check_Workup->Acid_Base_Wash Check_Reaction Review Reaction Conditions Acid_Base_Wash->Check_Reaction No Temp_Control Was Temperature Controlled? Acid_Base_Wash->Temp_Control Yes Use_Weak_Base Action: Use Cold, Weak Base (e.g., NaHCO₃) Temp_Control->Use_Weak_Base Yes Use_Cold_Solutions Action: Perform Washes with Cold Solutions Temp_Control->Use_Cold_Solutions No

References

Troubleshooting guide for using "Methyl 3-methoxypropionate" as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals using Methyl 3-methoxypropionate (MMP) as a solvent. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what applications is it commonly used?

This compound (MMP) is an ester solvent known for its moderate polarity and good solvency for a variety of organic compounds.[1] It is frequently used in the formulation of paints, coatings, and inks, as well as in the electronics industry for photoresist processing.[2][3] In a laboratory setting, it serves as a reaction medium for various chemical syntheses.

Q2: What are the main safety concerns when handling this compound?

MMP is a flammable liquid and vapor. It can cause skin and eye irritation.[4] Inhalation of vapors may cause respiratory tract irritation. It is crucial to handle MMP in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: With which substances is this compound incompatible?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances can lead to vigorous reactions and decomposition of the solvent.

Q4: What are the common impurities found in commercial this compound?

Common impurities can include water, methanol (B129727), methyl acrylate, and other esters.[6][7] The presence of these impurities, especially water, can significantly affect reaction outcomes, particularly in moisture-sensitive reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments using this compound.

Issue 1: My reaction is not proceeding as expected or is giving low yields.

Possible Causes:

  • Solvent Purity: The presence of impurities in the MMP solvent could be inhibiting your reaction. Water is a common culprit in moisture-sensitive reactions, leading to the hydrolysis of reagents or catalysts. Other organic impurities might also interfere.

  • Reagent Incompatibility: Your reagents may be reacting with the MMP solvent itself under the reaction conditions.

  • Temperature Issues: The reaction temperature may not be optimal for the specific transformation in MMP.

Solutions:

  • Purify the Solvent: If you suspect impurities, consider purifying the MMP. A common method is fractional distillation. (See Experimental Protocol 1).

  • Dry the Solvent: To remove water, MMP can be dried over molecular sieves (3Å or 4Å) or by distillation. The water content can be verified using Karl Fischer titration. (See Experimental Protocol 2).

  • Check for Side Reactions: Analyze your reaction mixture by GC-MS to identify any potential side products resulting from a reaction with the solvent. (See Experimental Protocol 3).

  • Optimize Reaction Conditions: Systematically vary the reaction temperature to find the optimal conditions for your specific reaction in MMP.

Issue 2: I am observing unexpected side products in my reaction.

Possible Causes:

  • Solvent Degradation: Under strongly acidic or basic conditions, MMP can hydrolyze to form 3-methoxypropionic acid and methanol. At high temperatures, other degradation pathways may become accessible.

  • Reaction with Solvent: Some highly reactive reagents, such as organometallics, may react with the ester functionality of MMP.

Solutions:

  • Control pH: If your reaction involves strong acids or bases, consider if MMP is the most suitable solvent. If it must be used, minimize the exposure time and temperature.

  • Alternative Solvents for Reactive Reagents: For reactions involving highly nucleophilic or basic reagents like Grignard or organolithium reagents, consider using an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) instead of an ester like MMP.

  • Byproduct Identification: Use GC-MS to identify the unexpected side products. This can provide clues about the undesired reaction pathway. Common side products from MMP degradation include 3-methoxypropionic acid and methanol.

Issue 3: The physical properties of my this compound seem off (e.g., color, odor).

Possible Causes:

  • Contamination: The solvent may have been contaminated during storage or transfer.

  • Degradation: Prolonged storage, especially in the presence of light or air, can lead to slow decomposition.

Solutions:

  • Visual Inspection: Pure MMP should be a clear, colorless liquid.[1] Any discoloration may indicate contamination or degradation.

  • Analytical Verification: If in doubt, verify the purity of the solvent using GC-MS. (See Experimental Protocol 3).

  • Proper Storage: Store MMP in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from incompatible substances.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[2]
Molecular Weight118.13 g/mol [2]
Boiling Point142-143 °C[1]
Density1.009 g/mL at 25 °C
Refractive Indexn20/D 1.402
Flash Point47 °C[4]
Solubility in WaterSoluble[1]
Solubility in Organic SolventsMiscible with most common organic solvents[1]

Experimental Protocols

Experimental Protocol 1: Laboratory-Scale Purification of this compound by Fractional Distillation

Objective: To purify this compound from non-volatile impurities and some volatile impurities with different boiling points.

Materials:

  • This compound (technical grade)

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Methodology:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the technical grade this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the top of the fractionating column. Discard the initial fraction that distills over, as this may contain lower-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (142-143 °C).

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Store the purified solvent over molecular sieves to maintain dryness.

Experimental Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of this compound.

Materials:

  • Karl Fischer titrator

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Syringe

Methodology:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and titrating to a dry endpoint to eliminate any residual moisture.

  • Using a dry syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.

  • Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached, which is detected by a change in the electrical potential of the solution.

  • The instrument will calculate the water content of the sample, usually expressed as a percentage or in parts per million (ppm).

  • It is good practice to run a standard with a known water content to verify the accuracy of the titrator.

Experimental Protocol 3: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile organic impurities in a sample of this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity column)

  • Helium (or other suitable carrier gas)

  • This compound sample

  • Microsyringe

Methodology:

  • Sample Preparation: Dilute a small amount of the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) if necessary.

  • GC-MS Conditions (Example):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: Increase to 200 °C at a rate of 10 °C/min

      • Hold at 200 °C for 5 minutes

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 30-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of an internal standard or by using an external calibration curve.

Visualizations

Troubleshooting_Workflow start Problem Encountered with This compound check_purity Is the solvent purity a concern? start->check_purity check_reaction Are reaction conditions optimal? check_purity->check_reaction No purify Purify MMP (e.g., Distillation) check_purity->purify Yes check_reagents Are reagents compatible with MMP? check_reaction->check_reagents No optimize_temp Optimize Temperature check_reaction->optimize_temp Yes consider_alt_solvent Consider Alternative Solvent (e.g., Ethers for Organometallics) check_reagents->consider_alt_solvent Yes identify_byproducts Identify Byproducts (GC-MS) check_reagents->identify_byproducts No dry Dry MMP (e.g., Molecular Sieves) purify->dry analyze_impurities Analyze for Impurities (GC-MS, Karl Fischer) dry->analyze_impurities analyze_impurities->check_reaction check_ph Check pH and consider buffering optimize_temp->check_ph solution Problem Resolved check_ph->solution consider_alt_solvent->solution identify_byproducts->solution

Caption: A troubleshooting workflow for experiments using this compound.

Degradation_Pathway MMP This compound H2O_H H₂O / H⁺ (Acidic Hydrolysis) MMP->H2O_H H2O_OH H₂O / OH⁻ (Basic Hydrolysis) MMP->H2O_OH Organometallic Organometallic Reagent (e.g., R-MgX) MMP->Organometallic Acid 3-Methoxypropionic Acid H2O_H->Acid Methanol Methanol H2O_H->Methanol H2O_OH->Acid H2O_OH->Methanol Ketone Ketone (R-C(O)CH₂CH₂OCH₃) Organometallic->Ketone Alkoxide Methyl Alkoxide Organometallic->Alkoxide

Caption: Potential degradation and side reaction pathways of this compound.

References

Technical Support Center: Optimization of Methyl 3-methoxypropionate Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 3-methoxypropionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are:

  • Michael Addition: The conjugate addition of methanol (B129727) to methyl acrylate (B77674). This is a highly atom-economical method.

  • Fischer Esterification: The acid-catalyzed esterification of 3-methoxypropionic acid with methanol.

Q2: Which synthesis route typically offers a higher yield?

A2: Both routes can achieve high yields, often exceeding 90%, with proper optimization. The Michael addition route is often favored for its directness and high atom economy. However, the Fischer esterification can also be very effective, especially when strategies are employed to drive the reaction equilibrium towards the product.

Q3: What are the key safety considerations during the synthesis?

A3: Both synthesis routes involve flammable and potentially hazardous materials.

  • Methanol: Flammable and toxic.

  • Methyl Acrylate: Flammable, a lachrymator, and can readily polymerize, sometimes violently. It is crucial to use a polymerization inhibitor if storing or heating.

  • Sodium Methoxide (B1231860): Corrosive and reacts violently with water.

  • Acid Catalysts (e.g., Sulfuric Acid): Corrosive.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Michael Addition Route: Methanol and Methyl Acrylate

This section addresses common issues encountered during the synthesis of this compound via the Michael addition of methanol to methyl acrylate.

Issue 1: Low Product Yield

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the sodium methoxide is fresh and has not been deactivated by moisture. For solid catalysts, verify its preparation and activation protocol.
Insufficient Catalyst The amount of catalyst can be critical. For sodium methoxide, a catalytic amount is typically sufficient. Refer to specific protocols for optimal loading.
Low Reaction Temperature The reaction is exothermic, but an initial temperature of 40-60°C is often required to initiate the reaction.[1]
Short Reaction Time Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to ensure it has gone to completion.
Presence of Water Water can consume the methoxide catalyst. A Korean patent suggests that a controlled amount of water can, however, increase the conversion rate.[1] Careful control is necessary.
Reverse Reaction After the reaction, the basic catalyst must be neutralized with an acid (e.g., sulfuric acid) before distillation to prevent the reverse reaction from occurring.[1]

Issue 2: Polymerization of Methyl Acrylate

Potential CauseTroubleshooting Steps
High Reaction Temperature The Michael addition of methanol to methyl acrylate is an exothermic reaction.[1] Proper temperature control is crucial to prevent runaway polymerization.
Absence of Inhibitor Commercial methyl acrylate is usually supplied with a polymerization inhibitor like hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MEHQ). For this reaction, it is generally not necessary to remove the inhibitor.[2][3] If using distilled, uninhibited methyl acrylate, consider adding a small amount of an inhibitor.

Issue 3: Formation of Byproducts

Potential CauseTroubleshooting Steps
Formation of Dialkoxy Byproduct The product, this compound, can potentially undergo a second Michael addition with methanol, especially under forcing conditions. Control the stoichiometry of the reactants; a slight excess of methanol is common, but a large excess should be avoided.
Unreacted Starting Materials Incomplete reaction will leave unreacted methanol and methyl acrylate. Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. These can be removed during purification by distillation.[4]
Fischer Esterification Route: 3-Methoxypropionic Acid and Methanol

This section provides troubleshooting for the synthesis of this compound via Fischer esterification.

Issue 1: Low Product Yield

Potential CauseTroubleshooting Steps
Equilibrium Limitation Fischer esterification is a reversible reaction. To drive the equilibrium towards the product: • Use a large excess of methanol, which can also serve as the solvent.[5][6] • Remove water as it is formed, for example, by using a Dean-Stark apparatus if a co-solvent like toluene (B28343) is used.[5]
Insufficient or Inactive Catalyst A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required.[7] Ensure the catalyst is not old or deactivated.
Low Reaction Temperature The reaction is typically carried out at the reflux temperature of the alcohol.
Presence of Water in Reactants Ensure that the 3-methoxypropionic acid and methanol are as dry as possible to favor the forward reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Michael Addition

ParameterMethod 1Method 2
Reactants Methanol, Methyl AcrylateMethanol, Methyl Acrylate
Catalyst Sodium MethoxideSolid Catalyst (MgO, SiO₂, Activated Carbon)
Molar Ratio (Methanol:Methyl Acrylate) 9:19:1
Catalyst Loading Not specified, catalytic10% of the mass of methyl acrylate
Temperature 40-70°C200°C
Pressure Atmospheric2 MPa
Reaction Time ~6 hours5 hours
Yield Up to 99%80.6% conversion, 98.5% selectivity
Reference [3][2]

Experimental Protocols

Protocol 1: Michael Addition using Sodium Methoxide

This protocol is based on a high-yield synthesis method.[3]

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and condenser, add methyl acrylate (3 mol) and MEHQ (0.13 g) as a polymerization inhibitor.

  • Reagent Addition: Slowly add a solution of sodium methoxide (3 mmol) in methanol (3.3 mol) while maintaining the reaction temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to 60°C and reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the catalyst with an equivalent amount of sulfuric acid.

  • Purification: Filter the neutralized salt and remove unreacted starting materials and the methanol solvent by distillation. The product, this compound, can be further purified by vacuum distillation.

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a general protocol for Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxypropionic acid (1 equivalent), a large excess of methanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Methanol + Methyl Acrylate ReactionVessel Reaction at 40-60°C Reactants->ReactionVessel Catalyst Sodium Methoxide in Methanol Catalyst->ReactionVessel Neutralization Neutralize with Sulfuric Acid ReactionVessel->Neutralization Cool to RT Filtration Filter Salt Neutralization->Filtration Distillation Distillation Filtration->Distillation Product Pure Methyl 3-methoxypropionate Distillation->Product

Caption: Workflow for this compound synthesis via Michael addition.

Fischer_Esterification_Troubleshooting Start Low Yield in Fischer Esterification Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Drive Equilibrium Q1->A1_Yes Yes A1_No Check Reaction Conditions Q1->A1_No No Sol1 Use excess methanol A1_Yes->Sol1 Sol2 Remove water (e.g., Dean-Stark) A1_Yes->Sol2 Sol3 Check catalyst activity A1_No->Sol3 Sol4 Ensure reflux temperature A1_No->Sol4

References

Technical Support Center: Purification of Crude Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude "Methyl 3-methoxypropionate".

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, synthesized via the Michael addition of methanol (B129727) to methyl acrylate (B77674), typically contains the following impurities:

  • Unreacted Starting Materials: Methanol and methyl acrylate are common impurities due to incomplete reaction or the use of excess reagents.

  • Catalyst Residues: If a basic catalyst like sodium methoxide (B1231860) is used, it is typically neutralized with an acid (e.g., sulfuric acid), leading to the formation of salts (e.g., sodium sulfate). Residual acid may also be present.

  • Side-Reaction Byproducts:

    • Methyl 3,3-dimethoxypropionate: Formed by the addition of a second molecule of methanol to the product.

    • Polymers: Methyl acrylate can undergo polymerization, especially at elevated temperatures.

    • Methanol Self-Condensation Products: Under harsh acidic conditions during neutralization, small amounts of dimethyl ether can be formed.

Q2: What is the most effective method for purifying crude this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on their boiling points. A two-stage distillation is often employed: the first stage removes the low-boiling methanol, and the second stage separates the pure product from higher-boiling impurities and unreacted methyl acrylate.[1]

Q3: My purified this compound is discolored. What is the likely cause?

A3: Discoloration (typically yellowing) of the final product can be an indication of thermal degradation. This can occur if the distillation is carried out at too high a temperature. Using vacuum distillation to lower the boiling point of the product can help mitigate this issue.

Q4: I am experiencing low yields after purification. What are the potential reasons?

A4: Low recovery of this compound can be due to several factors:

  • Incomplete Reaction: If the initial synthesis did not proceed to completion, the amount of desired product will be low.

  • Reverse Reaction: Failure to neutralize the basic catalyst before heating can lead to a retro-Michael reaction, converting the product back to starting materials.

  • Losses during Workup: Inefficient extraction or multiple purification steps can lead to cumulative product loss.

  • Polymerization: Polymerization of methyl acrylate or the product itself can reduce the yield of the desired monomeric ester.

Troubleshooting Guides

Purification by Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor separation of product from impurities. - Inefficient distillation column (insufficient theoretical plates).- Distillation rate is too fast.- Fluctuations in heating or vacuum.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases.- Ensure stable heating with a heating mantle and a properly regulated vacuum source.
Product is contaminated with low-boiling impurities (e.g., methanol). - Incomplete removal of the forerun.- "Bumping" of the distillation mixture.- Collect a larger initial fraction (forerun) to ensure all low-boiling components are removed before collecting the main product.- Use boiling chips or a magnetic stirrer for smooth boiling.
Product is discolored (yellow/brown). - Distillation temperature is too high, causing thermal degradation.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point of this compound.
Polymerization in the distillation flask. - Presence of residual catalyst or impurities that initiate polymerization.- Excessive heating.- Ensure complete neutralization and removal of catalyst before distillation.- Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before heating.- Use vacuum distillation to keep the temperature as low as possible.
Purification by Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Formation of a stable emulsion. - Vigorous shaking of the separatory funnel.- Presence of fine solid particles or surfactant-like impurities.- Gently invert the separatory funnel instead of shaking vigorously.[2]- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and help break the emulsion.[2][3]- If a solid is present, filter the mixture before extraction.[4]- Centrifugation can also be effective in breaking emulsions.[5]
Incomplete removal of acidic or basic impurities. - Insufficient volume or concentration of the washing solution.- Not enough washing steps.- Use an adequate volume of a suitable washing solution (e.g., saturated sodium bicarbonate to remove acid, dilute acid to remove base).- Perform multiple washes and check the pH of the aqueous layer to ensure complete neutralization.
Low recovery of the product in the organic layer. - this compound has some solubility in the aqueous phase.- Insufficient volume of extraction solvent.- Perform multiple extractions with fresh portions of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₀O₃118.13142-143[6][7][8]
MethanolCH₄O32.0464.7[1]
Methyl AcrylateC₄H₆O₂86.0980.5[1]
Sulfuric AcidH₂SO₄98.08~337
Sodium SulfateNa₂SO₄142.041429

Table 2: Typical Purity and Yield Data for this compound Synthesis and Purification

ParameterReported ValuePurification MethodReference
Purity>99.0% (GC)Not specified--INVALID-LINK--[9]
Purity≥99%Not specified--INVALID-LINK--[7]
Purity99.5%Rectification (Distillation)--INVALID-LINK--[10]
Yield77-88%Distillation--INVALID-LINK--[10]
Yield81-91%Distillation--INVALID-LINK--

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes a two-stage fractional distillation process for the purification of crude this compound.

Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Use a heating mantle with a magnetic stirrer to heat the distillation flask.

  • For the second stage, connect the apparatus to a vacuum source with a pressure gauge and a cold trap.

Procedure:

Stage 1: Removal of Methanol (Atmospheric Pressure)

  • Charge the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.

  • Heat the flask gently.

  • Collect the first fraction (forerun) that distills at approximately 64-65 °C. This fraction will primarily consist of methanol.

  • Continue distillation until the temperature at the distillation head begins to rise, indicating that most of the methanol has been removed.

  • Turn off the heat and allow the apparatus to cool.

Stage 2: Purification of this compound (Vacuum Distillation)

  • Change the receiving flask.

  • Connect the distillation apparatus to a vacuum pump and slowly reduce the pressure.

  • Once the desired vacuum is reached, begin heating the distillation flask.

  • Collect any remaining low-boiling impurities as a second forerun.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure (e.g., ~77 °C at 20 mmHg), collect the main fraction in a clean receiving flask.[7]

  • Continue distillation until only a small amount of residue remains in the distillation flask or the temperature begins to fluctuate.

  • Stop the distillation, allow the apparatus to cool completely, and then slowly release the vacuum.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol describes a workup procedure to remove catalyst residues and water-soluble impurities before distillation.

Apparatus and Reagents:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

  • After the synthesis reaction is complete and cooled to room temperature, carefully neutralize the catalyst. If a base like sodium methoxide was used, slowly add a dilute acid (e.g., sulfuric acid) until the mixture is neutral.

  • Transfer the neutralized reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent (e.g., diethyl ether) and an equal volume of water.

  • Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid. Again, mix gently and separate the layers.

  • Wash the organic layer with brine to help remove dissolved water and break any minor emulsions. Separate the layers.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., anhydrous sodium sulfate) to the organic layer and swirl to remove any remaining traces of water.

  • Filter the dried organic solution to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator to obtain the crude this compound, which can then be further purified by distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification synthesis Crude Reaction Mixture (this compound, Methanol, Methyl Acrylate, Catalyst) neutralization Neutralization (e.g., with H₂SO₄) synthesis->neutralization extraction Liquid-Liquid Extraction (Organic Solvent + Water/Brine) neutralization->extraction drying Drying (e.g., Na₂SO₄) extraction->drying emulsion Emulsion Formation? extraction->emulsion evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation1 Fractional Distillation (Atmospheric) - Remove Methanol evaporation->distillation1 distillation2 Fractional Distillation (Vacuum) - Isolate Pure Product distillation1->distillation2 product Pure this compound distillation2->product emulsion->extraction Gentle mixing, add brine signaling_pathway cluster_reactants Reactants methanol Methanol product This compound methanol->product Michael Addition methyl_acrylate Methyl Acrylate methyl_acrylate->product side_product Side Products (e.g., Methyl 3,3-dimethoxypropionate, Polymers) methyl_acrylate->side_product Polymerization catalyst Base Catalyst (e.g., NaOMe) catalyst->product product->side_product Further Reaction

References

Preventing polymerization during "Methyl 3-methoxypropionate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxypropionate. The following information is intended to help overcome common challenges, particularly the prevention of unwanted polymerization of the methyl acrylate (B77674) starting material.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory and industrial synthesis of this compound is through the Michael addition of methanol (B129727) to methyl acrylate. This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860).[1][2]

Q2: My reaction mixture is becoming viscous and solidifying. What is happening?

This is a classic sign of methyl acrylate polymerization, a common side reaction.[3] Methyl acrylate can undergo spontaneous free-radical polymerization, especially at elevated temperatures or in the presence of initiators. The exothermic nature of the Michael addition reaction can contribute to a temperature increase, which in turn can trigger polymerization if not properly controlled.[1][4]

Q3: Should I remove the polymerization inhibitor (e.g., MEHQ, Hydroquinone) from the commercial methyl acrylate before starting the synthesis?

There are conflicting views on this matter.

  • Argument for removal: Some protocols suggest that inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) can interfere with the desired reaction or downstream applications.[5]

  • Argument against removal: Other sources indicate that for reactions at elevated temperatures, the presence of an inhibitor is beneficial to prevent polymerization.[3] For many applications, the small amount of inhibitor present does not significantly affect the Michael addition and can be removed during product purification. It is crucial to note that inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[6][7][8]

Q4: What are the most effective polymerization inhibitors for this reaction?

Hydroquinone (HQ) and its monomethyl ether (MEHQ) are the most common inhibitors supplied with methyl acrylate.[5][9] Phenothiazine (PTZ) is another effective inhibitor, particularly at higher temperatures and in the absence of oxygen.[9][10]

Q5: How can I control the reaction temperature to prevent polymerization?

Effective temperature control is critical. The Michael addition of methanol to methyl acrylate is an exothermic reaction.[1] To manage the heat generated, consider the following:

  • Use a cooling bath (e.g., ice-water bath) to maintain the desired reaction temperature.

  • Add the methyl acrylate dropwise to the methanol and catalyst mixture to control the rate of the reaction and heat generation.[2]

  • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Insufficient Catalyst: The concentration of the base catalyst (e.g., sodium methoxide) may be too low. 2. Catalyst Deactivation: The catalyst may have been deactivated by moisture or acidic impurities. 3. Incomplete Reaction: The reaction time may be too short, or the temperature too low.1. Catalyst Concentration: Gradually increase the amount of catalyst. A typical range for sodium methoxide is 5.3-14.3% of the weight of methanol.[2] 2. Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Use anhydrous methanol. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature while carefully monitoring for polymerization.
Reaction Mixture Solidifies or Becomes Highly Viscous 1. Runaway Polymerization: The primary cause is the uncontrolled polymerization of methyl acrylate. 2. Localized Hotspots: Poor stirring can lead to localized areas of high temperature, initiating polymerization. 3. Absence of Inhibitor: Using inhibitor-free methyl acrylate without proper temperature control increases polymerization risk.1. Temperature Control: Immediately cool the reaction vessel in an ice bath. For future experiments, maintain a lower reaction temperature (e.g., 40-60°C).[1][2] 2. Slow Addition & Efficient Stirring: Add the methyl acrylate slowly to the reaction mixture and ensure vigorous stirring. 3. Use of Inhibitors: Consider not removing the inhibitor from the starting material, or add a small amount of an inhibitor like MEHQ (e.g., 0.001-0.002% by weight).[8]
Formation of Side Products 1. Dialkoxy Byproducts: Addition of methanol to the product, this compound. 2. Polymer Formation: As discussed above.1. Stoichiometry Control: Use a controlled molar ratio of methanol to methyl acrylate. A common range is 2.0-3.0 : 1.[2] 2. Purification: Side products can often be removed by fractional distillation under reduced pressure. Polymeric material is non-volatile and will remain in the distillation flask.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound.

Parameter Value Source(s)
Methanol : Methyl Acrylate (Molar Ratio) 2.0-3.0 : 1[2]
Catalyst (Sodium Methoxide) 5.3-14.3% of methanol weight[2]
Reaction Temperature 40 - 60 °C[1][2]
Reaction Time 2 - 6 hours (after addition of methyl acrylate)[2]
Methyl Acrylate Addition Time At least 10 hours (for slow, controlled addition)[2]
Typical Yield 77 - 91%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Polymerization Prevention

This protocol is adapted from patent literature and emphasizes slow addition and temperature control to minimize polymerization.[2]

Materials:

  • Methanol (anhydrous)

  • Methyl acrylate (stabilized with MEHQ)

  • Sodium methoxide (as a solution in methanol, e.g., 28%)

  • Concentrated sulfuric acid or 85% phosphoric acid (for neutralization)

  • Four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

Procedure:

  • Charge the four-necked flask with the required amount of anhydrous methanol and the sodium methoxide catalyst solution.

  • Under vigorous stirring, begin the slow, dropwise addition of methyl acrylate from the dropping funnel. The addition should be carried out over a period of at least 10 hours to control the exothermic reaction.

  • Maintain the reaction temperature between 45-60°C using a water bath for cooling as needed.

  • After the addition of methyl acrylate is complete, continue stirring the reaction mixture at the same temperature for an additional 2-6 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to below 35°C in an ice bath.

  • Slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the sodium methoxide catalyst while maintaining the temperature below 35°C. The amount of acid should be sufficient to neutralize the base (approximately 1/2 to 1/3 of the molar amount of the catalyst).

  • The crude product can then be purified by fractional distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Charge Reactor: Methanol + Sodium Methoxide Catalyst start->reagents addition Slow Dropwise Addition: Methyl Acrylate (over >10 hrs) reagents->addition reaction Maintain Reaction: 45-60°C for 2-6 hrs addition->reaction cooling Cool Reaction Mixture: < 35°C reaction->cooling neutralization Neutralize Catalyst: Add H2SO4 or H3PO4 cooling->neutralization purification Purification: Fractional Distillation neutralization->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

polymerization_prevention Logical Relationships in Polymerization Prevention exothermic Michael Addition is Exothermic temp_increase Potential for Temperature Increase exothermic->temp_increase polymerization Increased Risk of Polymerization temp_increase->polymerization control_measures Control Measures slow_addition Slow Reagent Addition control_measures->slow_addition cooling External Cooling control_measures->cooling stirring Efficient Stirring control_measures->stirring inhibitor Use of Inhibitor (e.g., MEHQ) control_measures->inhibitor slow_addition->temp_increase Mitigates cooling->temp_increase Mitigates stirring->temp_increase Mitigates inhibitor->polymerization Prevents

Caption: Key factors and preventative measures for polymerization.

free_radical_polymerization Free Radical Polymerization of Methyl Acrylate & Inhibition cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway initiator Initiator (I) (e.g., peroxide, heat) radical Radical (R•) initiator->radical Initiation monomer Methyl Acrylate (M) radical->monomer Adds to propagating_radical Propagating Radical (RM•) monomer->propagating_radical polymer_chain Growing Polymer Chain (RM_n•) propagating_radical->polymer_chain Propagation (+ M) inhibitor Inhibitor (e.g., MEHQ) propagating_radical->inhibitor Reacts with polymer Polymer polymer_chain->polymer Termination inactive_radical Stable, Non-reactive Radical inhibitor->inactive_radical

Caption: Mechanism of free radical polymerization and inhibition.

References

Technical Support Center: Methyl 3-methoxypropionate (MMP) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance on the critical step of catalyst neutralization in the synthesis of Methyl 3-methoxypropionate. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What catalysts are typically used in MMP synthesis and why do they require neutralization?

A1: The industrial synthesis of this compound (MMP) from methanol (B129727) and methyl acrylate (B77674) commonly employs a strong base catalyst.[1] The most frequently used catalysts are alkali metal alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) or potassium methoxide (KOCH₃).[2] These catalysts are highly effective but must be neutralized after the reaction is complete to prevent the reverse reaction, which would decompose the MMP product back into reactants and lower the overall yield.[1][3]

Q2: Which neutralizing agents are recommended and why?

A2: Strong, non-volatile acids are recommended for neutralizing the basic alkoxide catalysts. The most commonly cited agents are 98% concentrated sulfuric acid (H₂SO₄) and 85% phosphoric acid (H₃PO₄).[2] These acids effectively and rapidly neutralize the catalyst, forming stable salts (e.g., sodium sulfate) that can be easily removed through filtration or during distillation.[4] Sulfuric acid is often used in practice.[3]

Q3: What are the consequences of incomplete or improper catalyst neutralization?

A3: Incomplete neutralization of the catalyst can lead to several adverse outcomes. The primary issue is a reduction in product yield, as the remaining basic catalyst can promote the reverse reaction during subsequent purification steps like distillation.[1] It can also lead to the formation of a complex mixture of byproducts, making purification more challenging.[5] Furthermore, excessive addition of acid or failure to control the temperature during neutralization can potentially lead to side reactions or degradation of the desired ester product.

Q4: How can I determine if the neutralization process is complete?

A4: The completion of the neutralization reaction can be monitored by measuring the acidity (pH) of the reaction mixture.[1] After adding the neutralizing agent, a sample of the mixture can be tested. The goal is to reach a slightly acidic pH to ensure all the basic catalyst has been consumed. The neutralization process should be continued until the pH is stable.[1][6] Typically, the neutralization reaction is allowed to proceed for about 30 minutes with stirring to ensure completion.[1]

Q5: What are the key safety precautions to take during the neutralization step?

A5: The neutralization of a strong base with a strong acid is a highly exothermic reaction that generates significant heat.[7] It is critical to maintain the system temperature below a specified threshold, often ≤35°C, by using a cooling bath and adding the acid slowly and controllably under vigorous stirring.[2] Failure to control the temperature can lead to boiling of the solvent (methanol) and a dangerous increase in reactor pressure. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalyst neutralization stage of MMP synthesis.

Problem Potential Cause Suggested Solution
Low final yield of MMP after purification. Incomplete Neutralization: The remaining active catalyst promoted the reverse reaction during distillation.[1]Verify Neutralization: Before distillation, check the pH of the crude product. If it is still basic, add more neutralizing acid dropwise until a slightly acidic pH is achieved and maintained.[1]
Excessive Acid/Heat: Too much acid or a high temperature during neutralization may have caused product degradation or side reactions.[8]Optimize Conditions: Carefully calculate the molar amount of acid needed relative to the catalyst (e.g., 1/2 the molar amount of the catalyst).[2] Ensure the reaction is adequately cooled and the acid is added slowly to keep the temperature below 35°C.[2]
Emulsion formation during aqueous workup. Salt-Solvent Interaction: The salt formed during neutralization can promote emulsion formation between the organic product and the aqueous wash solution.[8]Break the Emulsion: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which helps to break the emulsion. Ensure that excess methanol is removed via distillation before performing an aqueous extraction to improve phase separation.[8]
Difficulty filtering the precipitated salt. Fine Particle Size: Rapid precipitation of the neutralized salt can lead to very fine particles that clog filter paper.Promote Crystal Growth: Allow the mixture to cool slowly and stand for a period after neutralization to encourage the formation of larger, more easily filterable crystals. Consider using a filter aid like celite.
Product has a dark or discolored appearance. Side Reactions: Uncontrolled temperature during neutralization may have caused side reactions leading to colored impurities.Strict Temperature Control: Implement and maintain rigorous cooling throughout the slow addition of the neutralizing acid.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Neutralization

This protocol describes a standard method for neutralizing the sodium methoxide catalyst using concentrated sulfuric acid.

  • Reaction Completion: Once the synthesis of MMP is complete (as determined by monitoring the consumption of methyl acrylate), stop any heating and allow the reaction mixture to begin cooling.

  • Cooling: Place the reaction vessel in an ice-water bath to cool the contents to below 30°C. Maintain continuous stirring.[2]

  • Acid Preparation: Calculate the required molar amount of concentrated sulfuric acid. A common ratio is to use half a mole of sulfuric acid for every mole of sodium methoxide catalyst used.[2]

  • Slow Addition: Add the concentrated sulfuric acid to the cooled reaction mixture dropwise using an addition funnel. Monitor the internal temperature closely to ensure it does not exceed 35°C.[2]

  • Stirring: After the acid addition is complete, continue to stir the mixture vigorously in the cooling bath for approximately 30 minutes to ensure the neutralization is complete.[1]

  • Confirmation: Test the pH of the mixture to confirm it is no longer basic.

  • Salt Removal: The resulting precipitate (sodium sulfate) can be removed by filtration. The filtrate, containing the crude MMP, can then be carried forward to the purification (distillation) stage.[4]

Protocol 2: Monitoring Neutralization Completion by pH Measurement

This protocol outlines how to verify the completion of the neutralization reaction.

  • Equipment: Calibrate a pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Sampling: After the 30-minute stirring period post-acid addition, carefully extract a small (approx. 1-2 mL) aliquot of the reaction mixture.

  • Dilution: Dilute the sample with a 1:1 mixture of deionized water and methanol to ensure the pH probe can function correctly and is not damaged by the organic solvent.

  • Measurement: Submerge the pH probe in the diluted sample and record the reading once it stabilizes.

  • Analysis: A final pH in the range of 5-7 indicates that the basic catalyst has been successfully neutralized. If the pH is still above 7, add a small, measured amount of additional acid to the main reaction mixture, stir for 15 minutes, and repeat the pH measurement process.

Visualized Workflows and Logic

G cluster_synthesis Synthesis Stage cluster_neutralization Neutralization Stage cluster_purification Purification Stage reactants 1. Charge Reactants (Methanol + Methyl Acrylate) catalyst 2. Add Catalyst (Sodium Methoxide) reactants->catalyst reaction 3. React at 45-60°C catalyst->reaction cooling 4. Cool Mixture to <35°C reaction->cooling neutralize 5. Add H₂SO₄ Slowly cooling->neutralize monitor 6. Monitor Temp & pH neutralize->monitor filter 7. Filter Precipitated Salt monitor->filter distill 8. Purify by Distillation filter->distill product 9. Final Product (MMP) distill->product

Caption: Experimental workflow for MMP synthesis and neutralization.

G start Issue: Low MMP Yield or Impurities check_ph Is crude mixture pH > 7 after neutralization? start->check_ph incomplete_neut Cause: Incomplete Neutralization check_ph->incomplete_neut Yes check_temp Was temperature > 35°C during neutralization? check_ph->check_temp No sol_neut Solution: Add more acid and re-check pH. incomplete_neut->sol_neut overheating Cause: Exothermic Reaction Not Controlled check_temp->overheating Yes other Investigate other causes: - Reactant Purity - Reaction Time check_temp->other No sol_temp Solution: Improve cooling and slow acid addition rate. overheating->sol_temp

Caption: Troubleshooting flowchart for neutralization issues.

References

Technical Support Center: Fractional Distillation of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the fractional distillation of Methyl 3-methoxypropionate (MMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The primary impurities in crude this compound typically stem from the common synthesis route, which is the Michael addition of methanol (B129727) to methyl acrylate (B77674). These impurities include:

  • Unreacted Starting Materials: Methanol and methyl acrylate are often present in the crude product mixture.

  • Byproducts of Side Reactions: These can include low-boiling impurities and higher-boiling polymeric material formed from the polymerization of methyl acrylate, especially at elevated temperatures. Dimethoxy byproducts from multiple additions of methanol can also be present.

  • Catalyst Residues: If a basic catalyst (like sodium methoxide) is used, it must be neutralized before distillation to prevent the reverse reaction, which would lead to the decomposition of the desired product back into starting materials.

Q2: My purified this compound is discolored. What is the likely cause?

A2: Discoloration, often a yellow or brownish tint, in the final product is typically an indication of thermal degradation or the presence of high-molecular-weight byproducts. Overheating during the distillation process can lead to the formation of these colored impurities. It is crucial to maintain careful temperature control throughout the distillation.

Q3: I am experiencing a lower than expected yield after fractional distillation. What are the potential reasons?

A3: Low recovery of this compound can be attributed to several factors:

  • Incomplete Reaction: If the initial synthesis reaction did not go to completion, a significant portion of the starting materials will be present, reducing the theoretical maximum yield of the product.

  • Loss During Distillation: Product can be lost in the forerun (the initial fraction collected) if not carefully separated, or can remain in the distillation pot with high-boiling residues. Co-distillation with impurities that have close boiling points can also lead to product loss in mixed fractions.

  • Reverse Reaction: As mentioned in Q1, failure to neutralize the synthesis catalyst can lead to the decomposition of this compound back to its starting materials during heating in the distillation process.[1][2]

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Low-Boiling Impurities

Possible Cause: The boiling points of this compound and low-boiling impurities, such as methanol and methyl acrylate, are significantly different, but inefficient distillation setup can lead to poor separation. More critically, these components may form azeotropes, which are mixtures that boil at a constant temperature, making separation by conventional fractional distillation difficult.

Solution:

  • Optimize the Fractionating Column:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. This allows for more condensation-vaporization cycles, leading to better separation.

    • Maintain a Proper Temperature Gradient: Ensure a smooth and consistent temperature gradient is established along the column, with the temperature decreasing from the bottom to the top. This is crucial for effective separation.

  • Control the Distillation Rate: A slow and steady distillation rate is key. A rate of approximately 1-2 drops per second for the collected distillate is a good starting point. A faster rate does not allow for proper equilibrium to be established within the column, leading to poorer separation.

  • Consider Azeotropic Distillation: If an azeotrope is suspected, an entrainer can be added to the mixture. The entrainer forms a new, lower-boiling azeotrope with one of the components (often the impurity), which can then be distilled off, leaving the purified desired product behind. For mixtures containing methanol, a non-polar solvent like hexane (B92381) can sometimes be effective.

Issue 2: Product Contamination with High-Boiling Point Byproducts

Possible Cause: High-boiling impurities, such as polymeric materials or dimethoxy byproducts, are not effectively removed during the main fraction collection.

Solution:

  • Careful Fraction Collection: Monitor the distillation temperature closely. Once the temperature starts to rise significantly above the boiling point of this compound, switch the receiving flask to collect a separate, higher-boiling fraction. This will prevent contamination of the main product.

  • Vacuum Distillation: For high-boiling impurities, distilling under reduced pressure (vacuum distillation) can be beneficial. Lowering the pressure reduces the boiling points of all components, allowing the desired product to distill at a lower temperature, which can prevent thermal degradation and the co-distillation of high-boiling impurities.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound118.13142-143
Methanol32.0464.7
Methyl acrylate86.0980.5

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

  • Neutralization: Before distillation, ensure the crude product mixture is neutralized to a pH of ~7. This is critical if a basic catalyst was used in the synthesis. This can be achieved by washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous salt like magnesium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Use a heating mantle with a stirrer for uniform heating.

  • Distillation:

    • Add the crude, dried this compound to the distillation flask along with a few boiling chips.

    • Begin heating the flask gently.

    • Collect the initial fraction (forerun) that comes over at a lower temperature. This will primarily contain any residual low-boiling solvents or impurities like methanol and methyl acrylate.

    • As the temperature stabilizes at the boiling point of this compound (approximately 142-143 °C at atmospheric pressure), change the receiving flask to collect the pure product fraction.

    • Continue to collect the fraction as long as the temperature remains stable.

    • If the temperature begins to rise significantly or drop, stop the distillation to prevent the collection of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental_Workflow Fractional Distillation Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_fractions Collected Fractions synthesis Crude MMP neutralization Neutralization & Drying synthesis->neutralization distillation Fractional Distillation neutralization->distillation forerun Forerun (Low-Boiling Impurities) distillation->forerun Initial Fraction product Pure MMP distillation->product Main Fraction residue Residue (High-Boiling Impurities) distillation->residue Final Pot Residue

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_column Increase Column Efficiency? start->check_column check_rate Decrease Distillation Rate? check_column->check_rate No solution_column Use longer/more efficient column check_column->solution_column Yes check_azeotrope Suspect Azeotrope? check_rate->check_azeotrope No solution_rate Slow down collection to 1-2 drops/sec check_rate->solution_rate Yes solution_azeotrope Consider azeotropic distillation check_azeotrope->solution_azeotrope Yes end Improved Separation solution_column->end solution_rate->end solution_azeotrope->end

Caption: Decision tree for troubleshooting poor distillation separation.

References

Technical Support Center: Managing Moisture in Methyl 3-methoxypropionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-methoxypropionate" synthesis. The following information addresses common issues related to moisture control during the base-catalyzed Michael addition of methanol (B129727) to methyl acrylate (B77674).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on issues arising from improper moisture content.

Problem Potential Moisture-Related Cause(s) Recommended Solutions
Low or No Product Yield Excessive Moisture (>200 ppm): Water can react with the strong base catalyst (e.g., sodium methoxide), reducing its activity. High water content can also lead to the hydrolysis of the methyl acrylate starting material.[1][2]- Ensure all reactants and solvents are rigorously dried before use. (See Experimental Protocols for drying procedures).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.- Verify the water content of your reaction mixture using Karl-Fischer titration.
Insufficient Moisture (<100 ppm): Surprisingly, a controlled amount of water has been shown to be beneficial for this reaction, potentially increasing the nucleophilicity of the methanol.[3]- If the reaction yield is low despite anhydrous conditions, consider the controlled addition of a small amount of water to the reaction mixture to achieve a concentration of 100-200 ppm.[3]
Formation of Side Products (e.g., Methacrylic Acid, Polymers) Hydrolysis of Methyl Acrylate: Excess water in the presence of the base catalyst can hydrolyze the ester group of methyl acrylate to form methacrylic acid.[1][2]- Minimize water content in the reaction to below 200 ppm.- Use freshly distilled and dried methyl acrylate.
Inconsistent Reaction Rates Variable Moisture Content: Fluctuations in the amount of water in the reactants or from the environment can lead to inconsistent catalyst activity and, therefore, variable reaction rates.- Standardize drying procedures for all reactants and solvents.- Regularly check the water content of starting materials.- Maintain a consistent inert atmosphere throughout the reaction.
Difficulty in Product Isolation/Purification Presence of Hydrolysis Byproducts: The formation of methacrylic acid due to hydrolysis can complicate the work-up and purification process.- During the work-up, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal moisture content for the synthesis of this compound?

A1: While traditionally, anhydrous conditions are favored for base-catalyzed reactions, studies have shown that a controlled amount of water, specifically in the range of 100-200 ppm, can actually increase the conversion rate of methyl acrylate to this compound.[3] It is hypothesized that this small amount of water may increase the nucleophilicity of methanol. However, moisture levels exceeding 200 ppm can lead to decreased yield due to catalyst deactivation and side reactions.[4]

Q2: What are the primary sources of water contamination in this reaction?

A2: Water can be introduced from several sources:

  • Reactants and Solvents: Methanol and methyl acrylate can absorb moisture from the atmosphere if not stored and handled properly.

  • Atmosphere: Exposure of the reaction mixture to air, especially on humid days, can introduce significant amounts of water.

  • Glassware: Improperly dried glassware can be a source of water contamination.

Q3: How can I effectively dry the reactants (methanol and methyl acrylate)?

  • Methanol: Can be dried effectively using 3Å molecular sieves. For extremely anhydrous conditions, distillation from magnesium turnings is recommended.

  • Methyl Acrylate: Can be dried using methods such as vacuum drying, air drying, or passing it through a column of a suitable drying agent like anhydrous calcium chloride.[5][6] Using 3Å molecular sieves is also a viable option.

Q4: What is the recommended method for measuring the water content in the reaction mixture?

A4: The Karl-Fischer titration is the most accurate and widely used method for determining trace amounts of water in organic solvents and reaction mixtures.[7][8] Both volumetric and coulometric methods can be used, with the coulometric method being particularly suitable for very low water content. A detailed protocol is provided in the Experimental Protocols section.

Q5: What are the consequences of having too much water in the reaction?

A5: Excessive water can lead to several problems:

  • Catalyst Deactivation: The strong base catalyst (e.g., sodium methoxide) will react with water in a neutralization reaction, rendering it inactive for the desired Michael addition.

  • Hydrolysis of Reactant: Methyl acrylate can undergo base-catalyzed hydrolysis in the presence of excess water to form methacrylic acid and methanol.[1][2]

  • Lower Yield and Purity: Both catalyst deactivation and side reactions will result in a lower yield of the desired this compound and complicate its purification.

Experimental Protocols

Protocol 1: Drying of Reactants

Drying Methanol using 3Å Molecular Sieves:

  • Activate 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.

  • Cool the activated sieves to room temperature in a desiccator.

  • Add the activated molecular sieves (approximately 50 g per liter of methanol) to the methanol in a dry flask.

  • Seal the flask and allow it to stand for at least 24 hours.

  • Decant or cannulate the dry methanol for use.

Drying Methyl Acrylate using Anhydrous Calcium Chloride:

  • Set up a chromatography column with a stopcock.

  • Place a small plug of glass wool at the bottom of the column.

  • Fill the column with granular anhydrous calcium chloride.

  • Slowly pass the methyl acrylate through the column, collecting the dried liquid in a dry flask under an inert atmosphere.

  • Store the dried methyl acrylate over activated 3Å molecular sieves to maintain dryness.

Protocol 2: Synthesis of this compound with Controlled Moisture
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (B1231860) solution (e.g., 25-30% in methanol).

  • Measure the water content of the methanol/catalyst mixture using Karl-Fischer titration.

  • If the water content is below 100 ppm, add a calculated amount of deionized water to bring the concentration to within the 100-200 ppm range.

  • Slowly add dried methyl acrylate to the stirring mixture via the dropping funnel at a controlled temperature (e.g., 40-60°C).

  • After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture and neutralize the catalyst with an acid (e.g., sulfuric or phosphoric acid).[9]

  • The product can then be purified by distillation.

Protocol 3: Karl-Fischer Titration for Water Content in this compound

This protocol outlines the general steps for coulometric Karl-Fischer titration.

  • Apparatus: A coulometric Karl-Fischer titrator.

  • Reagents: A suitable coulometric Karl-Fischer anolyte and catholyte for ketones and esters.

  • Procedure: a. Set up the Karl-Fischer titrator according to the manufacturer's instructions. b. Allow the instrument to self-titrate the solvent in the titration cell to a dry baseline. c. Using a dry, gas-tight syringe, inject a known volume or weight of the this compound sample into the titration cell. d. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage. e. Perform multiple measurements to ensure accuracy and reproducibility.

Visualized Workflows

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Reaction Yield Observed check_moisture Measure Water Content (Karl-Fischer Titration) start->check_moisture moisture_level Water Content? check_moisture->moisture_level dry_reagents Action: Rigorously Dry Reactants and Solvents moisture_level->dry_reagents High (>200 ppm) check_other Action: Investigate Other Parameters (Temp, Catalyst, etc.) moisture_level->check_other Optimal (100-200 ppm) add_water Action: Add Controlled Amount of Water moisture_level->add_water Low (<100 ppm) high_moisture > 200 ppm optimal_moisture 100-200 ppm low_moisture < 100 ppm rerun Re-run Reaction dry_reagents->rerun check_other->rerun add_water->rerun

Caption: Troubleshooting workflow for low reaction yield.

ExperimentalWorkflow Experimental Workflow for Controlled Moisture Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification dry_methanol Dry Methanol (e.g., 3Å Sieves) add_methanol_catalyst Add Dry Methanol and Base Catalyst dry_methanol->add_methanol_catalyst dry_ma Dry Methyl Acrylate (e.g., CaCl2 Column) add_ma Slowly Add Dry Methyl Acrylate dry_ma->add_ma setup_reactor Setup Flame-Dried Reactor under Inert Atmosphere setup_reactor->add_methanol_catalyst measure_h2o Measure H2O Content (Karl-Fischer) add_methanol_catalyst->measure_h2o adjust_h2o Adjust H2O to 100-200 ppm (if needed) measure_h2o->adjust_h2o adjust_h2o->add_ma react Maintain Temperature and Monitor by GC add_ma->react neutralize Neutralize Catalyst react->neutralize distill Purify by Distillation neutralize->distill product This compound distill->product

Caption: Controlled moisture synthesis workflow.

References

Technical Support Center: Methyl 3-methoxypropionate Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of Methyl 3-methoxypropionate waste. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No: 3852-09-3) is a colorless liquid with a mild, fruity odor, often used as a solvent.[1] It is characterized by its ester and ether functional groups.[2]

Q2: What are the primary hazards associated with this compound waste?

This compound is classified as a flammable liquid and vapor (Flammable Liquid Category 3).[3][4][5] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4][5][6] It is crucial to handle its waste with appropriate safety precautions.

Q3: What personal protective equipment (PPE) is required when handling this waste?

When handling this compound waste, you should wear chemical splash goggles, a face shield, appropriate protective gloves, and protective clothing to prevent skin exposure. In areas with inadequate ventilation, a NIOSH/MSHA approved respirator is necessary.[7]

Q4: Can I dispose of small amounts of this compound waste down the drain?

No. Do not let the product enter drains.[8] Disposal of flammable and irritating chemicals via sanitary sewer systems is generally prohibited and can harm the environment and wastewater treatment infrastructure.[7][9] All waste, regardless of quantity, must be collected for proper hazardous waste disposal.

Q5: How should I store this compound waste prior to disposal?

Waste should be stored in a tightly closed, properly labeled container in a designated flammables area.[1][7] The storage area must be cool, dry, well-ventilated, and away from heat, sparks, and open flames or other ignition sources.[7][10]

Q6: Who regulates the disposal of chemical waste like this compound?

In the United States, hazardous waste management is primarily regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] State and local authorities also have regulations that must be followed, which may be more stringent than federal rules.[11][12] Chemical waste generators are responsible for ensuring their disposal methods are compliant.[7]

Troubleshooting Guide

Issue: A small spill of this compound has occurred in the lab.

  • Solution:

    • Immediately alert personnel in the area and remove all sources of ignition.[7]

    • Ensure the area is well-ventilated to disperse vapors.[7]

    • Wear the appropriate PPE, including respiratory protection if needed.

    • Using non-sparking tools, absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

    • Collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[7][13]

    • Label the container clearly as "Hazardous Waste: this compound Spill Debris."

Issue: An "empty" container of this compound needs to be disposed of.

  • Solution: Empty containers are considered hazardous as they retain product residue and flammable vapors.[7] Do not pressurize, cut, weld, or expose these containers to heat or ignition sources.[7] They must be managed as hazardous waste. Consult your institution's EHS office for specific procedures, which may include triple-rinsing (collecting the rinsate as hazardous waste) or direct disposal of the container through a licensed hazardous waste contractor.

Issue: I am unsure if our lab's disposal practices are compliant.

  • Solution: Always contact your institution's Environmental Health & Safety (EHS) department. They can provide guidance on proper waste characterization, segregation, labeling, and disposal procedures that comply with all relevant regulations, including EPA 40 CFR Parts 261.3 and specific state requirements.[7]

Data Presentation

Table 1: Properties of this compound

PropertyValue
CAS Number3852-09-3
Molecular FormulaC5H10O3[6]
Molecular Weight118.13 g/mol [3][5]
Boiling Point142-143 °C
Density1.009 g/mL at 25 °C[3]
Flash Point47 °C (116.6 °F) - closed cup[3][4]
Water Solubility428.60 g/L at 25 °C[1]

Experimental Protocols

Protocol: General Procedure for Collection and Disposal of this compound Waste

  • Waste Characterization: Identify the waste as this compound. Note any contaminants if it is mixed with other substances. This step is critical for proper disposal classification under RCRA.[7]

  • Segregation and Collection: Collect waste in a designated, chemically compatible container. Do not mix with incompatible waste streams. The container must be in good condition and able to be securely closed.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting collection. The label must include the chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the accumulation start date.

  • Storage: Keep the waste container tightly closed except when adding waste.[10] Store the container in a designated satellite accumulation area or a central hazardous waste storage area that meets regulatory requirements (cool, ventilated, away from ignition sources).[7][10]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the waste yourself. Disposal must be carried out by a licensed hazardous waste disposal company, which will transport it to a permitted treatment, storage, and disposal facility (TSDF).[8]

Mandatory Visualization

WasteDisposalWorkflow Figure 1: Decision Workflow for this compound Waste start Waste Generated: This compound decision1 Is waste mixed with other chemicals? start->decision1 process_pure Collect in dedicated, compatible container. decision1->process_pure No process_mixed Consult EHS for compatibility and proper segregation. decision1->process_mixed Yes labeling Affix Hazardous Waste Label: - Chemical Name - Hazards (Flammable, Irritant) - Accumulation Date process_pure->labeling process_mixed->labeling storage Store in designated flammables area. Keep container closed. labeling->storage end Arrange pickup via EHS for disposal by licensed contractor. storage->end

Caption: Decision workflow for safe handling of this compound waste.

References

Validation & Comparative

A Comparative Guide: Methyl 3-methoxypropionate vs. PGMEA as Photoresist Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of microfabrication, the choice of a photoresist solvent is a critical decision that significantly impacts the performance, reliability, and safety of the lithographic process. For decades, Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) has been the industry workhorse. However, with increasing demands for environmental stewardship and enhanced performance, alternatives like Methyl 3-methoxypropionate (MMP) are gaining prominence. This guide provides an objective, data-driven comparison of MMP and PGMEA to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physical and Chemical Properties

A solvent's fundamental physical and chemical characteristics dictate its behavior during photoresist formulation, coating, and baking. These properties influence critical factors such as resist viscosity, film uniformity, and solvent retention.[1]

PropertyThis compound (MMP)Propylene glycol monomethyl ether acetate (PGMEA)Reference(s)
Chemical Formula C₅H₁₀O₃C₆H₁₂O₃[2][3]
Molecular Weight 118.13 g/mol 132.16 g/mol [1][2]
Appearance Colorless, transparent liquidColorless liquid[1][2]
Boiling Point 140-148 °C146 °C[1][2][3]
Flash Point 47 °C42 - 47.9 °C[1][2][4]
Density (at 20-25°C) 1.009 - 1.014 g/cm³0.965 - 0.97 g/cm³[1][2][5]
Viscosity (at 20°C) Not specified in search results1.2 cP[1][6]
Vapor Pressure (at 20°C) Not specified in search results3.8 - 5 hPa[1][5]
Solubility in Water Insoluble19.8 g/L[7]
Refractive Index ~1.400 - 1.402~1.402[1][2]

Performance Characteristics

The ultimate measure of a photoresist solvent lies in its performance during the lithography process. Key metrics include dissolution capabilities, coating uniformity, and the resulting defect density on the patterned wafer.

While direct, publicly available, peer-reviewed comparative studies with detailed quantitative data on dissolution rates, coating uniformity, and defect density are not abundant, the available information suggests that MMP is positioned as a high-performance, eco-friendly alternative to PGMEA.[2] It is often cited for its excellent film formation properties, which are attributed to enhanced flow and leveling characteristics.[2][7]

Evaporation Rate:

Experimental data indicates that MMP and PGMEA have comparable evaporation rates, both as pure solvents and within blended solvent systems.[4] This suggests that MMP can be a suitable substitute for PGMEA in applications where solvent evaporation characteristics are critical without requiring significant adjustments to the process parameters.[4]

Experimental Protocol: Evaporation Rate Comparison

A study comparing the evaporation rates of MMP and PGMEA utilized the following methodologies:[4]

  • Pure Solvent Test:

    • Equal masses of MMP and PGMEA were placed in separate, identical glass vials.

    • The vials were exposed to sunlight outdoors.

    • The weight of each vial was measured periodically to determine the rate of mass loss due to evaporation.

  • Blended Solvent Test:

    • Two solvent blends were prepared with the following composition: 15% Ethyl acetate, 10% isopropyl alcohol, 15% butyl acetate, 10% cyclohexanone, 35% toluene, and 15% of either MMP or PGMEA.

    • The vials containing the blends were exposed to sunlight.

    • Weight loss was monitored over time to compare the volatility rates of the blends.

  • Blended Solvent with Nitrocellulose Test:

    • The blended solvents from the previous test were mixed with nitrocellulose in a 1:1 ratio.

    • The mixtures were agitated until the nitrocellulose was fully dissolved.

    • The resulting solutions were exposed to sunlight, and their weights were measured periodically to assess the evaporation rates in a polymer matrix.

Environmental, Health, and Safety (EHS) Profile

The EHS profile of a solvent is a paramount consideration in modern manufacturing and research environments.

AspectThis compound (MMP)Propylene glycol monomethyl ether acetate (PGMEA)Reference(s)
General Classification Eco-friendly solventLow-toxic advanced industrial solvent[2][3]
Hazard Statements H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child)Flammable, may form explosive vapor/air mixtures above 42°C[3][8]
Key Considerations Non-HAP (Hazardous Air Pollutant) SolventReplacing more toxic ethylene (B1197577) glycol ethers and their ester solvents[2][3]

MMP is often marketed as an "eco-friendly" solvent and is not classified as a Hazardous Air Pollutant (HAP).[2] PGMEA is considered a low-toxicity solvent and has been instrumental in replacing more hazardous solvents like ethylene glycol ethers.[3]

Applications in Photolithography

Both MMP and PGMEA are widely used in the microelectronics and optoelectronics industries as the primary solvent component in photoresist formulations, often comprising 55-85% of the liquid resist.[1][2][9] Their primary functions are to dissolve the solid components of the photoresist, such as polymers and photoactive compounds, to create a solution with the desired viscosity for spin coating.[1]

PGMEA is a mainstay solvent for a vast array of photoresists, including AZ® and TI photoresists.[5][9] It is also utilized for edge bead removal due to its low vapor pressure, which prevents further thinning of the coated resist film.[5] For certain negative photoresists like SU-8, PGMEA can also function as the developer.[1] MMP is highlighted for its use in the production processes of photoresists and displays, serving as a photoresist remover and stripper in the optoelectronics industry.[7]

Experimental Workflow: Photolithography Process

The following diagram illustrates a typical photolithography workflow where solvents like MMP or PGMEA are integral.

G cluster_prep Substrate Preparation cluster_resist Photoresist Application cluster_pattern Pattern Transfer cluster_final Final Processing s1 Wafer Cleaning s2 Dehydration Bake s1->s2 s3 Adhesion Promotion (e.g., HMDS) s2->s3 r1 Spin Coating (Solvent: MMP or PGMEA) s3->r1 r2 Soft Bake (Solvent Evaporation) r1->r2 p1 Exposure (UV Light through Photomask) r2->p1 p2 Post-Exposure Bake (for CARs) p1->p2 p3 Development (Removal of Soluble Resist) p2->p3 f1 Hard Bake p3->f1 f2 Etching / Deposition f1->f2 f3 Resist Stripping f2->f3

A typical photolithography workflow.

Logical Comparison Framework

The selection of an optimal photoresist solvent involves a multi-faceted evaluation. The following diagram outlines the logical relationship for comparing MMP and PGMEA.

G cluster_main Solvent Comparison cluster_criteria Evaluation Criteria cluster_perf Performance Metrics cluster_ehs EHS Factors cluster_phys Property Indicators main Photoresist Solvent Selection: MMP vs. PGMEA perf Performance main->perf ehs EHS Profile main->ehs phys Physical/Chemical Properties main->phys diss Dissolution Rate perf->diss coat Coating Uniformity perf->coat defect Defect Density perf->defect tox Toxicity ehs->tox env Environmental Impact ehs->env safe Handling Safety ehs->safe visc Viscosity phys->visc bp Boiling Point phys->bp evap Evaporation Rate phys->evap

References

A Comparative Guide: Methyl 3-methoxypropionate vs. Ethyl Lactate in Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of coating formulations, the selection of an appropriate solvent is paramount to achieving desired performance characteristics, ensuring environmental compliance, and maintaining cost-effectiveness. This guide provides a detailed comparison of two noteworthy solvents: Methyl 3-methoxypropionate (MMP) and Ethyl Lactate. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of these solvents for their coating applications.

Executive Summary

Both this compound and Ethyl Lactate are effective solvents in a variety of coating systems. MMP is recognized for its excellent solvency, leveling properties, and ability to enhance gloss. Ethyl Lactate is distinguished by its "green" profile, being biodegradable and derived from renewable resources, while also offering high solvency power. The choice between the two will ultimately depend on the specific requirements of the coating formulation, including the resin system, application method, and desired environmental and safety profile.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of each solvent. These properties influence their behavior in solution and during the film formation process.

PropertyThis compound (MMP)Ethyl Lactate
CAS Number 3852-09-397-64-3 (racemate), 687-47-8 (L-isomer)
Molecular Formula C5H10O3C5H10O3
Molecular Weight 118.13 g/mol 118.132 g·mol−1
Boiling Point 142-143 °C151 to 155 °C
Density 1.009 g/mL at 25 °C1.03 g/cm³
Refractive Index n20/D 1.402-
Flash Point 47 °C (closed cup)46 °C (closed cup)
Vapor Pressure 5.3 mmHg @ 25 °C2.3 mmHg @ 20 °C
Relative Evaporation Rate (n-BuAc = 1) Not available in search results0.22
Water Solubility InsolubleMiscible

Performance in Coating Formulations

The practical utility of a solvent is determined by its performance within a coating formulation. Key performance indicators include solvency, viscosity reduction, and evaporation characteristics.

Solvency

This compound is described as having strong solvency for a wide range of resins used in coatings, including nitrocellulose, vinyl chloride polymers and their copolymers, and methacrylate (B99206) polymers. It is also noted for its ability to effectively disperse pigments and pastes. Its unique ether and ester functional groups contribute to its superior solubility for many coating polymers.

Ethyl Lactate also exhibits high solvency power, capable of dissolving a broad spectrum of resins, including both polar and non-polar types. This makes it a versatile solvent for various coating systems, including high-solids paints where it can act as a solubility booster. Its effectiveness has been noted for resins such as nitrocellulose, cellulose (B213188) acetate (B1210297), and cellulose ethers.

Viscosity Reduction and Leveling

A solvent's ability to reduce the viscosity of a resin solution is crucial for achieving the desired application consistency.

MMP is reported to provide low solution viscosity, which contributes to excellent flow and leveling properties in coatings. This can lead to smoother paint films with enhanced gloss and transparency. It has been specifically noted to help resolve issues like sagging and the formation of bubbles in high-gloss wood coatings.

Ethyl Lactate , with its slow evaporation rate, allows for improved leveling of coatings, which can reduce surface defects and enhance the aesthetic quality of the final film. It helps in controlling the viscosity of the paint and improves the workability of the product.

Evaporation Rate

The evaporation rate of a solvent is a critical parameter that influences the drying time and film formation of a coating.

The available data indicates that Ethyl Lactate has a slow evaporation rate (relative rate of 0.22 with n-butyl acetate as 1). This slow evaporation is beneficial for applications requiring a longer open time, allowing for better leveling and a smoother finish.

While a specific relative evaporation rate for MMP was not found in the search results, its boiling point of 142-143 °C suggests a moderate to slow evaporation rate, likely contributing to its good leveling properties.

Environmental, Health, and Safety Profile

The environmental and safety aspects of solvents are of increasing importance in the coatings industry.

Ethyl Lactate is widely regarded as a "green" solvent. It is 100% biodegradable, derived from renewable resources (fermentation of carbohydrates), and has low toxicity. It is not classified as a hazardous air pollutant (HAP) and is non-carcinogenic and non-ozone depleting.

This compound is also considered an environmentally friendly solvent. However, specific details on its biodegradability and sourcing from renewable resources were not as prominently featured in the search results. Both solvents are flammable liquids and should be handled with appropriate safety precautions.

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent performance, standardized test methods are employed. The following are brief descriptions of relevant ASTM International standards for key solvent properties.

Determination of Evaporation Rate

ASTM D3539 - Standard Test Method for Evaporation Rate of Volatile Liquids by Shell Thin-Film Evaporometer: This method covers the determination of the evaporation rate of volatile liquids. A specified volume of the solvent is dispensed onto a filter paper disc, and the time required for the liquid to evaporate completely is measured. The evaporation rate is then typically reported relative to a standard solvent, such as n-butyl acetate.

Determination of Flash Point

ASTM D1310 - Standard Test Method for Flash Point and Fire Point of Liquids by Tag Open-Cup Apparatus: This test method determines the flash point of flammable liquids having a flash point between -18 and 165°C (0 and 325°F). The sample is heated at a slow, constant rate, and a small test flame is passed across the cup at specified intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.

Determination of Viscosity

ASTM D4359 - Standard Test Method for Determining Whether a Material Is a Liquid or a Solid: While this standard determines the physical state, for viscosity measurement of coatings, a method like ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer is typically used. This involves measuring the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is then calculated from the torque, spindle geometry, and rotational speed.

Determination of Solvency (Kauri-Butanol Value)

ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents: This method is used to measure the relative solvency of hydrocarbon solvents. It involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached. A higher volume of solvent required results in a lower kauri-butanol value, indicating lower solvency.

Logical Workflow for Solvent Selection

The selection of a solvent for a specific coating application is a multi-faceted process. The following diagram illustrates a logical workflow for choosing between MMP and Ethyl Lactate.

Solvent_Selection start Define Coating Requirements resin_compatibility Resin System Compatibility start->resin_compatibility performance_needs Key Performance Needs resin_compatibility->performance_needs environmental_req Environmental/Safety Regulations resin_compatibility->environmental_req high_gloss High Gloss & Leveling Critical? performance_needs->high_gloss Performance Focus slow_evap Slow Evaporation / Long Open Time? performance_needs->slow_evap green_solvent 'Green' Solvent Mandate? environmental_req->green_solvent Regulatory Focus low_voc Low VOC a Priority? environmental_req->low_voc mmp Consider this compound (MMP) high_gloss->mmp Yes ethyl_lactate Consider Ethyl Lactate slow_evap->ethyl_lactate Yes green_solvent->ethyl_lactate Yes low_voc->ethyl_lactate Yes formulation_testing Formulation & Testing mmp->formulation_testing ethyl_lactate->formulation_testing

Solvent Selection Workflow

Conclusion

Performance comparison of "Methyl 3-methoxypropionate" and other ether esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial solvents, ether esters hold a significant position due to their versatile properties, finding applications in coatings, inks, electronics, and even pharmaceutical synthesis. This guide provides an in-depth comparison of Methyl 3-methoxypropionate (MMP) against other notable ether esters, namely Ethyl 3-ethoxypropionate (EEP) and Propyl Propanoate. The following sections will delve into a comparative analysis of their physical and chemical properties, performance characteristics, and typical applications, supported by experimental data and standardized testing protocols. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these solvents is crucial for predicting their behavior in various formulations and processes. The following table summarizes the key properties of this compound, Ethyl 3-ethoxypropionate, and Propyl Propanoate based on publicly available data sheets and chemical databases.

PropertyThis compound (MMP)Ethyl 3-ethoxypropionate (EEP)Propyl Propanoate
CAS Number 3852-09-3[1][2][3][4]763-69-9[5][6]106-36-5
Molecular Formula C₅H₁₀O₃[4]C₇H₁₄O₃[5]C₆H₁₂O₂
Molecular Weight ( g/mol ) 118.13[1][4]146.18[5][6]116.16
Boiling Point (°C) 142-143[1][2]165-172[5]122-124
Density (g/mL at 25°C) 1.009[1][2]0.95[6]0.881
Flash Point (°C) 47[1][3]58[6]24
Refractive Index (n20/D) 1.402[1][2]1.405[6]1.393
Water Solubility (g/L at 20-25°C) 428.6[7]54.1[6]5
Vapor Pressure (mmHg at 25°C) ~5.31.5[3]~18.5
Hansen Solubility Parameters (MPa⁰.⁵) δd: Not widely published, δp: Not widely published, δh: Not widely publishedδt: 18.7, δd: 16.2, δp: 3.3, δh: 8.8[5]Not widely published

Performance Characteristics

The practical performance of a solvent is determined by a combination of its physical and chemical properties. Key performance indicators for ether esters include their solvency power, evaporation rate, and their impact on the properties of the final product, such as coatings.

Solvency Power

The ability of a solvent to dissolve a particular solute is a critical performance parameter. While direct comparative studies are limited, the solvency of these ether esters can be inferred from their applications and chemical structure.

  • This compound (MMP) is recognized for its strong solvency for a wide range of resins, including acrylics, epoxies, and polyurethanes.[8] Its high polarity, attributed to the ether and ester functional groups, contributes to its effectiveness in dissolving various polymers.[7]

  • Ethyl 3-ethoxypropionate (EEP) also exhibits excellent solvency for a broad spectrum of coating polymers.[9][10] Its linear structure and the central propionyl group are highlighted as contributing to a unique combination of desirable properties.[9][10] EEP is particularly valued for its ability to yield low polymer solution viscosities compared to other solvents with similar evaporation rates.[9]

  • Propyl Propanoate is considered a moderately versatile ester solvent with good solvent activity. It is often promoted as a safer alternative to more hazardous solvents like toluene.

Evaporation Rate

The evaporation rate of a solvent is crucial in applications like coatings, as it influences drying time, leveling, and the potential for film defects.

  • This compound (MMP) is a medium-boiling solvent, suggesting a moderate evaporation rate.

  • Ethyl 3-ethoxypropionate (EEP) is characterized as a slow-evaporating solvent.[9][10] This property is advantageous in baking applications as it provides good resistance to solvent popping.[9] Its slow evaporation also contributes to excellent flow and leveling of coatings.[9]

  • Propyl Propanoate has a lower boiling point than both MMP and EEP, indicating a faster evaporation rate.

The ASTM D3539 standard test method using a Shell Thin-Film Evaporometer is a standardized procedure to determine the evaporation rates of volatile liquids.[9][10][12][13][14] This method allows for a quantitative comparison of the evaporation profiles of different solvents.

Experimental Protocols

To facilitate objective comparison and in-house evaluation, detailed experimental protocols for key performance assessments are provided below.

Protocol 1: Determination of Evaporation Rate (Based on ASTM D3539)

Objective: To quantitatively determine and compare the evaporation rates of this compound, Ethyl 3-ethoxypropionate, and Propyl Propanoate.

Apparatus:

  • Shell Thin-Film Evaporometer

  • Filter paper discs

  • Syringe (1.0 mL capacity)

  • Constant temperature cabinet (25 ± 0.5 °C)

  • Air or nitrogen supply with controlled flow rate

Procedure:

  • Calibrate the Shell Thin-Film Evaporometer according to the manufacturer's instructions.

  • Place a new filter paper disc on the support and suspend it from the balance.

  • Tare the balance to zero.

  • Draw a 0.70 mL sample of the solvent to be tested into the syringe.

  • Start the timer and simultaneously dispense the solvent evenly onto the filter paper.

  • Record the weight loss of the solvent at regular time intervals.

  • Continue recording until the solvent has completely evaporated.

  • Plot the weight loss versus time to obtain the evaporation curve.

  • From the curve, determine the time required for 50% and 90% of the solvent to evaporate.

  • Compare the evaporation times of the different ether esters.

Evaporation_Rate_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Calibrate Calibrate Evaporometer Prepare_Sample Prepare 0.70 mL Solvent Sample Dispense Dispense Solvent onto Filter Paper Prepare_Sample->Dispense Start_Timer Start Timer Dispense->Start_Timer Record_Weight Record Weight Loss vs. Time Start_Timer->Record_Weight Plot_Curve Plot Evaporation Curve Record_Weight->Plot_Curve Determine_Times Determine 50% & 90% Evaporation Times Plot_Curve->Determine_Times Compare Compare Results Determine_Times->Compare

Workflow for Determining Evaporation Rate.
Protocol 2: Evaluation of Solvent Resistance of a Coating (Based on ASTM D5402)

Objective: To assess and compare the resistance of a coating formulated with different ether esters to a specific solvent.

Materials:

  • Coated panels prepared with formulations containing MMP, EEP, and Propyl Propanoate respectively.

  • Cotton cloths

  • Specified test solvent (e.g., methyl ethyl ketone - MEK)

  • Dropper or pipette

Procedure:

  • Ensure the coated panels are fully cured according to the manufacturer's specifications.

  • Select a test area on the coated panel.

  • Fold a piece of cotton cloth and saturate it with the test solvent.

  • With moderate pressure, rub the cloth back and forth over the test area. One back-and-forth motion constitutes a "double rub".

  • Continue rubbing until the coating is removed or a specified number of double rubs is reached.

  • Record the number of double rubs required to expose the substrate.

  • Visually assess the degree of coating removal and any other changes to the film (e.g., softening, blistering).

  • Compare the solvent resistance of the coatings formulated with the different ether esters.

Solvent_Resistance_Test cluster_prep Preparation cluster_test Testing cluster_eval Evaluation Prepare_Panels Prepare Cured Coated Panels Rub Perform Double Rubs on Coating Prepare_Panels->Rub Saturate_Cloth Saturate Cloth with Solvent Saturate_Cloth->Rub Count Count Number of Rubs Rub->Count Assess Assess Coating Removal Count->Assess Record Record Results Assess->Record Compare Compare Different Formulations Record->Compare MMP_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactor Charge Reactor with Methanol & Catalyst Add_MA Slowly Add Methyl Acrylate Charge_Reactor->Add_MA React Maintain Temperature & Stir Add_MA->React Cool Cool Reaction Mixture React->Cool Neutralize Neutralize Catalyst with Acid Cool->Neutralize Distill Purify by Distillation Neutralize->Distill Product This compound Distill->Product

References

Methyl 3-methoxypropionate: A Comparative Guide to a Greener Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to adopt more sustainable laboratory and manufacturing practices, the choice of solvent is a paramount consideration. Methyl 3-methoxypropionate (MMP) is emerging as a promising environmentally friendly solvent with a wide range of applications, including in the electronics, coatings, and cleaning industries.[1][2] This guide provides an objective comparison of MMP against other common solvents, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Executive Summary

This compound is a colorless, transparent liquid with a unique odor that offers strong solvency for a variety of materials.[1] Its properties, such as low solution viscosity and good film solvent release, make it a viable alternative to traditional solvents.[1] This guide evaluates MMP in comparison to 1-Methoxy-2-propyl acetate (B1210297) (PMA) and other green solvent alternatives like Rhodiasolv® PolarClean, Cyrene®, and Dimethyl Succinate (DMS), focusing on key physical, chemical, safety, and environmental parameters.[3]

Data Presentation: Comparative Tables

The following tables summarize the key properties of this compound and its alternatives for easy comparison.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound (MMP)1-Methoxy-2-propyl acetate (PMA)Rhodiasolv® PolarCleanCyrene®Dimethyl Succinate (DMS)
CAS Number 3852-09-3[3]108-65-6[3]1174627-68-9[3]53716-82-8[3]106-65-0[3]
Molecular Weight ( g/mol ) 118.13[3]132.16[3]~187.24[3]128.13[3]146.14[3]
Boiling Point (°C) 142-143[3][4][5]145-146[3]278-282[3]227[3]196-200[3]
Flash Point (°C) 47[2][6]----
Density (g/mL at 25°C) 1.009[4][5]----
Refractive Index (n20/D) 1.402[4]----

Table 2: Environmental and Safety Profile

ProfileThis compound (MMP)1-Methoxy-2-propyl acetate (PMA)Rhodiasolv® PolarCleanCyrene®Dimethyl Succinate (DMS)
Toxicity Causes eye, skin, and respiratory tract irritation.[6] May be harmful if swallowed or inhaled.[6][7]Subject to increasing scrutiny due to environmental and health concerns.[3]--Good overall safety profile.[3]
Environmental Impact Considered an environmentally friendly solvent.[1]--Bio-based and readily biodegradable.[3]Bio-based solvent.[3]
Regulatory Information Listed on the TSCA inventory.[6] Not listed as a hazardous substance under the Clean Water Act.[6]----

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating the performance of a solvent in specific applications.

Polymer Solubility Test

Objective: To qualitatively assess the solubility of a specific polymer in this compound and other compared solvents.[3]

Materials:

  • Polymer of interest (e.g., Polystyrene, PMMA)

  • This compound (MMP)

  • 1-Methoxy-2-propyl acetate (PMA)

  • Rhodiasolv® PolarClean

  • Cyrene®

  • Dimethyl Succinate (DMS)

  • 15 mL test tubes with stoppers

  • Graduated cylinder or pipette

  • Vortex mixer

  • Analytical balance

  • Water bath (optional, for studies at elevated temperatures)

Procedure:

  • Weigh 0.1 g of the polymer and place it into a clean, dry test tube.[3]

  • Add 10 mL of the solvent to be tested to the test tube.[3]

  • Securely stopper the test tube.[3]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Allow the mixture to stand for 24 hours at room temperature.

  • Visually inspect the solution for any undissolved polymer.

  • Record the results as "soluble," "partially soluble," or "insoluble."

Degreasing Efficiency Test

Objective: To evaluate the effectiveness of this compound in removing grease and oil from a metal surface.

Materials:

  • Metal coupons (e.g., stainless steel, aluminum)

  • Industrial grease or oil

  • This compound (MMP)

  • Control solvent (e.g., isopropanol)

  • Beakers

  • Forceps

  • Analytical balance

  • Drying oven

Procedure:

  • Clean and weigh the metal coupons (W1).

  • Apply a consistent amount of grease (approximately 0.5 g) to each coupon and reweigh (W2).

  • Immerse each coupon in a beaker containing either MMP or the control solvent for 5 minutes.

  • Remove the coupons with forceps and allow them to air dry in a fume hood.

  • Place the coupons in a drying oven at 50°C for 30 minutes to ensure all solvent has evaporated.

  • Weigh the final cleaned and dried coupons (W3).

  • Calculate the degreasing efficiency using the formula: Efficiency (%) = [(W2 - W3) / (W2 - W1)] * 100

Mandatory Visualization

Green Solvent Validation Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Safety & Environmental Assessment cluster_3 Phase 4: Comparative Analysis & Selection A Define Application Requirements B Identify Potential Solvents A->B C Evaluate Physical & Chemical Properties (Boiling Point, Viscosity, etc.) B->C D Application-Specific Testing (e.g., Solubility, Reaction Yield) C->D E Optimize Process Parameters D->E F Toxicity & Ecotoxicity Analysis E->F G Lifecycle Assessment F->G H Compare Performance Data G->H I Compare Safety & Environmental Data G->I J Select Optimal Green Solvent H->J I->J

Caption: A workflow for the validation and selection of a green solvent.

Simplified Toxicological Pathway of a Solvent

cluster_0 Exposure & Absorption cluster_1 Metabolism cluster_2 Cellular Interaction & Effect cluster_3 Excretion A Inhalation / Dermal Contact B Absorption into Bloodstream A->B C Metabolic Transformation (e.g., in Liver) B->C D Formation of Metabolites C->D E Interaction with Cellular Targets D->E G Excretion of Solvent/Metabolites D->G Detoxification F Cellular Damage / Toxic Effect E->F

References

A Comparative Analysis of Acylation Reagents: Methyl 3-methoxypropionate vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylation reagent is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparative study of two acylation reagents: the milder ester, Methyl 3-methoxypropionate, and the highly reactive anhydride (B1165640), acetic anhydride. We will delve into their reactivity, substrate scope, reaction conditions, and safety profiles, supported by experimental data to inform your reagent selection process.

At a Glance: Key Differences

FeatureThis compoundAcetic Anhydride
Reactivity LowerHigh
Typical Substrates Amines (often enzyme-catalyzed)Alcohols, Amines, Phenols, Thiols
Reaction Conditions Often requires catalysis (e.g., lipase), can be performed under milder conditionsOften proceeds rapidly, can be performed with or without a catalyst, sometimes requires base
Byproducts MethanolAcetic Acid
Selectivity Can offer higher chemoselectivity, especially in enzymatic reactionsLess selective, can lead to over-acylation or reaction with multiple functional groups
Safety Flammable liquid, causes skin and eye irritationCorrosive, flammable, lachrymator, reacts violently with water

Performance in Acylation Reactions: A Data-Driven Comparison

The choice between this compound and acetic anhydride often hinges on the desired reactivity and the sensitivity of the substrate. Acetic anhydride is a powerful and versatile reagent for a broad range of nucleophiles.[1] In contrast, this compound is a less reactive acylating agent, often employed in enzyme-catalyzed reactions to achieve high selectivity.[2]

Acylation of Amines

Acetic anhydride is widely used for the efficient N-acylation of primary and secondary amines. The reaction is typically fast and high-yielding. For instance, benzylamine (B48309) can be acetylated with acetic anhydride in the presence of a weak acid catalyst like vinegar to produce N-benzylacetamide in high yield at room temperature.[3] Another efficient method involves the use of aqueous media with sodium bicarbonate, which also affords high yields in a short reaction time.[4]

This compound, on the other hand, is particularly useful in lipase-catalyzed N-acylations, where it can exhibit excellent enantioselectivity.[2] While non-enzymatic N-acylation with this compound is less common, it can be achieved, though it may require more forcing conditions or specific catalysts.

Table 1: Comparative N-Acylation of Benzylamine

Acylation ReagentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Acetic AnhydrideAcetic Acid (Vinegar)None (Neat)Room TemperatureNot SpecifiedHigh[3]
Acetic AnhydrideSodium BicarbonateWaterRoom Temperature5-10 minHigh[4]
This compoundLipase (B570770)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Acylation of Alcohols

The O-acylation of alcohols is a common application for acetic anhydride. For example, benzyl (B1604629) alcohol can be completely converted to benzyl acetate (B1210297) in 7 hours at 60°C without a catalyst.[1] The use of catalysts like expansive graphite (B72142) can further enhance the efficiency of this transformation.

Data on the direct, non-enzymatic O-acylation of alcohols with this compound is limited in the reviewed literature, highlighting its niche use primarily in biocatalysis.

Table 2: Comparative O-Acylation of Benzyl Alcohol

Acylation ReagentCatalystSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Acetic AnhydrideNoneNone (Neat)607100 (Conversion)[1]
Acetic AnhydrideExpansive GraphiteCH2Cl2Reflux0.596 (Yield)
Acetic AnhydrideVOSO4·5H2O (1%)None (Neat)Room Temperature2486 (Yield)[5]

Reaction Mechanisms and Byproducts

The general mechanism for acylation by both reagents involves a nucleophilic acyl substitution.

Acetic Anhydride

With acetic anhydride, the nucleophile (e.g., an alcohol or amine) attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of acetic acid as the byproduct, driving the reaction forward.[1] The acetic acid byproduct is acidic and often needs to be neutralized during the work-up.

AceticAnhydride_Mechanism cluster_0 Nucleophilic Attack cluster_1 Tetrahedral Intermediate cluster_2 Elimination Nuc R-XH Intermediate Intermediate Nuc->Intermediate AA Acetic Anhydride AA->Intermediate Product Acylated Product Byproduct Acetic Acid Intermediate->Product Intermediate->Byproduct

Caption: General mechanism for acylation with acetic anhydride.

This compound

The acylation mechanism for this compound also proceeds via a nucleophilic acyl substitution. However, due to the lower reactivity of the ester carbonyl compared to the anhydride, this reaction often requires activation, for example, by an enzyme. The byproduct of this reaction is methanol, which is less acidic and can be easier to remove than acetic acid.[6]

Methyl3methoxypropionate_Mechanism cluster_0 Activation & Nucleophilic Attack cluster_1 Tetrahedral Intermediate cluster_2 Elimination Nuc R-XH Intermediate Intermediate Nuc->Intermediate MMP This compound MMP->Intermediate Product Acylated Product Byproduct Methanol Catalyst Catalyst (e.g., Lipase) Catalyst->MMP activates Intermediate->Product Intermediate->Byproduct

Caption: General mechanism for catalyzed acylation with this compound.

Experimental Protocols

General Procedure for Acylation with Acetic Anhydride (Solvent-Free)[1]
  • To a 25 mL round-bottom flask, add the substrate (1 mmol) (e.g., benzyl alcohol or benzylamine).

  • Add acetic anhydride (1.5 mmol).

  • The mixture is stirred at the desired temperature (e.g., 60°C) for the required time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The work-up typically involves quenching with water, followed by extraction with an organic solvent and washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acetic acid.[5]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography or distillation.

AceticAnhydride_Workflow sub Substrate (1 mmol) react Stir at desired temperature sub->react aa Acetic Anhydride (1.5 mmol) aa->react workup Work-up: - Quench with H2O - Extract with organic solvent - Wash with NaHCO3 soln. react->workup purify Purification: - Dry over Na2SO4 - Concentrate - Chromatography/Distillation workup->purify product Acylated Product purify->product

Caption: Experimental workflow for acylation with acetic anhydride.

General Procedure for Lipase-Catalyzed N-Acylation with this compound[3][4]

Note: Specific conditions will vary depending on the enzyme and substrate.

  • To a reaction vessel, add the amine substrate, this compound, and a suitable solvent.

  • Add the lipase (e.g., immobilized Candida antarctica lipase B).

  • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Once the desired conversion is reached, the enzyme is removed by filtration.

  • The filtrate is concentrated, and the product is purified, typically by column chromatography.

MMP_Workflow sub Amine Substrate react Agitate at controlled temperature sub->react mmp This compound mmp->react lipase Lipase lipase->react solvent Solvent solvent->react filter Filter to remove enzyme react->filter purify Purification: - Concentrate filtrate - Column chromatography filter->purify product N-Acylated Product purify->product

Caption: Experimental workflow for lipase-catalyzed N-acylation.

Safety and Handling

A critical aspect of reagent selection is the safety profile. Acetic anhydride is a hazardous substance requiring careful handling, while this compound presents a lower, though not negligible, risk.

Table 3: Comparative Safety Information

HazardThis compoundAcetic Anhydride
Flammability Flammable liquid and vapor[7]Flammable liquid
Corrosivity Not classified as corrosiveCorrosive
Toxicity Harmful if swallowed or inhaled[7]Harmful if swallowed, lachrymator
Irritation Causes skin and serious eye irritation[7]Causes severe skin burns and eye damage
Handling Precautions Use in a well-ventilated area, wear appropriate PPE (gloves, goggles, lab coat)[7]Use in a fume hood, wear appropriate PPE (gloves, goggles, face shield, chemical-resistant apron), avoid contact with water

Conclusion

Acetic anhydride is the workhorse for general acylation of a wide range of nucleophiles due to its high reactivity and the often straightforward reaction conditions. Its primary drawbacks are its corrosivity, high reactivity that can lead to a lack of selectivity, and the production of an acidic byproduct that requires neutralization.

This compound is a milder and more selective acylating agent, finding its primary application in enzyme-catalyzed reactions where high chemo- and enantioselectivity are paramount. Its lower reactivity makes it less suitable for general, non-catalyzed acylations. The byproduct, methanol, is less problematic to remove than acetic acid.

The choice between these two reagents will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, and the scale of the reaction. For rapid, high-yielding acylations of robust substrates, acetic anhydride is often the preferred choice. For delicate substrates requiring high selectivity, particularly in the context of biocatalysis, this compound presents a valuable alternative.

References

A Comparative Analysis of Methyl 3-methoxypropionate and Traditional Industrial Degreasers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial cleaning and degreasing, the pursuit of effective, safe, and environmentally conscious solvents is paramount for researchers, scientists, and professionals in drug development and manufacturing. This guide provides a detailed comparison of Methyl 3-methoxypropionate (MMP), a modern ether-ester solvent, with traditional industrial degreasers such as chlorinated solvents (e.g., Trichloroethylene - TCE) and hydrocarbon solvents (e.g., Mineral Spirits). The comparison focuses on cleaning performance, physical and chemical properties, and environmental, health, and safety profiles, supported by established experimental protocols.

Performance and Properties: A Head-to-Head Comparison

While direct, publicly available studies with quantitative, side-by-side cleaning efficiency data for this compound against traditional degreasers are limited, a comparative analysis can be constructed based on their known physical, chemical, and safety properties. MMP is often presented as a powerful and eco-friendly solvent with strong solvency power and a favorable, balanced evaporation rate.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, Trichloroethylene, and Mineral Spirits. These properties are crucial in determining their effectiveness and suitability for various degreasing applications.

PropertyThis compound (MMP)Trichloroethylene (TCE)Mineral Spirits
CAS Number 3852-09-3[2]79-01-68052-41-3 / 64742-88-7
Molecular Formula C₅H₁₀O₃[2]C₂HCl₃Mixture of hydrocarbons (typically C7-C12)
Boiling Point 142-143 °C87 °C150-200 °C
Density 1.009 g/mL at 25 °C1.46 g/cm³~0.78 g/mL
Flash Point 47 °C (closed cup)Non-flammable~40-60 °C
Vapor Pressure 5.3 mmHg at 25 °C (estimated)[3]77 mmHg at 25 °CVariable, generally low
Water Solubility 7.50E+05 mg/L at 25 °C (Soluble)[3]1.1 g/L at 25 °C (Slightly soluble)Insoluble
Kauri-Butanol (KB) Value Data not readily available~13029-45
Environmental, Health, and Safety Profile

The choice of an industrial degreaser is heavily influenced by its environmental impact and workplace safety. The following table outlines key safety and environmental characteristics.

Hazard ClassificationThis compound (MMP)Trichloroethylene (TCE)Mineral Spirits
GHS Pictograms Flammable, Irritant[5]Health Hazard, Irritant, Environmental HazardFlammable, Health Hazard, Irritant
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H315, H317, H319, H336, H341, H350, H411 (Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause drowsiness or dizziness, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects)H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H372 (Causes damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)
Toxicity Summary Harmful if swallowed or inhaled. Causes skin and eye irritation.[5]Carcinogenic to humans by all routes of exposure. Poses a hazard to the central nervous system, kidney, liver, and reproductive system.[6]Harmful if swallowed or inhaled. Can cause skin irritation and central nervous system depression.
Environmental Profile Generally considered more environmentally friendly with lower VOC potential compared to some traditional solvents.[1]A significant environmental contaminant and a volatile organic compound (VOC).[6]A volatile organic compound (VOC) that contributes to air pollution.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of industrial degreasers, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Gravimetric Analysis for Cleaning Efficiency (Based on ASTM G122)

This method determines the cleaning efficiency of a degreaser by measuring the weight of a contaminant removed from a test coupon.[7]

Objective: To quantify the percentage of a specific soil removed from a standardized surface by the cleaning agent.

Materials:

  • Test coupons (e.g., stainless steel, aluminum) of a defined surface area.

  • The industrial degreaser to be tested (e.g., this compound, TCE, Mineral Spirits).

  • A representative industrial soil (e.g., cutting oil, grease).

  • Analytical balance (readable to 0.1 mg).

  • Beakers.

  • Ultrasonic bath or mechanical agitator (optional, for simulating cleaning processes).

  • Drying oven.

  • Rinsing solvent (e.g., isopropanol).

Procedure:

  • Coupon Preparation: Clean the test coupons thoroughly and weigh each coupon to establish a baseline weight (W1).

  • Soiling: Apply a consistent amount of the selected industrial soil to each coupon and reweigh to determine the initial weight of the soiled coupon (W2). The weight of the soil is (W2 - W1).

  • Cleaning Process: Immerse the soiled coupons in the degreasing agent for a specified time and at a controlled temperature. Agitation or sonication can be applied to simulate industrial cleaning conditions.

  • Rinsing and Drying: Remove the coupons from the degreaser, rinse with a suitable solvent to remove any remaining cleaning agent, and dry them in an oven until a constant weight is achieved.

  • Final Weighing: Allow the coupons to cool to room temperature in a desiccator and weigh them to get the final weight (W3).

  • Calculation of Cleaning Efficiency: The cleaning efficiency is calculated as a percentage:

    • Cleaning Efficiency (%) = [ (W2 - W3) / (W2 - W1) ] x 100

Contact Angle Measurement for Surface Cleanliness

Contact angle measurement is a sensitive technique to assess the cleanliness of a surface at a microscopic level. A clean, high-energy surface will have a low contact angle with a polar liquid like water, indicating good wetting.[8][9]

Objective: To evaluate the surface cleanliness after degreasing by measuring the contact angle of a probe liquid.

Materials:

  • Test substrates (e.g., metal plates, glass slides).

  • The industrial degreasers to be compared.

  • Industrial soil.

  • Contact angle goniometer.

  • High-purity water or other probe liquid.

Procedure:

  • Initial Measurement: Measure the contact angle of the probe liquid on a clean, uncontaminated substrate as a baseline.

  • Contamination: Apply a thin, uniform layer of the industrial soil to the test substrates.

  • Degreasing: Clean the contaminated substrates using the different degreasers under controlled conditions (time, temperature, agitation).

  • Post-Cleaning Measurement: After cleaning and drying, place a droplet of the probe liquid on the cleaned surface and measure the static contact angle using the goniometer.

  • Comparison: A lower contact angle indicates a cleaner, more hydrophilic surface, suggesting a more effective degreasing process.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Gravimetric_Analysis_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_post Post-Cleaning Analysis A Clean & Weigh Coupon (W1) B Apply Soil A->B C Weigh Soiled Coupon (W2) B->C D Immerse in Degreaser C->D E Agitate/Sonicate (optional) D->E F Rinse & Dry E->F G Weigh Cleaned Coupon (W3) F->G H Calculate Efficiency (%) G->H

Caption: Workflow for Gravimetric Analysis of Cleaning Efficiency.

Contact_Angle_Workflow cluster_setup Setup cluster_test Degreasing & Measurement cluster_analysis Analysis P1 Measure Baseline Contact Angle (Clean Substrate) P2 Contaminate Substrate P1->P2 T1 Clean with Degreaser P2->T1 T2 Dry Substrate T1->T2 T3 Measure Post-Cleaning Contact Angle T2->T3 A1 Compare Contact Angles T3->A1 A2 Evaluate Cleanliness A1->A2

Caption: Workflow for Contact Angle Measurement of Surface Cleanliness.

Conclusion

References

A Comparative Guide to Methyl 3-methoxypropionate and Cyclohexanone as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product performance, and laboratory safety. This guide provides an objective comparison of two noteworthy solvents: Methyl 3-methoxypropionate (MMP) and Cyclohexanone.

This compound, a linear ether ester, is increasingly recognized as a versatile and environmentally friendly solvent. Cyclohexanone, a cyclic ketone, has long been a staple in various industrial and research applications. This document delves into their respective properties, performance characteristics, and safety profiles, supported by available data and standardized experimental protocols to aid in informed solvent selection.

Physical and Chemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in determining its suitability for a specific application. The following table summarizes the key properties of this compound and Cyclohexanone.

PropertyThis compound (MMP)Cyclohexanone
CAS Number 3852-09-3[1][2][3]108-94-1[4][5]
Molecular Formula C₅H₁₀O₃[1][2]C₆H₁₀O[5]
Molecular Weight 118.13 g/mol [1][2]98.14 g/mol [5]
Appearance Colorless transparent liquid[2][6]Colorless to light yellow oily liquid[5]
Odor Mild, fruityPungent, acetone-like[5]
Boiling Point 142-143 °C[1]156 °C[5]
Flash Point (Closed Cup) 47 °C[1]44 °C[5]
Density (at 20-25 °C) ~1.009 g/mL[1]~0.95 g/cm³[5]
Vapor Pressure (at 20°C) ~4 mmHg4 mmHg[5]
Water Solubility LimitedSlightly soluble (2.3 g/100ml at 20°C)[5]
Viscosity (at 25°C) Not readily available2.2 cP[5]

Efficacy and Performance as a Solvent

The primary function of a solvent is its ability to dissolve a solute to form a homogeneous solution. This efficacy is determined by several factors, including the solvent's polarity and its intermolecular forces.

Cyclohexanone is a well-established and potent solvent, widely used as a raw material in the production of nylon and as a solvent for a variety of materials including lacquers, resins, and polymers. Its effectiveness is reflected in its Hansen Solubility Parameters, which provide a more nuanced understanding of its solvency based on dispersion, polar, and hydrogen bonding forces.

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of a material in a solvent.[9][10] The principle is that "like dissolves like," and solvents with HSP values close to those of a solute are more likely to dissolve it. The parameters are:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Cyclohexanone 17.86.35.1

Applications in Research and Drug Development

Both solvents find utility in a range of applications, with some overlap and some distinct areas of use.

This compound (MMP) is highlighted for its use in:

  • Coatings and Paints: It serves as a solvent that promotes excellent film formation, flow, and leveling.[7]

  • Microelectronics and Optoelectronics: Used in these high-tech industries, likely for cleaning and as a component in formulations.[7]

  • Cleaning Agents: Its solvency power makes it effective in degreasers and industrial cleaners.

  • Organic Synthesis: Employed as a reaction solvent and an intermediate.[8]

Cyclohexanone has a broader history of use in:

  • Polymer Chemistry: A key precursor in the synthesis of nylon.

  • Coatings and Adhesives: A common solvent for lacquers, resins, and various polymers.

  • Pharmaceuticals: Used as a solvent and an intermediate in the synthesis of some pharmaceutical compounds.[11]

  • General Laboratory Use: Its strong solvency makes it a versatile solvent for a wide array of organic materials.

Safety and Handling

Laboratory safety is paramount, and the choice of solvent should always involve a thorough risk assessment.

This compound (MMP):

  • Hazards: Flammable liquid and vapor. May cause skin, eye, and respiratory irritation.[12]

  • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[12]

Cyclohexanone:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and skin irritation. May cause respiratory irritation.[13][14]

  • Handling: Requires stringent safety precautions, including use in a well-ventilated area or with respiratory protection. Protective gloves and eye/face protection are essential. It is readily absorbed through the skin.[13][14]

Experimental Protocols

For researchers needing to empirically determine the efficacy of these solvents for a specific application, the following are generalized protocols based on standardized testing methods.

Protocol 1: Determination of Hansen Solubility Parameters (HSP)

This protocol outlines a general procedure for determining the HSP of a solute (e.g., a polymer) by testing its solubility in a range of solvents with known HSPs.

HSP_Determination_Workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Data Analysis start Select a range of solvents with known HSPs prep_solute Prepare samples of the solute (e.g., polymer film, powder) start->prep_solute add_solvent Add a known amount of solute to a known volume of each solvent prep_solute->add_solvent agitate Agitate the mixtures (e.g., shake, stir) at a constant temperature add_solvent->agitate observe Observe and classify solubility (e.g., soluble, partially soluble, insoluble) agitate->observe plot_data Plot the results in 3D Hansen space observe->plot_data determine_sphere Determine the center and radius of the solubility sphere that encompasses the 'good' solvents plot_data->determine_sphere hsp_solute The center of the sphere represents the HSP (δD, δP, δH) of the solute determine_sphere->hsp_solute

Caption: Workflow for determining Hansen Solubility Parameters.

Protocol 2: Viscosity Reduction Efficacy

This protocol measures a solvent's ability to reduce the viscosity of a polymer solution, a critical parameter in coatings and formulations.

Viscosity_Reduction_Workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_resin Prepare a concentrated solution of the resin/polymer in a suitable solvent prep_test_solutions Prepare a series of solutions with varying concentrations of the test solvent (MMP or Cyclohexanone) prep_resin->prep_test_solutions measure_viscosity Measure the viscosity of each solution using a viscometer (e.g., Brookfield, Ostwald) at a constant temperature prep_test_solutions->measure_viscosity plot_data Plot viscosity as a function of solvent concentration measure_viscosity->plot_data compare_slopes Compare the slopes of the curves for MMP and Cyclohexanone to determine which is more effective at reducing viscosity plot_data->compare_slopes Solvent_Comparison cluster_attributes Key Attributes MMP This compound (MMP) - Eco-friendly profile - Good for polar and non-polar substances - Excellent for film formation in coatings - Mild odor Solvency Solvency Power MMP->Solvency High Safety Safety Profile MMP->Safety Relatively Safer Applications Primary Applications MMP->Applications Coatings, Electronics, Cleaning Environmental Environmental Impact MMP->Environmental Lower Cyclohexanone Cyclohexanone - Strong, well-characterized solvency - High efficacy for a wide range of polymers - Established industrial applications - More significant health and safety concerns Cyclohexanone->Solvency Very High Cyclohexanone->Safety Higher Hazard Cyclohexanone->Applications Nylon, Resins, Lacquers Cyclohexanone->Environmental Higher

References

A Comparative Guide to Gas Chromatography for Purity Analysis of Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of gas chromatography (GC) for determining the purity of methyl 3-methoxypropionate, a key intermediate in various industrial and pharmaceutical applications. We offer a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to assist researchers in selecting and implementing robust purity assessment methods.

Introduction

This compound (CAS 3852-09-3) is a versatile ester solvent and chemical intermediate. Its high purity, typically expected to be ≥99%, is critical for its performance in applications ranging from coatings and resins to the synthesis of active pharmaceutical ingredients (APIs). Gas chromatography with flame ionization detection (GC-FID) is a widely adopted and effective technique for quantifying the purity of volatile compounds like this compound and for detecting potential impurities.

Gas Chromatography Purity Analysis

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, a direct injection into a GC system is feasible due to its volatility, simplifying sample preparation. The primary goal is to separate the main component from any impurities, which may include residual starting materials, byproducts from synthesis, or degradation products.

Potential Impurities

The purity profile of this compound is largely dependent on its synthesis route, which commonly involves the Michael addition of methanol (B129727) to methyl acrylate. Potential impurities may therefore include:

  • Methanol: A common starting material.

  • Methyl acrylate: Another key starting material.

  • 3-Methoxypropionic acid: A potential hydrolysis product.

  • Dimethyl ether and other side-reaction products: Arising from alternative reaction pathways.

  • Structural isomers: Such as methyl 2-methoxypropionate, if applicable to the synthetic route.

Detailed Experimental Protocol: Gas Chromatography

This protocol outlines a standard method for the purity analysis of this compound using gas chromatography with a flame ionization detector (FID).

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, and dilute to the mark.

  • For quantitative analysis, prepare a stock solution of a suitable internal standard (e.g., n-heptane) in the same solvent. Add a known volume of the internal standard stock solution to the sample solution.

Chromatographic Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C, hold for 2 minutesRamp: 10 °C/min to 200 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, the use of an internal standard is recommended.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report report calculate->report Final Report

Experimental workflow for GC purity analysis.

Comparison with Alternative Analytical Methods

While GC is a robust method for analyzing this compound, other techniques can also be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful alternatives, each with distinct advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Result (%)
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile compounds, robust, and cost-effective.Not suitable for non-volatile or thermally labile compounds.99.90
High-Performance Liquid Chromatography (HPLC-UV) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1]Lower resolution for small, volatile, and structurally similar compounds compared to GC.99.82
Quantitative NMR (qNMR) Quantification based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample.Highly accurate and precise, requires no analyte-specific reference standard for purity determination, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.99.95

Signaling Pathway for Method Selection

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the availability of instrumentation.

Method_Selection start Purity Analysis of This compound volatile_check Are impurities volatile? start->volatile_check gc_method Gas Chromatography (GC) volatile_check->gc_method Yes hplc_method High-Performance Liquid Chromatography (HPLC) volatile_check->hplc_method No need_accuracy Is highest accuracy and structural confirmation needed? gc_method->need_accuracy hplc_method->need_accuracy qnmr_method Quantitative NMR (qNMR) for high accuracy need_accuracy->qnmr_method Yes

References

Comparative rheological properties of coatings with "Methyl 3-methoxypropionate"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the rheological impact of Methyl 3-methoxypropionate in coating formulations compared to alternative solvents.

This guide provides an objective comparison of the performance of this compound (MMP) as a solvent in coating systems, with a focus on its influence on rheological properties. The information presented is based on an analysis of technical literature and aims to support formulation decisions by providing a clear comparison with other commonly used solvents.

Executive Summary

This compound is a slow-evaporating, ether-ester solvent with a favorable environmental profile. Its unique properties, including good solvency for a wide range of resins, contribute to desirable rheological characteristics in coatings.[1][2] This guide will delve into a comparative analysis of MMP against common solvents such as Butyl Acetate (B1210297), Propylene Glycol Methyl Ether Acetate (PMA), and Xylene, focusing on key rheological parameters like viscosity, thixotropy, leveling, and sag (B610663) resistance. While direct quantitative comparative studies are limited in publicly available literature, this guide synthesizes available data and established rheological principles to provide a comprehensive overview.

Comparative Analysis of Solvent Properties

The selection of a solvent is critical as it significantly influences the application and final film properties of a coating.[3] A solvent's evaporation rate and solvency power are primary determinants of the coating's rheological behavior.

Table 1: Physical Properties of this compound and Alternative Solvents

PropertyThis compound (MMP)n-Butyl AcetatePMA (Propylene Glycol Methyl Ether Acetate)Xylene
Boiling Point (°C) 143126146138-144
Evaporation Rate (n-BuAc = 1.0) 0.21.00.30.7
Hildebrand Solubility Parameter (MPa½) ~18.5 (estimated)17.417.018.2
Viscosity (cP at 25°C) 1.10.71.10.6

Note: Hildebrand solubility parameter for MMP is estimated based on its chemical structure and is subject to variation.

Impact on Rheological Properties

The rheological properties of a coating dictate its behavior during storage, application, and film formation. Key parameters include viscosity, thixotropy, leveling, and sag resistance.

Viscosity
Thixotropy

Thixotropy is the time-dependent shear-thinning property of a coating, which is crucial for good application characteristics and sag resistance.[2][6] A thixotropic coating will exhibit lower viscosity under the high shear of application (e.g., brushing or spraying) and then regain its viscosity at rest to prevent sagging. The solvent can influence the thixotropic behavior by affecting the interactions between the resin, pigments, and any rheology modifiers. While direct comparative data on the thixotropic index of coatings with MMP is not available, its slow evaporation rate can contribute to a longer open time, allowing for better flow and leveling before the viscosity builds up.

Leveling and Sag Resistance

A key performance indicator for many coatings is the balance between good leveling (flow-out to a smooth surface) and sag resistance (resistance to downward flow on a vertical surface). This balance is heavily influenced by the solvent's evaporation rate.

  • Slow-evaporating solvents , like MMP, generally promote better leveling because the coating remains at a lower viscosity for a longer period, allowing surface tension to smooth out imperfections.[7]

  • Fast-evaporating solvents , on the other hand, can lead to a rapid increase in viscosity, which improves sag resistance but may result in poor leveling and surface defects like orange peel.

The slower evaporation rate of MMP compared to butyl acetate and xylene suggests that formulations containing MMP will exhibit superior leveling properties. This makes it a suitable choice for applications where a high-quality finish is paramount, such as in automotive coatings.[2]

Table 2: Qualitative Comparison of Rheological Effects

Rheological PropertyThis compound (MMP)n-Butyl AcetatePMAXylene
Viscosity Reduction Good to ExcellentGoodExcellentGood
Thixotropy May enhance flow before recoveryStandardGood recoveryStandard
Leveling ExcellentGoodVery GoodGood
Sag Resistance ModerateGoodGoodGood

Experimental Protocols

To quantitatively assess the comparative rheological properties of coatings containing this compound, the following experimental protocols are recommended.

Viscosity Measurement
  • Objective: To determine the viscosity of coating formulations at various shear rates.

  • Apparatus: Rotational viscometer (e.g., Brookfield or cone-and-plate rheometer).

  • Method:

    • Prepare coating formulations with equivalent solid content, substituting the solvent of interest (MMP, Butyl Acetate, PMA, Xylene) in each sample.

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Measure the viscosity at a range of shear rates (e.g., from 1 s⁻¹ to 1000 s⁻¹).

    • Plot viscosity as a function of shear rate to generate viscosity curves for each formulation.

Thixotropic Behavior (Hysteresis Loop)
  • Objective: To evaluate the thixotropic nature of the coating formulations.

  • Apparatus: Rotational rheometer with controlled shear rate capabilities.

  • Method:

    • Use the same coating formulations as in the viscosity measurement.

    • Subject the sample to a controlled shear rate ramp up (e.g., from 0.1 s⁻¹ to 100 s⁻¹) followed by a ramp down at the same rate.[1][2]

    • Plot shear stress versus shear rate for both the upward and downward ramps.

    • The area enclosed by the two curves (the hysteresis loop) provides a qualitative and quantitative measure of thixotropy.[1][2]

Leveling and Sag Resistance
  • Objective: To assess the flow and leveling characteristics and the resistance to sagging.

  • Apparatus: Drawdown bar, Leneta chart or other suitable substrate, sag meter.

  • Method:

    • Apply the coating formulations to a substrate using a drawdown bar to achieve a uniform wet film thickness.

    • For leveling, observe the flow-out of the coating and the disappearance of any surface imperfections over time. A wave-scan instrument can be used for quantitative analysis.

    • For sag resistance, apply the coating in stripes of increasing thickness on a vertical panel and observe the thickness at which the coating begins to sag.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative rheological analysis of coating formulations.

G Experimental Workflow for Comparative Rheological Analysis cluster_formulation Formulation Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis & Comparison Formulate_Base Prepare Base Coating (Resin, Pigments, Additives) Add_Solvent Divide Base and Add Test Solvents (MMP, Butyl Acetate, PMA, Xylene) Formulate_Base->Add_Solvent Viscosity Viscosity Measurement (Rotational Viscometer) Add_Solvent->Viscosity Thixotropy Thixotropy Analysis (Hysteresis Loop) Add_Solvent->Thixotropy Leveling_Sag Leveling & Sag Resistance (Drawdown & Sag Meter) Add_Solvent->Leveling_Sag Data_Collection Collect Quantitative Data (Viscosity, Thixotropic Index, Sag Rating) Viscosity->Data_Collection Thixotropy->Data_Collection Leveling_Sag->Data_Collection Comparison Compare Performance of Different Solvents Data_Collection->Comparison Conclusion Draw Conclusions on Solvent Impact on Rheology Comparison->Conclusion

Caption: Workflow for comparing the rheological properties of coatings with different solvents.

Conclusion

This compound presents a compelling option for formulators seeking to optimize the rheological properties of their coatings, particularly where excellent flow and leveling are desired. Its slow evaporation rate is a key contributor to achieving a high-quality surface finish. While direct quantitative comparisons with other solvents are not extensively documented in public literature, the established principles of coating rheology and the known physical properties of MMP strongly suggest its efficacy in improving leveling and providing good solvency for a variety of resin systems. For definitive formulation decisions, it is recommended to conduct the experimental protocols outlined in this guide to obtain specific comparative data for the intended coating system.

References

A Comparative Guide to the Environmental Footprint of Methyl 3-methoxypropionate and Conventional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the pharmaceutical and chemical industries necessitates a thorough evaluation of the environmental impact of commonly used solvents. This guide provides a comparative analysis of the environmental footprint of Methyl 3-methoxypropionate against conventional solvents such as acetone, toluene, xylene, and isopropanol. The information presented is intended to assist researchers and professionals in making informed decisions towards greener and more sustainable chemical processes.

Data Presentation: A Comparative Overview

The following table summarizes key environmental, physical, and toxicological data for this compound and selected conventional solvents. This quantitative data allows for a direct comparison of their environmental and safety profiles.

ParameterThis compoundAcetoneTolueneXylene (mixed isomers)Isopropanol
Chemical Formula C₅H₁₀O₃C₃H₆OC₇H₈C₈H₁₀C₃H₈O
Molecular Weight ( g/mol ) 118.1358.0892.14106.1660.10
Boiling Point (°C) 142-143[1]56111138-14482.5
Flash Point (°C) 47[1]-20427-3212
Global Warming Potential (GWP, 100-year) Data not explicitly available, but LCA data exists[2]<1~2[3]Data not availableLow potential[4]
Aquatic Toxicity (Daphnia magna, 48h EC50, mg/L) Data not available8,800 - 13,500[5][6]7 - 172.1[7][8][9]50.3 - 63.6[8]Data not available
Aquatic Toxicity (Fish, 96h LC50, mg/L) Data not available5,540 - 15,000[10]0.02 (27-d LC50, Rainbow Trout)[7]Data not availableData not available
Biodegradability Data not availableReadily biodegradable[6]BiodegradableBiodegradable[11][12][13]Data not available
VOC Content Expected to be a VOCYesYesYesYes

Experimental Protocols: Methodologies for Environmental Assessment

To ensure the accuracy and reproducibility of the environmental data presented, standardized experimental protocols are employed. Below are detailed methodologies for key experiments cited in the comparison.

Volatile Organic Compound (VOC) Content Determination (EPA Method 24)

This method is used to determine the amount of volatile matter in solvents and other chemical substances.

Principle: A known amount of the solvent is heated at a specific temperature for a defined period to evaporate the volatile components. The VOC content is calculated as the weight loss of the sample.

Apparatus:

  • Forced-draft oven

  • Aluminum weighing dishes

  • Analytical balance

Procedure:

  • An aluminum weighing dish is pre-dried in an oven at 110 ± 5 °C for 30 minutes, cooled in a desiccator, and weighed.

  • A specified amount of the solvent sample is added to the dish and weighed.

  • The dish with the sample is placed in the forced-draft oven at 110 ± 5 °C for 60 minutes.

  • After heating, the dish is cooled to room temperature in a desiccator and re-weighed.

  • The percentage of weight loss is calculated, which represents the VOC content.

Ready Biodegradability Test (OECD 301F: Manometric Respirometry)

This test evaluates the potential of a chemical substance to be biodegraded by aerobic microorganisms.

Principle: The solvent is incubated in a sealed vessel with a mixed population of aerobic microorganisms in a mineral medium. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).

Apparatus:

  • Manometric respirometer

  • Incubator

  • Test flasks

Procedure:

  • A mineral medium is prepared and inoculated with activated sludge from a wastewater treatment plant.

  • The test substance is added to the test flasks at a known concentration. Control flasks (without the test substance) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • The flasks are sealed and incubated in the dark at a constant temperature (usually 20 ± 1 °C).

  • The oxygen consumption in each flask is monitored continuously for 28 days using the manometric respirometer.

  • The percentage of biodegradation is calculated based on the oxygen consumed relative to the ThOD. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[14]

Acute Immobilisation Test for Aquatic Invertebrates (OECD 202: Daphnia sp.)

This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (unable to swim) is determined and reported as the 48-hour EC50 (Effective Concentration, 50%).

Apparatus:

  • Glass test vessels

  • Incubator with controlled lighting and temperature

  • Microscope or magnifying lens

Procedure:

  • A series of test solutions with different concentrations of the solvent are prepared in a suitable culture medium. A control group with no test substance is also included.

  • A specified number of daphnids (e.g., 20) are introduced into each test vessel.

  • The vessels are incubated for 48 hours under controlled conditions (e.g., 20 ± 2 °C, with a defined light-dark cycle).

  • The number of immobilized daphnids in each vessel is observed and recorded at 24 and 48 hours.

  • The 48-hour EC50 value and its confidence limits are calculated using statistical methods.[1][2][15][16][17]

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a solvent based on a combination of its environmental footprint and performance characteristics.

Solvent_Selection_Workflow cluster_0 Environmental Footprint Assessment cluster_1 Performance & Safety Assessment Life_Cycle_Assessment Life Cycle Assessment (LCA) - Global Warming Potential (GWP) - Ozone Depletion Potential (ODP) - Resource Depletion Solvent_Selection Optimal Solvent Selection Life_Cycle_Assessment->Solvent_Selection Low Impact Ecotoxicity Ecotoxicity - Aquatic Toxicity (LC50/EC50) - Terrestrial Toxicity Ecotoxicity->Solvent_Selection Low Toxicity Biodegradability Biodegradability - Ready Biodegradability (OECD 301) - Inherent Biodegradability Biodegradability->Solvent_Selection High Biodegradability VOC_Content Volatile Organic Compound (VOC) Content VOC_Content->Solvent_Selection Low VOC Solvency_Power Solvency Power - Hansen Solubility Parameters - Kauri-Butanol Value Solvency_Power->Solvent_Selection High Performance Physical_Properties Physical Properties - Boiling Point - Flash Point - Vapor Pressure Physical_Properties->Solvent_Selection Suitable Properties Health_and_Safety Health & Safety - Toxicity - Flammability - Handling Requirements Health_and_Safety->Solvent_Selection Low Hazard

Caption: A workflow for solvent selection considering environmental and performance factors.

References

A Comparative Guide to Methyl 3-methoxypropionate and Its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Cost-Benefit

In the landscape of industrial solvents, the selection of an appropriate agent is paramount to ensuring optimal performance, cost-effectiveness, and compliance with increasingly stringent environmental and safety regulations. This guide provides a comprehensive cost-benefit analysis of Methyl 3-methoxypropionate (MMP) in key industrial applications, presenting a detailed comparison with two viable alternatives: Propylene Glycol Methyl Ether Acetate (PGMEA) and Ethyl Lactate. This analysis is supported by quantitative performance data and detailed experimental protocols to aid researchers and professionals in making informed decisions.

Performance Comparison of Industrial Solvents

The efficacy of a solvent is determined by a range of physicochemical properties that influence its behavior in various applications, from coatings and inks to precision cleaning in the electronics industry. The following tables summarize the key performance indicators for this compound, PGMEA, and Ethyl Lactate.

PropertyThis compound (MMP)Propylene Glycol Methyl Ether Acetate (PGMEA)Ethyl LactateTest Method
Molecular Weight ( g/mol ) 118.13[1]132.16[2]118.13[3]-
Boiling Point (°C) 140 - 148[4]146154[3]-
Flash Point (°C) 47[4]42 - 46[2][5]46[3]-
Density @ 20-25°C (g/cm³) 1.014 ± 0.01[4]~0.967[2]1.03[3]-
Viscosity @ 25°C (mPa·s or cP) ~1.11.1 - 1.23[5][6]4.7[3]ASTM D445
Evaporation Rate (n-BuAc = 1) Not specified0.33[2][7]0.22[3]ASTM D3539
Kauri-Butanol (KB) Value Data not availableNot specified>1000[8]ASTM D1133
Water Solubility ( g/100g ) Miscible19[7]Miscible[3]-

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the initial purchase price to include factors such as performance efficiency, environmental impact, and workplace safety.

FactorThis compound (MMP)Propylene Glycol Methyl Ether Acetate (PGMEA)Ethyl Lactate
Performance Excellent solvency for a wide range of resins, good flow and leveling properties.[4]Well-established solvent with good solvency for many coating polymers.[5]High solvency power, particularly for polar substances.[8]
Cost Considered a lower-cost solvent option.Price can be a significant factor in large-scale applications.Generally higher initial cost, but can be offset by recycling and reduced waste disposal costs.
Environmental Profile Marketed as an environmentally friendly solvent.[4]Subject to some environmental and safety regulations.Considered a "green solvent" due to its biodegradability and derivation from renewable resources.[3]
Safety & Handling Flammable liquid. Standard handling precautions required.Flammable liquid with specific workplace exposure limits.Generally regarded as having a good safety profile with low toxicity.[3]

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent performance, standardized testing methodologies are crucial. The following are summaries of the standard test methods for key solvent properties.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This method determines the kinematic viscosity of liquid petroleum products, which can be applied to solvents, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid. The procedure requires precise temperature control and is applicable to liquids with Newtonian flow behavior.[9][10][11][12]

ASTM D3539: Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer

This test method ascertains the evaporation rate of volatile liquids by measuring the time it takes for a specified volume of the liquid, spread on a filter paper, to evaporate under controlled conditions of temperature, humidity, and air flow. The results are often expressed relative to a standard solvent, typically n-butyl acetate.[13][14][15][16][17]

ASTM D1133: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents

This method is a measure of the relative solvent power of hydrocarbon solvents. It involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached. A higher Kauri-Butanol (KB) value indicates a stronger solvency power.[18][19][20][21][22]

Visualizing the Decision-Making Process

The selection of an appropriate industrial solvent involves a multi-faceted decision-making process that balances performance, cost, and safety. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Coating, Cleaning) performance Evaluate Performance Criteria: - Solvency Power (KB Value) - Evaporation Rate - Viscosity start->performance cost Analyze Cost Factors: - Purchase Price - Recycling Potential - Waste Disposal start->cost safety Assess Safety & Environmental Impact: - Toxicity - Flammability - VOC Content - Biodegradability start->safety mmp This compound (MMP) performance->mmp pgmea Propylene Glycol Methyl Ether Acetate (PGMEA) performance->pgmea ethyl_lactate Ethyl Lactate performance->ethyl_lactate cost->mmp cost->pgmea cost->ethyl_lactate safety->mmp safety->pgmea safety->ethyl_lactate decision Select Optimal Solvent mmp->decision pgmea->decision ethyl_lactate->decision

Caption: A flowchart illustrating the key considerations in the industrial solvent selection process.

Conclusion

The choice between this compound, PGMEA, and Ethyl Lactate depends heavily on the specific requirements of the application.

  • This compound presents itself as a cost-effective option with favorable performance characteristics, particularly in coatings, though a direct comparison of its solvency power via the Kauri-Butanol value is needed.

  • PGMEA is a widely used and well-understood solvent, offering a benchmark for performance in many applications.

  • Ethyl Lactate stands out as a "green" alternative with excellent solvency and a strong environmental and safety profile, making it an attractive option for companies prioritizing sustainability, albeit at a potentially higher initial cost.

Researchers and professionals are encouraged to use the data and experimental protocols provided in this guide as a starting point for their own evaluations, ensuring the selection of the most appropriate solvent for their specific needs.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methyl 3-methoxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-methoxypropionate. The following procedural guidance is designed to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety. As no specific occupational exposure limits have been established for this compound, a conservative approach is recommended.

Table 1: Recommended Personal Protective Equipment

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities) Chemical splash gogglesNitrile glovesFlame-retardant lab coatWork in a certified chemical fume hood
Handling Large Quantities or Operations with Splash Potential Chemical splash goggles and face shieldDouble gloving (e.g., nitrile) or thicker chemical-resistant gloves (e.g., butyl rubber)Flame-retardant lab coat and chemical-resistant apronWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron and bootsNIOSH-approved respirator with organic vapor cartridges

Glove Compatibility Data

Specific breakthrough time data for this compound is limited. The following table provides general compatibility information for esters. It is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for signs of degradation before and during use.

Table 2: Glove Material Compatibility for Esters

Glove MaterialBreakthrough Time (General Rating)Recommendation
Butyl Rubber ExcellentRecommended for prolonged contact and spill cleanup.
Neoprene GoodSuitable for general handling.
Nitrile FairRecommended for splash protection only; change immediately upon contact.[1]
Natural Rubber Not RecommendedPoor resistance to esters.

Operational Plans

1. Routine Handling Protocol

This protocol outlines the step-by-step procedure for the safe routine handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and operational.

    • Assemble all necessary materials and equipment, including sealed containers for the chemical.

    • Verify that a spill kit appropriate for flammable liquids is readily accessible.

    • Don the appropriate PPE as specified in Table 1 for routine handling.

  • Procedure:

    • Conduct all work involving this compound within the chemical fume hood.

    • Keep the container of this compound sealed when not in use.

    • Use compatible and non-reactive equipment (e.g., glass, stainless steel).

    • Ground and bond containers when transferring volumes greater than one liter to prevent static electricity buildup.

    • Avoid heating the substance with an open flame; use a heating mantle or water bath.

  • Post-Procedure:

    • Wipe down the work surface with an appropriate solvent and decontaminate all equipment.

    • Dispose of any contaminated disposable materials as hazardous waste.

    • Remove PPE and wash hands thoroughly with soap and water.

2. Spill Management Plan

This plan details the response to a small-scale spill (less than 1 liter) of this compound. For larger spills, evacuate the area and contact emergency services.

  • Immediate Response:

    • Alert all personnel in the immediate vicinity of the spill.

    • If safe to do so, eliminate all ignition sources in the area.

    • Isolate the spill area to prevent spreading.

  • Spill Cleanup:

    • Don the appropriate PPE for spill cleanup as detailed in Table 1.

    • Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Carefully apply the absorbent material over the spill, working from the outside in.

    • Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Post-Cleanup:

    • Seal the hazardous waste container and label it appropriately.

    • Store the container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed waste contractor.

    • Restock the spill kit.

3. Disposal Plan

This plan outlines the procedures for the proper disposal of this compound and contaminated materials.

  • Waste Segregation and Collection:

    • All materials contaminated with this compound, including unused chemical, contaminated labware, and PPE, must be collected as hazardous waste.[2]

    • Use a dedicated, labeled, and leak-proof container made of a compatible material (e.g., high-density polyethylene).[2]

    • Do not mix with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[2]

  • Storage:

    • Keep the hazardous waste container tightly sealed.

    • Store the container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[2]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 Scenario Types cluster_2 Required PPE Level Start Identify Handling Scenario Routine_Handling Routine Handling (Small Quantities) Start->Routine_Handling Large_Scale Large Quantities or Splash Potential Start->Large_Scale Spill_Cleanup Spill Cleanup Start->Spill_Cleanup PPE_Routine Standard PPE (Goggles, Nitrile Gloves, Lab Coat) Routine_Handling->PPE_Routine PPE_Large Enhanced PPE (Goggles/Face Shield, Double/Thicker Gloves, Apron) Large_Scale->PPE_Large PPE_Spill Full Protection (Goggles/Face Shield, Heavy-Duty Gloves, Suit/Boots, Respirator) Spill_Cleanup->PPE_Spill

Caption: PPE selection workflow based on the handling scenario.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.